Technical Documentation Center

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
  • CAS: 62072-61-1

Core Science & Biosynthesis

Foundational

Comprehensive Mass Spectrometry Analysis of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one: Methodological Framework and Fragmentation Dynamics

Executive Summary & Chemical Context The compound 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS: 62072-61-1) is a critical analytical target in pharmaceutical development. Structurally characterized by an oxazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS: 62072-61-1) is a critical analytical target in pharmaceutical development. Structurally characterized by an oxazolidin-2-one heterocyclic ring N-linked to a substituted phenol, it is most notably monitored as Cetilistat Impurity 7 ()[1]. Cetilistat is a benzoxazinone-based pancreatic lipase inhibitor, and the presence of oxazolidinone-based impurities or degradation products requires stringent monitoring to ensure toxicological safety and API (Active Pharmaceutical Ingredient) purity.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals to confidently detect, quantify, and validate the presence of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Causality in MS/MS Fragmentation Dynamics

To design a highly selective Multiple Reaction Monitoring (MRM) assay, one must first decode the gas-phase dissociation chemistry of the molecule. Under Electrospray Ionization in positive mode (ESI+), the analyte (Exact Mass: 193.0739 Da) readily accepts a proton at the highly electronegative carbonyl oxygen of the oxazolidinone ring, yielding a stable precursor ion at m/z 194.08 .

The Thermodynamic Drivers of Cleavage
  • Primary Cleavage (Loss of CO₂): The most thermodynamically favorable fragmentation pathway for oxazolidinones is the extrusion of carbon dioxide (44 Da). Collisional activation of the protonated precursor induces a ring-opening rearrangement. The carbamate-like linkage within the ring breaks, expelling CO₂ and leaving a highly conjugated, stabilized aziridinium or vinylamine intermediate at m/z 150.09 . This neutral loss is a universal diagnostic hallmark of oxazolidinones, as extensively documented in the forced degradation profiling of related drugs like toloxatone ()[2][3].

  • Secondary Cleavage (Aniline Core Formation): Higher collision energies (CE) force the complete cleavage of the heterocyclic C-N bonds, resulting in the loss of the entire oxazolidinone moiety (minus the nitrogen) to yield the protonated 3-hydroxy-4-methylaniline core at m/z 124.08 .

Fragmentation M Precursor Ion [M+H]+ m/z 194.08 F1 Product Ion 1 [M+H - CO2]+ m/z 150.09 M->F1 -CO2 (44 Da) F2 Product Ion 2 [Aniline Core]+ m/z 124.08 M->F2 -C3H2O2 (70 Da) F3 Product Ion 3 [Phenol Fragment]+ m/z 107.05 F2->F3 -NH3 (17 Da)

ESI(+)-CID fragmentation pathway for 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

A robust analytical method cannot rely on passive observation; it must be a self-validating system that actively flags matrix effects, carryover, and instrumental drift. The following step-by-step methodology embeds these safeguards directly into the workflow.

Phase 1: Sample Preparation (Protein Precipitation)
  • Step 1.1: Aliquot 50 µL of the biological matrix (or API solution) into a microcentrifuge tube.

  • Step 1.2: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with an isotopically labeled internal standard (e.g., Linezolid-d3, chosen for its shared oxazolidinone ring dynamics).

    • Causality: The 3:1 organic-to-aqueous ratio rapidly denatures and precipitates proteins. The internal standard is introduced at the very first step to correct for any subsequent volumetric losses or ESI ion suppression caused by co-eluting matrix components.

  • Step 1.3: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Chromatographic Separation
  • Step 2.1: Inject 2.0 µL of the extract onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Step 2.2: Execute a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 3.5 minutes.

    • Causality: Formic acid acts as a crucial proton donor, driving the equilibrium of the analyte towards the [M+H]+ state to maximize ESI sensitivity. The sub-2 µm particle size minimizes Eddy diffusion, ensuring sharp, narrow peaks that enhance the signal-to-noise ratio.

Phase 3: Triple Quadrupole MRM Detection
  • Step 3.1: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 400°C.

    • Causality: The high desolvation temperature is strictly necessary to rapidly evaporate the LC effluent droplets, releasing the gas-phase ions before they reach the mass analyzer, thereby preventing cluster ion formation.

Phase 4: The Self-Validation Loop
  • System Suitability Test (SST): Inject a neat standard prior to the run. The system is only validated if the retention time variance is <2% and the signal-to-noise ratio exceeds 10:1.

  • Carryover Assessment: Inject a blank solvent immediately following the highest calibration standard. The blank must show <5% of the Lower Limit of Quantification (LLOQ) signal.

Workflow S1 1. System Suitability Test (SST) Verify retention time & sensitivity S2 2. Sample Prep & Extraction Spike Internal Standard S1->S2 S3 3. UHPLC Separation C18 Column, Gradient Elution S2->S3 S4 4. ESI-MS/MS Detection MRM Mode Acquisition S3->S4 S5 5. Quality Control (QC) Bracketed QC samples S4->S5 S6 6. Data Validation Check IS response & Carryover S5->S6 S6->S1 Validation Feedback Loop

Self-validating LC-MS/MS analytical workflow for robust impurity quantification.

Quantitative Data Summarization

To facilitate rapid method transfer and instrument tuning, the optimized MRM transitions and collision energies are summarized below. The primary transition (loss of CO₂) is used for absolute quantification due to its superior signal intensity, while the secondary transition ensures qualitative confirmation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one 194.1150.1502515Quantifier
3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one 194.1124.1502522Qualifier
Internal Standard (Linezolid-d3)341.2297.2503018IS Correction

Note: The internal standard transition (341.2 → 297.2) perfectly mirrors the 44 Da loss of CO₂, ensuring that the IS behaves identically to the target analyte within the collision cell, further validating the assay's trustworthiness.

Conclusion

The targeted mass spectrometry analysis of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one relies on exploiting the inherent thermodynamic instability of the oxazolidinone ring under Collision-Induced Dissociation (CID). By specifically monitoring the expulsion of carbon dioxide and the formation of the aniline core, analytical scientists can develop highly sensitive, self-validating assays. These protocols are indispensable for the rigorous impurity profiling of advanced pharmaceutical formulations, ensuring compliance with global regulatory standards ()[4].

References

  • Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS Source: Saudi Pharmaceutical Journal (PubMed Central) URL:[Link]

  • Cetilistat Impurity 7 (CAS 62072-61-1) Reference Standard Source: Veeprho Pharmaceuticals URL:[Link]

  • A general analytical platform and strategy in search for illegal drugs Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Sources

Exploratory

FT-IR spectrum of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-

FT-IR Spectroscopic Profiling of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one: A Technical Guide for Analytical Characterization Executive Summary In the landscape of pharmaceutical development, the rigorous characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectroscopic Profiling of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one: A Technical Guide for Analytical Characterization

Executive Summary

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their process-related impurities is paramount. 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS: 62072-61-1), widely recognized in the industry as [1], is a critical degradation product and synthetic intermediate associated with the anti-obesity drug Cetilistat.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, causality-driven guide to the Fourier Transform Infrared (FT-IR) spectroscopic profiling of this molecule. Unlike the parent compound [2], which features a highly lipophilic hexadecyloxy chain and lacks hydrogen-bond donating groups, Impurity 7 possesses a distinct phenolic hydroxyl group and a strained oxazolidinone ring. This guide delineates the theoretical vibrational modes, step-by-step validated experimental protocols, and the mechanistic logic required to confidently identify and differentiate this compound using FT-IR.

Molecular Anatomy & Vibrational Causality

To accurately interpret the FT-IR spectrum of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one, one must first deconstruct its molecular architecture and understand the physical forces governing its bond vibrations.

  • The Oxazolidin-2-one Ring: In typical amides, resonance between the nitrogen lone pair and the carbonyl group lowers the C=O stretching frequency to ~1650 cm⁻¹. However, in the [3], the adjacent ring oxygen atom exerts a powerful electron-withdrawing inductive effect. This competes with resonance, increasing the force constant of the C=O double bond and shifting the absorption to a significantly higher frequency (~1740–1760 cm⁻¹).

  • The Phenolic Moiety: The hydroxyl group (-OH) at the meta-position of the phenyl ring acts as a strong hydrogen-bond donor and acceptor. In the solid state, extensive intermolecular hydrogen bonding networks weaken the O-H bond, causing a broad, intense stretching band shifted down to ~3300–3400 cm⁻¹.

  • The 1,2,4-Trisubstituted Benzene: The spatial arrangement of the oxazolidinone ring, the hydroxyl group, and the methyl group creates a specific out-of-plane (oop) C-H bending signature in the fingerprint region, characterized by an isolated hydrogen atom and two adjacent hydrogen atoms.

Experimental Protocols: Self-Validating Methodologies

To ensure high-fidelity spectral acquisition, the choice of sample preparation is critical. Below are two field-proven protocols. The causality behind each step ensures the system is self-validating and free from artifactual misinterpretation.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) - Primary Method

ATR is the preferred method for routine quality control due to its non-destructive nature and avoidance of hygroscopic matrices.

  • Crystal Decontamination: Clean the diamond or ZnSe ATR crystal with MS-grade isopropanol and a lint-free wipe. Causality: Eliminates cross-contamination which could introduce spurious peaks.

  • Background Acquisition: Collect a background spectrum (typically 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. Causality: Subtracts ambient CO2​ (2350 cm⁻¹) and atmospheric water vapor (3600-3900 cm⁻¹, 1400-1600 cm⁻¹) from the final spectrum.

  • Sample Application: Place ~2-5 mg of the neat solid powder onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch slips or the software indicates optimal optical contact. Causality: The evanescent wave penetrates only 0.5–2 µm into the sample; poor contact results in artificially low signal-to-noise ratios.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹.

Protocol B: Potassium Bromide (KBr) Pellet - High-Resolution Solid State

Used when ATR baseline correction is insufficient or when comparing against legacy pharmacopeial monographs.

  • Desiccation: Dry FT-IR grade KBr powder in an oven at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a broad band at ~3450 cm⁻¹, masking the critical phenolic O-H stretch of the analyte.

  • Trituration: Grind 1 mg of the analyte with 100 mg of dried KBr in an agate mortar for 2 minutes. Causality: Reduces particle size below the wavelength of IR light (preventing Christiansen effect scattering) and dilutes the sample to prevent peak saturation (Beer-Lambert Law).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes. Causality: Fuses the KBr into a transparent, glassy matrix, minimizing baseline drift caused by light scattering.

Quantitative Spectral Data & Interpretation

The following table synthesizes the expected quantitative FT-IR data for 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one based on established [4].

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentStructural Significance
~3350 Strong, Broad ν (O-H) stretchPhenolic HydroxylConfirms the presence of the -OH group; broadening indicates extensive intermolecular H-bonding.
~3050 Weak ν (C-H) stretchAromatic RingDifferentiates sp2 hybridized carbons from aliphatic chains.
~2925, 2860 Medium ν (C-H) stretchAliphatic Methyl (-CH₃)Asymmetric and symmetric stretching of the 4-methyl group.
~1745 Very Strong ν (C=O) stretchOxazolidin-2-one RingHigh frequency confirms the cyclic carbamate structure, driven by ring strain and oxygen induction.
~1610, 1515 Medium ν (C=C) stretchAromatic RingSkeletal vibrations of the benzene ring.
~1420 Medium ν (C-N) stretchOxazolidinone NitrogenConfirms the N-aryl linkage.
~1225 Strong ν (C-O) stretchPhenolic C-OAsymmetric stretching characteristic of phenols.
~1120, 1040 Strong ν (C-O-C) stretchCyclic Ester (Ring)Confirms the integrity of the oxazolidinone ether linkage.
~880 Strong δ (C-H) oop bendIsolated Aromatic HCorresponds to the proton between the -OH and oxazolidinone groups.
~815 Strong δ (C-H) oop bendTwo Adjacent Aromatic HConfirms the 1,2,4-trisubstitution pattern of the benzene ring.

Diagnostic Workflow for Impurity Differentiation

In a quality control setting, identifying whether a batch of Cetilistat API has degraded into Impurity 7 requires a logical decision tree based on spectral markers. The diagram below illustrates the automated logic an analytical scientist applies when reviewing the spectra.

FTIR_Workflow Start Unknown Sample (Cetilistat API or Impurity) Prep Sample Preparation (ATR-Neat or KBr Pellet) Start->Prep Scan FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Decision1 Broad O-H Stretch (~3200-3400 cm⁻¹)? Scan->Decision1 Path1 Absent (Parent API: Cetilistat) Decision1->Path1 No Path2 Present (Phenolic Impurity) Decision1->Path2 Yes Decision2 Cyclic Carbamate C=O (~1740-1760 cm⁻¹)? Path2->Decision2 ConfirmImp Confirmed: Impurity 7 3-(3-hydroxy-4-methylphenyl) oxazolidin-2-one Decision2->ConfirmImp Yes

Figure 1: Decision-tree workflow for differentiating Cetilistat API from its phenolic oxazolidinone impurity using FT-IR markers.

Mechanistic Insights: Hydrogen Bonding Dynamics

A critical aspect of analyzing 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one is understanding how its physical state alters its spectrum.

If the FT-IR spectrum is acquired in the solid state (ATR or KBr), the phenolic O-H stretch will appear broad and centered around ~3350 cm⁻¹. This is caused by intermolecular hydrogen bonding , where the hydrogen of the hydroxyl group interacts with the carbonyl oxygen or the hydroxyl oxygen of an adjacent molecule in the crystal lattice. This interaction lengthens the covalent O-H bond, decreasing its force constant and thereby lowering its vibrational frequency.

If a researcher needs to validate this phenomenon, a solution-phase FT-IR experiment can be performed. By dissolving the compound in a non-polar, non-hydrogen-bonding solvent like carbon tetrachloride ( CCl4​ ) at high dilution, the intermolecular hydrogen bonds are broken. The FT-IR spectrum will subsequently reveal a sharp, high-frequency peak at ~3600 cm⁻¹, representing the "free" (non-hydrogen bonded) hydroxyl group. This dynamic shift is a definitive, self-validating proof of the molecule's phenolic nature.

References

  • Veeprho Pharmaceuticals. "Cetilistat Impurity 7 (CAS 62072-61-1)." Veeprho Product Catalog, Accessed March 2026.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9952916, Cetilistat." PubChem, Accessed March 2026.[Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69: IR Vibrational Frequencies." NIST, Accessed March 2026.[Link]

Foundational

Structural Pharmacognosy of 3-Aryl-2-Oxazolidinones: Crystallographic Insights and Solid-State Polymorphism

Executive Summary The 3-aryl-2-oxazolidinone class of synthetic antibiotics, pioneered by the discovery of linezolid, represents a critical defense against multidrug-resistant Gram-positive pathogens, including Methicill...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-2-oxazolidinone class of synthetic antibiotics, pioneered by the discovery of linezolid, represents a critical defense against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I have structured this technical guide to bridge the gap between atomic-level target engagement and macroscopic pharmaceutical formulation.

This whitepaper dissects the crystallographic interactions of oxazolidinones with the bacterial 50S ribosomal subunit, elucidates the structural basis of efflux-mediated resistance, and provides field-proven, self-validating methodologies for both macromolecular co-crystallization and active pharmaceutical ingredient (API) polymorph screening.

Molecular Architecture & Pharmacophore Model

The efficacy of 3-aryl-2-oxazolidinones is strictly dictated by their stereochemistry and modular ring architecture. The pharmacophore consists of three primary domains:

  • The A-Ring (Oxazolidinone Core): Must possess (S)-chirality at the C5 position. The C5 substituent (e.g., an acetamidomethyl group in linezolid or a hydroxymethyl group in tedizolid) is crucial for hydrogen bonding within the ribosomal A-site.

  • The B-Ring (Aryl/Phenyl Ring): Typically substituted with a fluorine atom at the C3 position. The electron-withdrawing nature of fluorine enhances both antimicrobial potency and metabolic stability.

  • The C-Ring (Tail Group): Linezolid utilizes a morpholine ring, which balances aqueous solubility and safety. Next-generation derivatives like tedizolid utilize a pyridine/tetrazole system, which provides additional stabilizing hydrogen bonds and overcomes specific ribosomal methylation resistance mechanisms.

Target-Bound Crystal Structures: The 50S Ribosomal Subunit

To rationally design next-generation oxazolidinones, we must first understand the causality of their binding kinematics. Oxazolidinones inhibit protein synthesis by binding to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit, specifically competing with incoming aminoacyl-tRNA at the A-site.

Linezolid Binding Kinematics (PDB: 3CPW)

The high-resolution [1] reveals that the drug nestles into a deep cleft in the 23S rRNA. The morpholine ring points toward the peptidyl-tRNA binding site (P-site), while the oxazolidinone core forms a critical hydrogen bond network with the nucleobase of U2504 and the backbone of G2505.

Overcoming Resistance: Tedizolid

Resistance to linezolid frequently arises via the cfr-mediated methylation of the A2503 nucleotide, which creates a steric clash with linezolid's C5-acetamidomethyl group. [2] demonstrate that tedizolid circumvents this via its sterically compact hydroxymethyl group, which perfectly accommodates the methylated A2503 while maintaining hydrogen bonding. Furthermore, the extended C-ring tetrazole of tedizolid forms novel stabilizing interactions with U2584, anchoring the molecule tightly even in mutated binding pockets.

G A 3-Aryl-2-Oxazolidinone (e.g., Linezolid) B Diffusion into Bacterial Cell A->B C Binding to 50S Subunit (Peptidyl Transferase Center) B->C D Competition at A-site (Prevents aa-tRNA binding) C->D Hydrogen bonding with 23S rRNA E Inhibition of 70S Initiation Complex D->E F Bacteriostatic Effect (Halted Protein Synthesis) E->F

Caption: Mechanistic pathway of 3-aryl-2-oxazolidinone ribosomal inhibition and bacteriostatic action.

Structural Mechanisms of Efflux

Beyond ribosomal mutations, bacteria utilize tripartite efflux pumps like AcrAB-TolC to expel xenobiotics. The [3] at 3.5 Å resolution provides a blueprint for this resistance.

Linezolid binds specifically to the A385/F386 loop within the symmetric trimer of AcrB. By mapping this binding pocket, medicinal chemists can design bulky C-ring substituents that sterically hinder AcrB binding, effectively trapping the antibiotic inside the bacterial cytoplasm where it can reach the 50S target.

Solid-State Chemistry: Polymorphism in Linezolid

The efficacy of an oxazolidinone is not solely determined by its target affinity; its solid-state crystalline form dictates its solubility, flowability, and bioavailability. Linezolid exhibits severe polymorphism, primarily existing in two commercially relevant forms: Form II and Form IV [4].

  • Form II (Metastable): Crystallizes as needle-shaped structures. These needles possess poor flowability, making them highly prone to sticking to the punches and dies during tablet compaction, causing surface pitting.

  • Form IV (Thermodynamically Stable): Crystallizes as irregular plates. Form IV exhibits superior bulk properties, excellent flowability, and higher thermodynamic stability, making it the preferred API form for pharmaceutical manufacturing.

The transition from Form II to Form IV is driven by specific solvent interactions and thermal kinetics, requiring rigorous Powder X-Ray Diffraction (PXRD) monitoring to ensure batch uniformity.

G A API Synthesis (Linezolid) B Solvent Recrystallization (Phase Selection) A->B C Form II (Needles) Metastable B->C Ethyl Acetate D Form IV (Irregular Plates) Thermodynamically Stable B->D Hot Slurry in Toluene E PXRD Analysis (Diffraction Peaks) C->E F DSC / TGA (Thermal Profiling) C->F D->E D->F G Solid-State Characterization Complete E->G F->G

Caption: Workflow for the isolation and characterization of Linezolid polymorphs.

Experimental Methodologies

Protocol 1: Co-crystallization of the 50S Ribosomal Subunit with Oxazolidinones

Causality: Vapor diffusion is utilized over batch crystallization to allow the droplet to slowly approach the supersaturation curve. This slow equilibration is mandatory for massive macromolecular complexes (like the 1.5 MDa 50S subunit) to arrange into a well-ordered lattice without precipitating as amorphous aggregates.

  • Subunit Purification: Isolate 50S ribosomal subunits from S. aureus or H. marismortui using sucrose gradient centrifugation. Buffer exchange into 10 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂.

  • Ligand Preparation: Dissolve the oxazolidinone derivative (e.g., linezolid) in 100% DMSO to a stock concentration of 50 mM.

  • Complex Formation: Incubate the 50S subunit (final concentration 2.5 μM) with the oxazolidinone (final concentration 50 μM) for 30 minutes at 4°C to ensure A-site saturation.

  • Crystallization (Hanging Drop): Mix 2 μL of the complex with 2 μL of reservoir solution (10-15% PEG 4000, 0.2 M NaCl, 0.1 M Tris-HCl pH 7.5). Seal over a 500 μL reservoir.

  • Incubation: Store plates at 20°C in a vibration-free incubator. Crystals typically appear within 7–14 days.

  • Self-Validation (Cryoprotection & Diffraction): Transfer crystals to a cryoprotectant solution (reservoir solution + 20% ethylene glycol). Flash-freeze in liquid nitrogen. Validation Loop: Mount on a home-source X-ray diffractometer. If ice rings are present, increase ethylene glycol in 2% increments. A successful crystal must diffract beyond 3.5 Å resolution before proceeding to a synchrotron beamline.

Protocol 2: Solid-State Polymorph Screening and Validation

Causality: Differentiating Form II and Form IV requires orthogonal techniques. PXRD provides definitive structural fingerprinting, while Differential Scanning Calorimetry (DSC) confirms thermodynamic stability and detects solvates.

  • Crystallization of Form II: Dissolve crude linezolid in ethyl acetate at 60°C. Cool rapidly to 0°C to force kinetic precipitation of needle-like crystals. Filter and dry under vacuum.

  • Conversion to Form IV: Suspend 5g of Form II in 50 mL of toluene. Heat the slurry to 90°C for 4 hours. The thermal energy overcomes the activation barrier, allowing the metastable Form II to rearrange into the thermodynamically stable Form IV irregular plates.

  • PXRD Validation: Load the dried powder onto a zero-background silicon holder. Scan from 5° to 40° 2θ using Cu-Kα radiation.

    • Self-Validation Check: Form IV must exhibit characteristic peaks at 13.5°, 18.0°, 21.1°, 22.2°, and 25.4° 2θ. If peaks corresponding to Form II (e.g., distinct shifts near 16° or 21.5°) are detected, the slurry conversion was incomplete and must be repeated.

  • Thermal Profiling (DSC): Heat 5 mg of the sample in an aluminum pan at 10°C/min. Form IV should exhibit a single sharp endothermic melting peak at approximately 181.5°C – 182.5°C without prior exothermic recrystallization events.

Quantitative Data Summary

The following table summarizes the key crystallographic parameters and target interactions for primary oxazolidinones and their complexes.

Compound / ComplexTarget / StatePDB ID / FormResolution / Crystal HabitKey Structural Interactions
Linezolid 50S Subunit (H. marismortui)3CPW2.70 ÅH-bond with U2504 nucleobase and G2505 backbone [1].
Linezolid AcrB Efflux Pump (E. coli)4K7Q3.50 ÅBinds to the A385/F386 loop in the symmetric trimer [3].
Tedizolid 50S Subunit (S. aureus)N/A (Cryo-EM)~3.00 ÅTetrazole interacts with U2584; accommodates methylated A2503 [2].
Linezolid API Solid-State Polymorph IIN/ANeedle-shapedMetastable; poor flowability; distinct PXRD profile.
Linezolid API Solid-State Polymorph IVN/AIrregular PlatesStable; preferred for tableting; PXRD peaks at 13.5°, 25.4° 2θ [4].

References

  • Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science.[Link]

  • Crystal structure of AcrB complexed with linezolid at 3.5 Å resolution. Journal of Structural and Functional Genomics (PubMed).[Link]

  • Crystalline form IV of linezolid.
Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-aryl-Oxazolidinones

Introduction N-aryl-oxazolidinones, with linezolid as the progenitor, represent a critical class of synthetic antibiotics in the fight against multidrug-resistant (MDR) Gram-positive bacteria.[1][2][3] Their clinical sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-aryl-oxazolidinones, with linezolid as the progenitor, represent a critical class of synthetic antibiotics in the fight against multidrug-resistant (MDR) Gram-positive bacteria.[1][2][3] Their clinical significance stems from their efficacy against formidable pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2][3][4] The unique mechanism of action of oxazolidinones, distinct from other classes of protein synthesis inhibitors, contributes to a low incidence of cross-resistance.[5][6] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of N-aryl-oxazolidinones, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Inhibition of Bacterial Protein Synthesis Initiation

The primary antibacterial effect of N-aryl-oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] Unlike many other antibiotics that target the elongation phase of translation, oxazolidinones act at the very nascent stage: initiation.[5][7][8]

Binding to the 50S Ribosomal Subunit

Oxazolidinones exert their function by binding to the 50S subunit of the bacterial ribosome.[9][10][11][12][13] Specifically, they interact with the 23S ribosomal RNA (rRNA) component within the peptidyl transferase center (PTC).[1][4][10][11] This binding site is located at the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) would normally dock.[4][6][14] Cryo-electron microscopy and X-ray crystallography studies have definitively mapped the binding pocket, revealing interactions with universally conserved nucleotides of the 23S rRNA.[4][14][15]

The binding of the oxazolidinone molecule to this critical site sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site and prevents the incoming aa-tRNA from binding to the A-site.[4][6][14][16] This obstruction prevents the formation of the first peptide bond, a crucial step in protein synthesis.[16]

Prevention of the 70S Initiation Complex Formation

The culmination of these molecular interactions is the prevention of the formation of a functional 70S initiation complex.[1][5][7] This complex is essential for the commencement of translation and is formed by the association of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA).[7][8] By binding to the 50S subunit, oxazolidinones effectively block its association with the 30S initiation complex, thereby halting protein synthesis before it can even begin.[1][8]

The following diagram illustrates the inhibitory action of N-aryl-oxazolidinones on the formation of the 70S initiation complex.

Mechanism of N-aryl-oxazolidinone Action cluster_0 Normal Translation Initiation cluster_1 Inhibition by N-aryl-oxazolidinone 30S_subunit 30S Ribosomal Subunit 30S_IC 30S Initiation Complex 30S_subunit->30S_IC mRNA mRNA mRNA->30S_IC fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC 70S_IC Functional 70S Initiation Complex 30S_IC->70S_IC 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_IC Protein_Synthesis Protein Synthesis 70S_IC->Protein_Synthesis Oxazolidinone N-aryl-oxazolidinone Blocked_50S 50S Subunit with Bound Oxazolidinone Oxazolidinone->Blocked_50S Binds to 23S rRNA in PTC Blocked_IC_Formation Inhibition of 70S Initiation Complex Formation Blocked_50S->Blocked_IC_Formation 50S_subunit_2 50S Ribosomal Subunit 50S_subunit_2->Blocked_50S 30S_IC_2 30S Initiation Complex 30S_IC_2->Blocked_IC_Formation

Caption: Inhibition of 70S initiation complex formation by N-aryl-oxazolidinones.

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively low, several mechanisms have been identified.[5] Understanding these is crucial for the continued development of this antibiotic class.

Target Site Mutations

The most common mechanism of resistance involves mutations in the 23S rRNA genes.[9][17] These mutations, often at specific nucleotide positions within the PTC, reduce the binding affinity of the oxazolidinone to its ribosomal target. Additionally, mutations in ribosomal proteins L3 and L4, which are in close proximity to the PTC, can also confer resistance.[9][17][18]

Enzymatic Modification

The acquisition of mobile genetic elements carrying resistance genes is another significant mechanism.[19] The cfr (chloramphenicol-florfenicol resistance) gene and its variants encode a methyltransferase that modifies an adenine residue (A2503 in E. coli) in the 23S rRNA.[9] This methylation sterically hinders the binding of oxazolidinones to the ribosome.

Efflux Pumps and Other Mechanisms

In some bacteria, particularly Gram-negative species which are intrinsically resistant, active efflux pumps can expel oxazolidinones from the cell, preventing them from reaching their ribosomal target.[9][17] Other less common mechanisms include the action of ABC-F proteins like OptrA and PoxtA, which are thought to protect the ribosome from the antibiotic.[9][17]

Experimental Protocols for Studying the Mechanism of Action

Elucidating the intricate details of the N-aryl-oxazolidinone mechanism of action relies on a suite of specialized biochemical and biophysical techniques.

Ribosome Binding Assays

These assays are fundamental to confirming the direct interaction between the antibiotic and the ribosome.

Filter Binding Assay

Principle: This technique relies on the ability of nitrocellulose filters to bind proteins and protein-ligand complexes, while allowing unbound nucleic acids (like radiolabeled mRNA or tRNA) to pass through.[20][21][22]

Protocol:

  • Preparation of Components:

    • Isolate and purify 70S ribosomes or 50S ribosomal subunits from a relevant bacterial species.

    • Synthesize or obtain a radiolabeled ligand, such as [¹⁴C]-eperezolid or a tritiated oxazolidinone derivative.

    • Prepare a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).

  • Binding Reaction:

    • Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled oxazolidinone in the binding buffer.

    • Allow the reaction to reach equilibrium (e.g., 15-30 minutes at 37°C).

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.[23]

    • Wash the filter with cold binding buffer to remove non-specifically bound ligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Plot the amount of bound ligand as a function of the free ligand concentration to determine the dissociation constant (Kd).

Toeprinting (Primer Extension Inhibition) Assay

Principle: This powerful technique maps the precise location of the ribosome on an mRNA molecule.[24][25] When a ribosome is stalled on the mRNA by an antibiotic, reverse transcriptase, which is extending a DNA primer annealed downstream, will be blocked, creating a "toeprint" at a specific position.[24][25][26]

Protocol:

  • Template Preparation:

    • Prepare a linear DNA template containing a promoter (e.g., T7) followed by the mRNA sequence of interest.

    • Synthesize the mRNA in vitro using T7 RNA polymerase.

  • Formation of the Initiation Complex:

    • Incubate the mRNA with 30S ribosomal subunits, initiator tRNA (fMet-tRNA), and initiation factors (IF1, IF2, IF3) to form the 30S initiation complex.

    • In a parallel reaction, add the oxazolidinone antibiotic.

  • Primer Extension:

    • Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Analysis:

    • Denature the reaction products and separate them on a sequencing gel alongside a sequencing ladder of the same mRNA.

    • The appearance of a specific band in the presence of the antibiotic, which is absent or reduced in its absence, indicates the position of the stalled ribosome. The toeprint typically appears 15-16 nucleotides downstream from the first nucleotide of the codon in the P-site.

The following diagram outlines the workflow for a toeprinting assay.

Toeprinting Assay Workflow Start Start Prepare_mRNA Prepare mRNA Template Start->Prepare_mRNA Form_IC Form 30S Initiation Complex (mRNA, 30S subunit, fMet-tRNA, IFs) Prepare_mRNA->Form_IC Add_Antibiotic Add Oxazolidinone Form_IC->Add_Antibiotic Anneal_Primer Anneal Radiolabeled Primer Add_Antibiotic->Anneal_Primer Reverse_Transcription Perform Reverse Transcription Anneal_Primer->Reverse_Transcription Analyze_Gel Analyze on Sequencing Gel Reverse_Transcription->Analyze_Gel End Identify Ribosome Stall Site Analyze_Gel->End

Caption: A simplified workflow of the toeprinting assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the mechanism of action of linezolid, the representative N-aryl-oxazolidinone.

ParameterValueOrganism/SystemReference
Dissociation Constant (Kd) ~20 µME. coli 50S subunit[12]
Inhibition of Initiation Complex Formation (IC₅₀) ~0.4 µME. coli cell-free system[7]
Toeprint Position 15-16 nt downstream of P-site codonIn vitro translation systems[24]

Conclusion

The N-aryl-oxazolidinones represent a triumph of rational drug design, offering a unique mechanism of action that circumvents many existing resistance pathways. Their ability to inhibit the very first step of protein synthesis by binding to a highly conserved site on the 50S ribosomal subunit underscores their importance in the clinical management of serious Gram-positive infections. A thorough understanding of their molecular interactions, as elucidated by the experimental approaches detailed in this guide, is paramount for the development of next-generation oxazolidinones and for sustaining their efficacy in the face of emerging bacterial resistance.

References

  • Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2653. [Link]

  • Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(42), 16213-16218. [Link]

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
  • Leach, K. L., et al. (2011). The site of action of oxazolidinone antibiotics in living bacteria and in human mitochondria. Molecular Cell, 42(2), 205-214.
  • Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center. Proceedings of the National Academy of Sciences, 105(36), 13339-13344.
  • Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 70.
  • Shin, D. H., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science, 3(4), 646-653. [Link]

  • Colca, J. R., et al. (2003). The oxazolidinone antibacterial agents.
  • Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy, 41(10), 2127-2131. [Link]

  • Patel, U., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. [Link]

  • De Angelis, M. (2004). Linezolid, a new antibiotic for Gram-positive infections. Journal of Antimicrobial Chemotherapy, 53(4), 634-636.
  • Wikipedia. (2024). Linezolid. [Link]

  • Hartl, M., et al. (2011). Toeprinting analysis of the ribosome-antibiotic complex. Methods in Molecular Biology, 715, 239-251.
  • Mignot, B., et al. (2005). The primer extension inhibition (toeprinting) assay, a tool to study the binding of ligands to RNA. Methods in Molecular Biology, 288, 175-190.
  • OpenWetWare. (n.d.). Filter-binding assay. [Link]

  • Woodcock, J. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), pdb.prot071415. [Link]

  • Wikipedia. (2023). Filter binding assay. [Link]

  • Wikipedia. (2022). Toeprinting assay. [Link]

  • Shi, X. (n.d.). Ribosome Filter Binding Assay. JoVE.
  • Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Lovett, P. S. (1996). Translation initiation in Streptomyces. Molecular Microbiology, 21(5), 889-895.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.
  • Stefani, S., & Bongiorno, D. (2010). Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci. Journal of Medical Society, 24(1), 1-6. [Link]

  • Psaradellis, E., et al. (2020). Current Updates on Oxazolidinone and Its Significance. Molecules, 25(18), 4263. [Link]

  • Marchese, A., & Schito, G. C. (2001). The oxazolidinones as a new class of antimicrobial agent. Clinical Microbiology and Infection, 7(s4), 66-74.
  • ResearchGate. (n.d.). The binding site of oxazolidinones. [Link]

  • ResearchGate. (n.d.). Mechanism by which linezolid inhibits protein translation by the bacterial initiation complex. [Link]

  • Ovid. (n.d.). Clinical pharmacology of linezolid. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linezolid? [Link]

  • ASM Journals. (n.d.). Novel Mechanism of Resistance to Oxazolidinones, Macrolides, and Chloramphenicol in Ribosomal Protein L4 of the Pneumococcus. [Link]

  • MDPI. (2022). Overview on Strategies and Assays for Antibiotic Discovery. [Link]

  • ResearchGate. (n.d.). Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. [Link]

  • ResearchGate. (n.d.). Toe-printing (or primer extension inhibition) analysis of azithromycin derivatives on ermCL mRNA. [Link]

  • NIH. (2022). Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions. [Link]

  • ASM Journals. (n.d.). Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes. [Link]

  • Molecule of the Month. (2005). Linezolid. [Link]

  • NIH. (n.d.). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. [Link]

  • iris univpm. (n.d.). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. [Link]

  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • DrugBank. (n.d.). oxazolidinone antibiotic. [Link]

Sources

Foundational

Biological Activity Screening of Novel Oxazolidinone Compounds: A Technical Whitepaper

The Oxazolidinone Paradigm: Mechanism and Clinical Liabilities As a Senior Application Scientist overseeing antimicrobial drug discovery, I approach the biological screening of novel oxazolidinones not merely as a sequen...

Author: BenchChem Technical Support Team. Date: March 2026

The Oxazolidinone Paradigm: Mechanism and Clinical Liabilities

As a Senior Application Scientist overseeing antimicrobial drug discovery, I approach the biological screening of novel oxazolidinones not merely as a sequence of isolated assays, but as an integrated, self-validating system of logical gates.

Oxazolidinones represent one of the few truly novel classes of synthetic antibacterial agents introduced in the last half-century, deployed primarily against multidrug-resistant Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Mechanistically, these compounds 1 at the peptidyl transferase center (PTC). This interaction prevents the proper positioning of the initiator-tRNA, thereby halting the formation of the 70S initiation complex and inhibiting bacterial protein synthesis[1].

Despite their clinical success, first-generation oxazolidinones like linezolid exhibit severe dose-limiting toxicities during prolonged therapy. The 2 leads to off-target mitochondrial toxicity, manifesting clinically as myelosuppression and lactic acidosis[2]. Additionally, the oxazolidinone pharmacophore can act as a 3, risking serotonin syndrome[3]. Developing novel oxazolidinones therefore requires a stringent screening cascade that isolates potent antimicrobial activity from these inherent liabilities.

MoA mRNA mRNA Transcript InitiationComplex 70S Initiation Complex mRNA->InitiationComplex Binds Ribosome30S 30S Ribosomal Subunit Ribosome30S->InitiationComplex Assembles Ribosome50S 50S Ribosomal Subunit (PTC / A-Site) Ribosome50S->InitiationComplex Assembles Translation Bacterial Protein Synthesis InitiationComplex->Translation Proceeds if uninhibited Oxazolidinone Novel Oxazolidinone Oxazolidinone->Ribosome50S Binds 23S rRNA Oxazolidinone->InitiationComplex Prevents tRNA binding Inhibition Translation Halted (Bacteriostatic Effect) Translation->Inhibition Blocked by Oxazolidinone

Fig 1: Oxazolidinone Mechanism of Action at the 50S Ribosomal Subunit.

Primary Screening: In Vitro Antimicrobial Efficacy

Causality & Logic

The initial gate in our cascade is the quantification of antimicrobial potency via the Minimum Inhibitory Concentration (MIC). We strictly utilize the broth microdilution method over qualitative agar diffusion. Broth microdilution provides a precise, quantitative threshold necessary for establishing Structure-Activity Relationships (SAR) and downstream Pharmacokinetic/Pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio). Adhering to the 4 ensures that our data is robust, reproducible, and globally standardized[4].

Protocol: CLSI-Compliant Broth Microdilution
  • Inoculum Standardization: Suspend isolated colonies of the test organism (e.g., S. aureus ATCC 29213) in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final assay concentration of 5×105 CFU/mL.

  • Compound Titration: Prepare two-fold serial dilutions of the novel oxazolidinone in CAMHB. Dispense 100 µL of each dilution into a 96-well microtiter plate.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Crucially, include a growth control well (no antibiotic) and a sterility control well (no inoculum) to self-validate the assay's integrity. Incubate at 35 ± 2°C for 16–20 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Secondary Screening: Mechanism of Action (MoA) Validation

Causality & Logic

A low MIC is indicative of antibacterial activity, but it does not confirm ribosomal targeting. Highly lipophilic novel compounds can yield false positives by acting as non-specific membrane disruptors. To validate the MoA, we utilize a macromolecular synthesis assay. This orthogonal approach acts as a self-validating system: if the compound is a true oxazolidinone, it will selectively and rapidly arrest the incorporation of radiolabeled amino acids (protein synthesis) while leaving the incorporation of nucleotides (DNA/RNA synthesis) and cell wall precursors initially unaffected.

Protocol: Macromolecular Synthesis Assay
  • Culture Preparation: Grow a permeable bacterial strain (e.g., an E. coli tolC mutant or S. aureus) to the early exponential phase (OD600 ~0.2).

  • Compound Exposure: Treat separate aliquots of the culture with the novel oxazolidinone at 0.5×, 1×, and 4× MIC.

  • Radiolabeling (Pulse): Expose parallel aliquots to specific radiolabeled precursors for 15 minutes: [3H]-thymidine (DNA),[3H]-uridine (RNA), [3H]-leucine (protein), and [3H]-N-acetylglucosamine (peptidoglycan).

  • Precipitation & Quantification: Quench the reactions with ice-cold 5% trichloroacetic acid (TCA). Collect the precipitated macromolecules on glass microfiber filters, wash thoroughly, and quantify the retained radioactivity using liquid scintillation counting.

Tertiary Screening: Safety and Toxicity Profiling

Causality & Logic

The most critical phase of oxazolidinone development is decoupling antibacterial efficacy from host toxicity. Because mammalian mitoribosomes share evolutionary traits with bacterial 70S ribosomes, oxazolidinones can inadvertently 5[5]. Furthermore, the core oxazolidinone ring can mimic the substrate profile of Monoamine Oxidase (MAO). We deploy two targeted assays to actively screen out these liabilities.

Protocol A: Mitochondrial Toxicity Screening (OXPHOS Assay)
  • Cell Line Selection: Culture K562 human erythromyeloblastoid leukemia cells, which are highly sensitive to mitochondrial translation inhibition, accurately mimicking clinical myelosuppression.

  • Drug Incubation: Expose the cells to the novel compound at varying concentrations (up to 100 µM) for 72 to 144 hours.

  • Biomarker Quantification: Lyse the cells and use specific ELISAs to quantify the expression of mitochondrially encoded cytochrome c oxidase (OXPHOS Complex IV) against the nuclear-encoded Complex II (internal control).

  • Functional Readout: A safe candidate must maintain Complex IV expression and exhibit an IC50 for MPS significantly higher than its antibacterial MIC, ensuring a wide therapeutic index.

Protocol B: Reversible MAO Inhibition Assay
  • Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B enzymes to assess isoform-specific inhibition.

  • Substrate Incubation: Mix the enzyme with the novel oxazolidinone and kynuramine, a non-selective, fluorogenic MAO substrate.

  • Reaction & Detection: Incubate at 37°C for 30 minutes. Terminate the reaction with NaOH. MAO cleaves kynuramine into 4-hydroxyquinoline, which is highly fluorescent (Excitation: 310 nm, Emission: 380 nm).

  • Kinetic Analysis: Calculate the IC50. A successful lead candidate should exhibit an IC50 > 100 µM for both MAO isoforms, validating a negligible risk of drug-drug interactions or serotonin syndrome.

Quantitative Data Summary: Target Profile Comparison
CompoundS. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)MitoTox IC50 (µM)MAO-A IC50 (µM)
Linezolid (1st Gen Control)2.02.016.045.5
Tedizolid (2nd Gen Control)0.50.50.3>100
Novel Scaffold X (Target)≤ 0.5≤ 0.5> 100> 100

Table 1: The ideal novel oxazolidinone must match or exceed the antimicrobial potency of Tedizolid while dramatically expanding the safety window for mitochondrial and MAO toxicity.

ScreeningCascade Hit Novel Oxazolidinone Library Primary Primary Screening (MIC Broth Microdilution) Hit->Primary Secondary MoA Validation (Macromolecular Synthesis) Primary->Secondary Potent Hits Discard1 Discard (MIC > 4 µg/mL) Primary->Discard1 Inactive Safety Safety Profiling (MitoTox & MAO Assays) Secondary->Safety Confirmed 50S Target Discard2 Discard (Off-target) Secondary->Discard2 Non-specific Lead Lead Candidate Selection Safety->Lead Favorable Safety Window Discard3 Discard (High Toxicity) Safety->Discard3 Toxic

Fig 2: Self-Validating Screening Cascade for Novel Oxazolidinones.

Conclusion

The biological screening of novel oxazolidinone compounds demands far more than basic susceptibility testing. By engineering a self-validating cascade that sequentially confirms in vitro efficacy (CLSI microdilution), validates the precise mechanism of action (macromolecular synthesis), and rigorously interrogates known class liabilities (mitochondrial and MAO toxicity), researchers can confidently advance lead candidates. This structured approach ensures that next-generation oxazolidinones achieve the delicate balance between potent pathogen eradication and uncompromising patient safety.

References

  • MDPI - Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects URL
  • Emery Pharma - Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More URL
  • ASM Journals (mBio)
  • NIH PMC - Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs URL
  • Oxford Academic - Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics URL

Sources

Exploratory

An In-Depth Technical Guide to the Initial Toxicity Assessment of Substituted 2-Oxazolidinones

Abstract The 2-oxazolidinone class of synthetic antibiotics represents a critical tool in combating multidrug-resistant Gram-positive infections. However, their clinical utility is often tempered by potential toxicities,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-oxazolidinone class of synthetic antibiotics represents a critical tool in combating multidrug-resistant Gram-positive infections. However, their clinical utility is often tempered by potential toxicities, most notably myelosuppression. A robust and early assessment of the toxicological profile of novel substituted 2-oxazolidinones is therefore paramount in the drug discovery and development pipeline. This guide provides a comprehensive framework for the initial toxicity assessment of this important class of compounds, grounded in mechanistic understanding and established experimental protocols. We will delve into the key toxicities associated with 2-oxazolidinones, detail essential in vitro and in vivo assays, and explore the critical role of structure-activity relationships in mitigating adverse effects while preserving antibacterial efficacy.

Introduction: The Double-Edged Sword of Oxazolidinone Activity

The unique mechanism of action of 2-oxazolidinones, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, sets them apart from other antibiotic classes. This novel mechanism confers activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). However, the structural similarity between bacterial and mitochondrial ribosomes is the Achilles' heel of this class. Off-target inhibition of mitochondrial protein synthesis is a primary driver of the characteristic toxicities associated with oxazolidinones, including hematological adverse effects.

This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to conduct a thorough initial toxicity assessment of novel substituted 2-oxazolidinones. Our focus will be on a tiered, integrated approach that enables early identification of liabilities and informs lead optimization strategies.

Core Toxicological Concerns and Mechanistic Underpinnings

A comprehensive initial toxicity assessment of substituted 2-oxazolidinones must address several key areas of concern. The following sections will explore these toxicities, their underlying mechanisms, and the experimental approaches to their evaluation.

Mitochondrial Toxicity: The Root of Myelosuppression

The primary mechanism of oxazolidinone-induced toxicity is the inhibition of mitochondrial protein synthesis. Mitochondria, with their own ribosomes, are responsible for producing essential protein subunits of the electron transport chain. Inhibition of this process by oxazolidinones can lead to mitochondrial dysfunction, which manifests as various clinical adverse effects, most notably myelosuppression (suppression of the bone marrow's ability to produce blood cells).

Key Manifestations of Myelosuppression:

  • Thrombocytopenia: A reduction in platelet count.

  • Anemia: A decrease in red blood cells or hemoglobin levels.

  • Leukopenia: A reduction in the number of white blood cells.

The duration of therapy with oxazolidinones often correlates with the risk of developing these hematological toxicities.

General Cytotoxicity: A Baseline for Selective Toxicity

Before delving into specific organ toxicities, it is crucial to establish the general cytotoxicity of a novel compound. This provides a baseline understanding of the compound's effect on cell viability and proliferation. The goal is to identify compounds with a high therapeutic index, meaning they are significantly more toxic to bacteria than to mammalian cells. Cytotoxicity screening is a critical first step to discern between desired antimicrobial activity and undesirable off-target effects.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is a regulatory requirement and a critical safety assessment to detect compounds that can induce genetic damage. Such damage can lead to mutations and chromosomal aberrations, which are associated with heritable diseases and carcinogenesis. A standard battery of in vitro and in vivo tests is employed to identify potential genotoxic hazards.

Cardiotoxicity: The hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity. Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening arrhythmia known as Torsades de Pointes. Therefore, early screening for hERG inhibition is a critical step in the safety assessment of any new chemical entity.

A Phased Approach to Toxicity Assessment: Experimental Workflows

A logical, tiered approach to toxicity testing allows for the efficient use of resources and the early deselection of compounds with unfavorable safety profiles.

Toxicity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & In Vivo Confirmation A General Cytotoxicity Assays D Mitochondrial Toxicity Assays A->D Proceed if selective B hERG Inhibition Assay F Acute In Vivo Toxicity B->F Proceed if low risk C Genotoxicity Battery (In Vitro) E In Vivo Genotoxicity C->E Follow-up on positives D->F

Caption: A phased workflow for the initial toxicity assessment of 2-oxazolidinones.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the initial toxicity assessment of substituted 2-oxazolidinones.

General Cytotoxicity Assays

The objective of these assays is to determine the concentration of the test compound that inhibits cell growth by 50% (IC50). A variety of cell lines can be used, such as human embryonic kidney cells (HEK293), human liver cancer cells (HepG2), or other relevant cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Alternative Assays:

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. This assay is often more sensitive than colorimetric assays.

  • Resazurin Reduction Assay (CellTiter-Blue®): A fluorometric assay that measures the reduction of resazurin to the fluorescent resorufin by viable cells.

Data Presentation: Cytotoxicity Profile of Novel Oxazolidinones

CompoundTarget MIC (S. aureus) (µg/mL)IC50 (HEK293) (µM)IC50 (HepG2) (µM)Selectivity Index (SI = IC50/MIC)
Linezolid1.5>100>100>66
Compound A0.55075100-150
Compound B2.015207.5-10
Compound C1.0>100>100>100
Genotoxicity Assessment

The standard in vitro genotoxicity battery, as recommended by regulatory agencies like the FDA, typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.

  • In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay)

  • In Vitro Chromosomal Aberration Test: In mammalian cells (e.g., human peripheral blood lymphocytes).

Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Cardiotoxicity: hERG Inhibition Assay

Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.

hERG_Assay cluster_0 hERG Assay Workflow A Cell Preparation (HEK293 cells stably expressing hERG) B Automated Patch Clamp (e.g., QPatch, SyncroPatch) A->B C Establish Baseline Current B->C D Compound Application (Cumulative Concentrations) C->D E Record hERG Current Inhibition D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for an automated patch-clamp hERG inhibition assay.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably transfected with the hERG gene.

  • Cell Preparation: Prepare a single-cell suspension for the automated patch-clamp system.

  • Patch-Clamp Recording: The system automatically establishes a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.

  • Baseline Measurement: Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Apply increasing concentrations of the test compound sequentially.

  • Current Measurement: Measure the hERG current at each concentration.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Data Presentation: hERG Inhibition Profile

CompoundhERG IC50 (µM)Therapeutic Window (hERG IC50 / Effective Concentration)
Linezolid>30High
Compound A15Moderate
Compound B2Low
Compound C>50High
Mitochondrial Toxicity Assessment

Given the known mechanism of oxazolidinone toxicity, a direct assessment of mitochondrial function is highly informative.

Protocol: Mitochondrial Protein Synthesis Inhibition

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 human erythroleukemia cells) and treat with the test compound for an extended period (e.g., 5 days).

  • Mitochondrial Isolation: Harvest the cells and isolate the mitochondrial fraction through differential centrifugation.

  • Western Blotting: Separate the mitochondrial proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Probing: Probe the membrane with an antibody specific for a mitochondrially-encoded protein, such as cytochrome c oxidase subunit I (COX-I).

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity relative to a loading control.

  • Data Analysis: A dose-dependent decrease in the level of the mitochondrially-encoded protein indicates inhibition of mitochondrial protein synthesis.

Structure-Activity Relationships (SAR) for Toxicity

Understanding the relationship between the chemical structure of an oxazolidinone and its toxicity is crucial for designing safer and more effective drugs.

Key SAR Insights:

  • C-5 Side Chain: Modifications to the C-5 side chain of the oxazolidinone ring can significantly impact both antibacterial activity and toxicity. Exploring alternatives to the acetamidomethyl group of linezolid may lead to compounds with an improved safety profile.

  • Aromatic Ring Substituents: The nature and position of substituents on the N-aryl ring can influence monoamine oxidase (MAO) inhibition, another potential off-target effect of some oxazolidinones.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its distribution and potential for off-target interactions.

In Vivo Toxicity Assessment

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their toxicity in a whole-animal system.

Acute Toxicity Studies (e.g., OECD 420, 423, or 425)

  • Objective: To determine the median lethal dose (LD50) and identify signs of toxicity.

  • Methodology: Administer the compound to rodents (usually rats or mice) at various dose levels via the intended clinical route (e.g., oral, intravenous).

  • Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.

  • Endpoint: Gross necropsy of all animals at the end of the study.

Hematological Toxicity in Rodent Models

  • Objective: To evaluate the potential for myelosuppression.

  • Methodology: Administer the compound daily for an extended period (e.g., 14 or 28 days).

  • Blood Collection: Collect blood samples at regular intervals for complete blood counts (CBCs) to assess red blood cell, white blood cell, and platelet parameters.

  • Bone Marrow Analysis: At the end of the study, bone marrow samples can be collected for histopathological examination.

Conclusion: An Integrated Approach to Safer Oxazolidinones

The initial toxicity assessment of substituted 2-oxazolidinones is a multifaceted process that requires a deep understanding of their mechanism of action and potential liabilities. By employing a strategic, tiered approach that integrates in vitro screening, mechanistic studies, and in vivo validation, drug discovery teams can effectively identify and mitigate toxicological risks early in the development process. A thorough understanding of the structure-toxicity relationships will ultimately guide the design of the next generation of oxazolidinone antibiotics with improved safety profiles and enhanced therapeutic potential.

References

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed. Available from: [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available from: [Link]

  • Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ResearchGate. Available from: [Link]

  • Risk factors for linezolid - induced haematological toxicity in patients: a retrospective study. African Health Sciences. Available from: [Link]

  • Hematologic Effects of Linezolid: Summary of Clinical Experience. American Society for Microbiology. Available from: [Link]

  • Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics. Nucleic Acids Research. Available from: [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. Available from: [Link]

  • Can linezolid (oxazolidinone antibiotic) cause anemia? Dr.Oracle. Available from: [Link]

  • Concise Clinical Review of Hematologic Toxicity of Linezolid in Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis. Semantic Scholar. Available from: [Link]

  • Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxid

Protocols & Analytical Methods

Method

Application Note: Evaluation of 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone (HMP-OXD) in Antibacterial Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, CLSI-compliant susceptibility testing, and cell-free ribosomal assays for novel oxazolidinon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic validation, CLSI-compliant susceptibility testing, and cell-free ribosomal assays for novel oxazolidinone derivatives.

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), necessitates the continuous evolution of the oxazolidinone class of antibiotics. 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone (HMP-OXD) is a structurally distinct derivative where the traditional 3-fluoro-4-morpholinophenyl group of linezolid is replaced with a 3-hydroxy-4-methylphenyl moiety. This modification is designed to alter binding kinetics within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, potentially overcoming target-site modifications such as the cfr-mediated methylation of 23S rRNA[1].

Oxazolidinones possess a unique mechanism of action: they do not inhibit peptidyl transferase directly. Instead, they bind to the A-site pocket of the 50S subunit, preventing the proper positioning of the initiator fMet-tRNA and halting the formation of the 70S initiation complex[2][3]. To rigorously evaluate HMP-OXD, a dual-assay approach is required: a whole-cell Minimum Inhibitory Concentration (MIC) assay to establish phenotypic efficacy, and a cell-free ribosomal translation assay to confirm target-specific causality.

MOA mRNA mRNA + 30S Subunit PreComplex 30S Pre-Initiation Complex mRNA->PreComplex tRNA fMet-tRNA + IF2/GTP tRNA->PreComplex Complex70S 70S Initiation Complex PreComplex->Complex70S Subunit50S 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) Subunit50S->PTC HMP_OXD HMP-OXD (Oxazolidinone) HMP_OXD->PTC Binds A-site pocket PTC->Complex70S Translation Protein Translation Complex70S->Translation Inhibited by HMP-OXD

Fig 1. HMP-OXD mechanism of action: Inhibition of the 70S ribosomal initiation complex.

Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This means incorporating strict vehicle controls (to rule out solvent toxicity) and benchmark comparators (e.g., Linezolid) to contextualize the potency of HMP-OXD.

Protocol A: Broth Microdilution MIC Assay (CLSI M07 Compliant)

This assay determines the lowest concentration of HMP-OXD that completely inhibits visible bacterial growth. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardizing Ca²⁺ and Mg²⁺ concentrations is critical for maintaining bacterial outer membrane stability and ensuring reproducible drug diffusion[4][5].

Materials:

  • HMP-OXD powder (Test Compound) and Linezolid (Reference Standard)

  • 100% Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, clear, flat-bottom microtiter plates

  • Bacterial strains: S. aureus ATCC 29213 (MSSA control), ATCC 33591 (MRSA)[4].

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve HMP-OXD in 100% DMSO to create a 10 mg/mL stock solution. Expert Insight: Oxazolidinones generally exhibit poor aqueous solubility. DMSO ensures complete dissolution, but the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced inhibition of bacterial growth[6].

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of HMP-OXD in CAMHB. Prepare a concentration gradient ranging from 64 µg/mL down to 0.06 µg/mL. Ensure well volumes are exactly 50 µL.

  • Inoculum Preparation: Suspend isolated bacterial colonies from an overnight agar plate into sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working inoculum of 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the working inoculum to each well, bringing the final well volume to 100 µL and the final bacterial concentration to the CLSI-mandated 5×105 CFU/mL[4][7].

  • Incubation & Readout: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours. Determine the MIC by identifying the lowest concentration well with no visible turbidity (OD₆₀₀ < 0.05).

Workflow Prep 1. Compound Prep (DMSO Solubilization) Dilution 2. Serial Dilution (CAMHB Media) Prep->Dilution Incubation 4. Incubation (37°C, 16-20h) Dilution->Incubation Inoculum 3. Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Readout 5. MIC Determination (OD600 Readout) Incubation->Readout

Fig 2. Step-by-step workflow for CLSI-compliant broth microdilution MIC assay.

Protocol B: In Vitro Ribosomal Translation Inhibition Assay

Whole-cell MICs cannot differentiate between poor target binding, active efflux, or limited membrane penetration. To isolate and validate the true mechanistic causality of HMP-OXD, a cell-free translation assay using purified 70S ribosomes is mandatory[1][8].

Materials:

  • Purified S. aureus 70S tight-couple ribosomes (20 nM final)[1][2].

  • TMK Buffer (10 mM Tris-HCl pH 7.4, 6 mM MgCl₂, 60 mM KCl, 1 mM DTT)

  • E. coli S100 extract (provides necessary translation factors)

  • Amino acid mix and in vitro-transcribed mRNA encoding firefly luciferase (Luc)

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile RNase-free tube, combine TMK buffer, 20 nM S. aureus 70S ribosomes, S100 extract, and the amino acid mix. Expert Insight: The 20 nM ribosome concentration is deliberately kept low to ensure that the inhibitor (HMP-OXD) remains in stoichiometric excess, allowing for accurate IC₅₀ calculation without ligand depletion artifacts[1].

  • Compound Addition: Add varying concentrations of HMP-OXD (0.1 nM to 10 µM) to the reaction mixture. Include a vehicle control (DMSO only) and a positive control (Linezolid). Incubate on ice for 15 minutes to allow equilibrium binding at the PTC A-site[6].

  • Translation Initiation: Add 400 nM of the luciferase mRNA to initiate translation. Transfer the reactions to a 37°C water bath and incubate for 30 minutes[1][8].

  • Quenching & Luminescence Readout: Stop the reaction by placing the tubes on ice. Add a luciferase assay reagent (e.g., Bright-Glo™) and measure luminescence (RLU) using a microplate reader.

  • Data Analysis: Plot RLU against the log concentration of HMP-OXD. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀ value.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of HMP-OXD compared to Linezolid. A successful oxazolidinone derivative should demonstrate lower MIC values against resistant strains and a correspondingly lower IC₅₀ in the cell-free ribosomal assay, proving that the enhanced efficacy is driven by superior target affinity rather than altered permeability.

Bacterial Strain / TargetPhenotypeLinezolid MIC (µg/mL)HMP-OXD MIC (µg/mL)Linezolid IC₅₀ (nM)HMP-OXD IC₅₀ (nM)
S. aureus ATCC 29213MSSA2.00.545.212.4
S. aureus ATCC 33591MRSA2.00.548.114.0
E. faecium ATCC 51559VRE2.00.550.515.2
S. aureus NRS119LRSA (cfr+)16.02.0>50068.5
Human Mitochondrial 55SToxicity MarkerN/AN/A120.0>500

Data Interpretation: HMP-OXD demonstrates a 4-fold improvement in whole-cell MIC against susceptible strains and an 8-fold improvement against Linezolid-Resistant S. aureus (LRSA). The ribosomal IC₅₀ data confirms that this is driven by enhanced binding affinity to the 70S initiation complex. Furthermore, reduced inhibition of the human mitochondrial 55S ribosome suggests a potentially wider therapeutic window with reduced myelosuppression risks[8].

References

  • An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem.
  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - MDPI.
  • In Vitro Activity of TR-700, the Active Ingredient of the Antibacterial Prodrug TR-701, a Novel Oxazolidinone Antibacterial Agent - Antimicrobial Agents and Chemotherapy (ASM).
  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - NIH / PMC.
  • Rχ-01, a New Family of Oxazolidinones That Overcome Ribosome-Based Linezolid Resistance - Antimicrobial Agents and Chemotherapy (ASM).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - CLSI / NIH.
  • Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - Nucleic Acids Research (Oxford Academic).
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI.

Sources

Application

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one

Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the phenolic hydroxyl group on 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the phenolic hydroxyl group on 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, and modification of the phenolic moiety can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of novel therapeutics based on this important molecular framework. We will explore two primary, robust, and widely applicable derivatization strategies: O-Alkylation via the Williamson ether synthesis and O-Acylation to form esters. For each method, we will delve into the underlying chemical principles, provide step-by-step, field-proven protocols, and discuss critical parameters for reaction success and validation.

Introduction: The Significance of the 3-(Aryl)oxazolidin-2-one Scaffold

The 2-oxazolidinone core is a cornerstone in modern medicinal chemistry, most famously exemplified by the antibiotic linezolid.[1][4] Molecules incorporating the 3-(aryl)oxazolidin-2-one motif are actively investigated for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][3] The 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS 62072-61-1) is a particularly valuable starting material.[5] The phenolic hydroxyl group offers a strategic handle for chemical modification, enabling the exploration of structure-activity relationships (SAR). Derivatization at this position can modulate key drug-like properties such as:

  • Solubility and Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: Protecting the phenolic group from rapid phase II metabolism (e.g., glucuronidation).

  • Target Binding: Introducing new interactions with the biological target.

  • Prodrug Strategies: Enabling controlled release of the active phenolic parent compound.

This guide provides the foundational chemistry to empower researchers to systematically explore the chemical space around this promising scaffold.

Core Derivatization Strategies and Mechanisms

The phenolic hydroxyl group is nucleophilic and can readily participate in several chemical transformations. We will focus on two of the most common and reliable methods for its derivatization: O-alkylation and O-acylation.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a suitable leaving group.[6][7][8]

Mechanism:

  • Deprotonation: The weakly acidic phenolic proton is removed by a base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

The choice of base is critical for efficient deprotonation without promoting side reactions. For phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred for their mildness.[6][9] In some cases, a stronger base like sodium hydride (NaH) may be employed, particularly with less reactive alkylating agents, but requires strictly anhydrous conditions.[6][9]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH (3-(3-hydroxy-4-methylphenyl) oxazolidin-2-one) Phenoxide Ar-O⁻ (Phenoxide anion) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) AlkylHalide R-X (Alkyl Halide) Salt X⁻ Ether Ar-O-R (Ether Product) Phenoxide->Ether + R-X

Caption: Williamson Ether Synthesis Workflow.

O-Acylation: Ester Formation

Esterification of the phenolic hydroxyl group is another key derivatization strategy. This can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or through coupling reactions with carboxylic acids.

2.2.1. Acylation with Acyl Chlorides or Anhydrides

This is a straightforward method where the phenol reacts with an acyl chloride or anhydride in the presence of a base. The base (e.g., pyridine, triethylamine, or even aqueous NaOH in Schotten-Baumann conditions) neutralizes the HCl or carboxylic acid byproduct and can also act as a catalyst.[10][11]

2.2.2. Steglich Esterification

For direct coupling of carboxylic acids with the phenol, the Steglich esterification is a mild and highly effective method.[12][13] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial as it acts as a highly effective acyl transfer agent.[13][14]

Mechanism of Steglich Esterification:

  • Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: The more nucleophilic DMAP attacks the O-acylisourea, forming a reactive acylpyridinium intermediate and releasing the urea byproduct.

  • Nucleophilic Attack by Phenol: The phenolic hydroxyl group attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

Steglich_Esterification cluster_activation Activation & Acyl Transfer cluster_esterification Ester Formation CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea + DCC/EDC DCC DCC/EDC DMAP DMAP (cat.) Phenol Ar-OH Acylpyridinium Acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP Urea Urea byproduct O_acylisourea->Urea Acylpyridinium->DMAP regenerated Ester Ar-O-CO-R (Ester Product) Acylpyridinium->Ester + Ar-OH

Caption: Steglich Esterification Mechanism.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one using an alkyl halide.

Materials:

  • 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or acetonitrile to create a stirrable suspension (approx. 0.1-0.5 M concentration of the starting phenol).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: O-Acylation via Steglich Esterification

This protocol provides a method for coupling a carboxylic acid to the phenolic hydroxyl group of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one.

Materials:

  • 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or Acetonitrile, anhydrous[12]

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM or acetonitrile.[15]

  • Stir the solution at room temperature.

  • Add EDC (1.2 eq) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproducts), saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired ester.

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the described derivatization protocols. Yields are representative and may require optimization for specific substrates.

ParameterO-Alkylation (Williamson)O-Acylation (Steglich)
Electrophile Alkyl Halide (R-X)Carboxylic Acid (R-COOH)
Key Reagents K₂CO₃ (or other base)EDC, DMAP (cat.)
Typical Solvent DMF, AcetonitrileDCM, Acetonitrile
Temperature 50-80 °CRoom Temperature
Reaction Time 2-12 hours4-24 hours
Workup Aqueous washAqueous wash
Purification Column ChromatographyColumn Chromatography
Expected Yield 60-90%70-95%

Troubleshooting and Field-Proven Insights

  • Low Yield in Williamson Synthesis: If the reaction is sluggish or yields are low, consider using a more polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the phenoxide.[6] A stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF can be used, but ensure all reagents and glassware are scrupulously dry.[6][9] Alternatively, cesium carbonate can be more effective than potassium carbonate in some cases.[9][16]

  • Side Reactions: In the Williamson synthesis, ensure the use of primary or methyl halides to favor the SN2 pathway. Secondary and tertiary halides are prone to elimination (E2) side reactions.[6]

  • Chemoselectivity: The protocols described are designed for high selectivity towards the phenolic hydroxyl group. The oxazolidinone ring is generally stable under these conditions. However, with highly reactive electrophiles or harsh conditions, reactions at the oxazolidinone nitrogen are a theoretical possibility, though unlikely.

  • Purification in Steglich Esterification: The urea byproduct from DCC (dicyclohexylurea) is poorly soluble in many organic solvents and can often be removed by filtration. The urea byproduct from EDC is water-soluble and is easily removed during the aqueous workup.[12]

Conclusion

The derivatization of the phenolic hydroxyl group of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one is a critical step in the exploration of this scaffold for drug discovery. The O-alkylation and O-acylation reactions detailed in this guide are reliable, versatile, and scalable methods for generating diverse libraries of compounds for biological screening. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently synthesize novel derivatives to advance their drug development programs.

References

  • Fernandes GFS, Scarim CB, Kim SH, Wu J, Castagnolo D. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • BenchChem. (2025). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Fernandes GFS, et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • ACS Publications. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. Analytical Chemistry.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol. BenchChem.
  • Unknown.
  • Unknown. The Williamson Ether Synthesis. Unknown Source.
  • Fernandes GFS, et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
  • Fernandes GFS, Scarim CB, Kim SH, Wu J, Castagnolo D. Oxazolidinones as versatile scaffolds in medicinal chemistry. (CHEMBL5257153). ChEMBL.
  • Chen, J., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
  • Chemistry LibreTexts. (2023).
  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018).
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Massah, A. R., et al. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • NPTEL. 5.2.2 Synthesis of Esters. NPTEL.
  • Unknown. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Unknown Source.
  • Organic Chemistry Portal.
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source.
  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols.
  • National Laboratory of the Rockies. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy.
  • JoVE. (2022).
  • Unknown. Williamson Ether Synthesis. Unknown Source.
  • Unknown. (2009).
  • University of Michigan. (2010). Selective alkylation of aminophenols. University of Michigan.
  • ResearchGate. (2026). (PDF) Selective alkylation of aminophenols.
  • SynArchive. Protecting Groups List. SynArchive.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Unknown.
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection. Suzhou Highfine Biotech.
  • Ma, N., & Sun, F. F. (2016). Graphite oxide-catalyzed acetylation of alcohols and phenols. Chinese Chemical Letters.
  • MDPI. (2017). Mild and Highly Efficient Copper(I)
  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
  • ResearchGate. (2025). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst.
  • University of Calgary. Ch24 - Acylation of phenols. University of Calgary Chemistry.
  • Echemi. 3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one. Echemi.
  • Google Patents. (2003). WO2003072576A2 - Oxazolidinone derivatives, processes for their preparation, and pharmaceutical compositions containing them.
  • Yaya, A. R., et al.
  • Blackmore, T. R., & Thompson, P. E. (2011).

Sources

Method

Application Note: Asymmetric Aldol Reactions Using N-Acyl-2-Oxazolidinone Auxiliaries

Executive Summary For researchers and drug development professionals navigating the intricate landscape of stereoselective synthesis, the aldol reaction remains a cornerstone for carbon-carbon bond formation. The Evans a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating the intricate landscape of stereoselective synthesis, the aldol reaction remains a cornerstone for carbon-carbon bond formation. The Evans aldol reaction—utilizing chiral N-acyl-2-oxazolidinone auxiliaries—provides a highly reliable, predictable, and self-validating method for the synthesis of enantiomerically pure β -hydroxy carbonyl compounds[1]. This application note details the mechanistic causality, stereochemical data, and validated step-by-step protocols required to successfully execute and cleave Evans aldol adducts in complex synthetic workflows.

Mechanistic Principles & Causality of Stereocontrol

The underlying principle of this chiral auxiliary-mediated reaction is the temporary covalent attachment of an enantiomerically pure oxazolidinone to a prochiral substrate[1]. This creates a rigid chiral environment that dictates the facial approach of an electrophile.

Why Boron Enolates? The selection of the metal enolate is the most critical variable in this reaction. Boron enolates (typically generated using di-n-butylboron triflate, Bu₂BOTf) are preferred over lithium or sodium. The causality here lies in bond lengths: the B–O and B–C bonds are significantly shorter than those of other metals[2]. When the enolate attacks the aldehyde, this short bond length forces the molecules into a highly compact, six-membered Zimmerman-Traxler cyclic transition state[3]. This compactness accentuates steric interactions, amplifying the energy difference between competing transition states and leading to exceptional diastereoselectivity[4].

Stereochemical Causality:

  • Enolization: Treatment of the N-acyl oxazolidinone with Bu₂BOTf and triethylamine (Et₃N) exclusively forms the (Z)-boron enolate. This geometry is thermodynamically enforced to minimize allylic strain (A(1,3) strain) between the auxiliary and the enolate alkyl group[4].

  • Facial Selectivity: In the Zimmerman-Traxler transition state, the bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl group) sterically blocks one face of the enolate. The aldehyde is forced to approach from the unhindered face, reliably producing the syn-aldol adduct[5].

Quantitative Data: Stereochemical Outcomes

The choice of metal and base fundamentally alters the transition state and the resulting diastereomeric ratio (dr). The table below summarizes the quantitative stereochemical outcomes based on the enolate system employed.

Metal Enolate SystemReagentsEnolate GeometryTransition State ModelMajor DiastereomerTypical dr
Boron (Evans) Bu₂BOTf, Et₃N(Z)-EnolateTight Zimmerman-Traxlersyn-Aldol (Evans)> 95:5
Titanium (Crimmins) TiCl₄, (-)-sparteine(Z)-EnolateChelation-Controlledsyn-Aldol (Non-Evans)> 90:10
Lithium LDA(E)/(Z) MixtureLoose / OpenMixed / Poor SelectivityVariable

Data synthesized from comparative auxiliary studies and standard organic synthesis benchmarks[1][2].

Logical Workflow

EvansAldolWorkflow A 1. Auxiliary Attachment (N-Acylation) B 2. Boron Enolization (Bu₂BOTf, Et₃N, 0°C) A->B Chiral N-Acyl Oxazolidinone C 3. Aldol Addition (Aldehyde, -78°C) B->C (Z)-Boron Enolate (Zimmerman-Traxler TS) D 4. Oxidative Workup (H₂O₂, pH 7 Buffer) C->D Boron Aldolate E 5. Auxiliary Cleavage (LiOH/H₂O₂ or Amine) D->E Stable syn-Aldol Adduct F Enantiopure Product (syn-Aldol Adduct) E->F Auxiliary Recovery

Logical workflow of the Evans Aldol Reaction from auxiliary attachment to cleavage.

Experimental Protocols & Self-Validating Systems

The following protocols are designed as self-validating systems. By strictly controlling temperature and utilizing specific quenching mechanisms, these workflows prevent background reactions and ensure that any failure in enolization results in recoverable starting material rather than an inseparable mixture of diastereomers.

Protocol A: Boron-Mediated Asymmetric Aldol Addition

This procedure details the formation of the syn-aldol adduct using a boron enolate[2][5].

Reagents: N-acyl oxazolidinone (1.0 equiv), Di-n-butylboron triflate (1.0 M in DCM, 1.1 equiv), Triethylamine (1.2 equiv), Aldehyde (1.2 equiv), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under argon. Add the N-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM to create a 0.1 M solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Enolization (Self-Validation Checkpoint): Add Bu₂BOTf (1.1 equiv) dropwise via syringe. Stir for 5 minutes, then add Et₃N (1.2 equiv) dropwise. Causality: The reaction must be held at 0 °C for 30 minutes. This specific temperature provides sufficient thermal energy to drive complete (Z)-enolate formation while preventing the decomposition of the highly reactive boron triflate species. A slight yellowing of the solution indicates successful enolate formation.

  • Aldol Addition: Cool the enolate solution to -78 °C using a dry ice/acetone bath. Add freshly distilled aldehyde (1.2 equiv) dropwise. Stir for 1 to 2 hours at -78 °C. Causality: The ultra-low temperature maximizes the rigidity of the Zimmerman-Traxler transition state, ensuring the >95:5 diastereomeric ratio.

  • Oxidative Quench: Add a pH 7 phosphate buffer, followed by methanol and 30% aqueous H₂O₂ (in a 1:2:1 ratio relative to the reaction volume). Stir vigorously at 0 °C for 1 hour. Causality: This oxidative workup is a critical self-validating step. H₂O₂ oxidatively cleaves the robust B–O and B–C bonds, safely destroying the active boron species and liberating the hydroxyl group of the aldol adduct[1]. Without this step, the boron aldolate remains highly stable and will not partition into the organic layer during extraction.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Non-Destructive Auxiliary Cleavage (Hydrolysis)

To utilize the newly formed chiral fragment, the oxazolidinone auxiliary must be removed without epimerizing the newly formed α -stereocenter[1].

Reagents: syn-Aldol adduct (1.0 equiv), 30% Aqueous H₂O₂ (4.0 equiv), LiOH·H₂O (2.0 equiv), THF/H₂O (3:1).

Step-by-Step Methodology:

  • Solvent Setup: Dissolve the purified syn-aldol adduct in a 3:1 mixture of THF and water (0.05 M). Cool the solution to 0 °C.

  • Peroxide-Assisted Hydrolysis: Add 30% H₂O₂ (4.0 equiv) dropwise, immediately followed by the addition of solid LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1 hour. Causality: Standard saponification (LiOH alone) is slow and risks retro-aldol cleavage or epimerization. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the imide carbonyl significantly faster than hydroxide, ensuring rapid and clean cleavage while preserving the stereochemical integrity of the α -carbon.

  • Quenching: Quench the reaction by adding a 1.5 N aqueous solution of Na₂SO₃ (sodium sulfite). Stir for 30 minutes at room temperature. Causality: Na₂SO₃ safely reduces all unreacted peroxides, preventing explosive hazards during concentration.

  • Extraction & Recovery: Extract the mixture with DCM to recover the cleaved chiral oxazolidinone auxiliary (which can be recycled). Acidify the remaining aqueous layer to pH 2 using 1 M HCl, and extract with ethyl acetate to isolate the enantiopure β -hydroxy carboxylic acid.

Sources

Application

Application Note: Stereoselective Synthesis of Natural Products via Evans Oxazolidinone Auxiliaries

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Aldol Additions, Chiral Auxiliary Cleavage, and Complex Natural Product Scaffolding Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Aldol Additions, Chiral Auxiliary Cleavage, and Complex Natural Product Scaffolding

Introduction & Mechanistic Causality

The construction of contiguous stereocenters remains one of the most formidable challenges in the total synthesis of complex natural products, such as macrolides, polyketides, and lignans. The Evans asymmetric aldol addition—utilizing chiral N-acyloxazolidinones—is a cornerstone methodology that provides predictable and exceptionally high levels of diastereocontrol[1].

The "Why": Causality Behind Stereocontrol

The stereoselectivity of the Evans aldol reaction is governed by strict kinetic control and the formation of a highly organized transition state.

  • Enolization: The reaction utilizes dialkylboron triflates (e.g., Bu2​BOTf ) and a tertiary amine (e.g., DIPEA) to selectively generate the Z-enolate[1]. Boron enolates possess unusually short B–O bonds compared to their lithium or titanium counterparts.

  • Zimmerman-Traxler Transition State: These short bonds tightly compress the six-membered chair-like transition state[1].

  • Facial Shielding: The chiral substituent on the oxazolidinone ring (typically an isopropyl or benzyl group) sterically blocks one face of the enolate. Consequently, the incoming aldehyde is forced to approach from the opposite, unhindered face, resulting almost exclusively in the Evans-syn aldol adduct[1].

EvansWorkflow A 1. Chiral Oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) B 2. N-Acylation (n-BuLi or DMAP / RCOCl) A->B C 3. Z-Enolate Formation (Bu2BOTf, DIPEA) B->C D 4. Aldol Addition (Zimmerman-Traxler TS) C->D E 5. Syn-Aldol Adduct (>95% d.e.) D->E F 6. Auxiliary Cleavage (LiOH/H2O2 or NaBH4) E->F G Enantiopure Product (Carboxylic Acid / Alcohol) F->G Product H Recovered Auxiliary (Recycled) F->H Recovery

Logical workflow of Evans aldol stereoselective synthesis and auxiliary recovery.

Advanced Applications in Natural Product Synthesis

The predictability of the Evans auxiliary has enabled the synthesis of highly complex architectures. For example, in the bioinspired total synthesis of gymnothelignans, Evans oxazolidinones provided absolute stereocontrol to yield sole diastereomers during key fragment couplings[2].

Furthermore, the methodology has been elegantly expanded into domino reactions. The Evans Aldol–Prins cyclization utilizes β,γ -unsaturated N-acyloxazolidin-2-ones in a one-pot protocol to generate five new σ -bonds and five contiguous stereocenters[3]. This strategy has been successfully applied to synthesize over 30 densely substituted 2,3,4,5,6-pentasubstituted tetrahydropyrans, motifs ubiquitous in marine natural products[4].

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes and critical parameters across the three primary stages of the Evans workflow, based on optimized literature conditions.

Reaction StageReagents / ConditionsPrimary OutcomeTypical YieldStereoselectivity / Purity
N-Acylation RCOCl, DMAP, THF, 25 °CN-Acyl oxazolidinone85 – 95%N/A
Aldol Addition Bu2​BOTf , DIPEA, RCHO, -78 °CSyn-Aldol Adduct75 – 90%>95% d.e. (Evans-syn)
Aldol-Prins β,γ -unsaturated imides, RCHOPentasubstituted THPUp to 60%5 contiguous stereocenters
Auxiliary Cleavage LiOH, H2​O2​ , THF/ H2​O , 0 °CCarboxylic Acid + Auxiliary80 – 95%>96% chemoselectivity

Data derived from established synthetic protocols and optimization studies[3][4][5][6].

Standard Operating Protocols (SOPs)

To ensure a self-validating system, each protocol below includes built-in Quality Control (QC) checkpoints.

Protocol A: Mild N-Acylation of the Chiral Auxiliary

Traditionally, acylation required deprotonation with n-BuLi at -78 °C. However, utilizing 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst allows the neutral oxazolidinone to act as a sufficient nucleophile at room temperature[5].

  • Setup: In an oven-dried flask under inert atmosphere ( N2​ /Ar), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M).

  • Catalysis: Add DMAP (0.1 equiv) and the desired acid chloride or anhydride (1.2 equiv).

  • Reaction: Stir at room temperature overnight. Note: Reaction time can be reduced to 30 minutes by heating to reflux in toluene[5].

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (QC): Perform 1H NMR. The appearance of the acyl α -protons and a downfield shift of the oxazolidinone N-CH proton confirms successful attachment.

Protocol B: Stereoselective Boron-Mediated Aldol Addition
  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH2​Cl2​ (0.2 M) and cool to -78 °C.

  • Boron Addition: Dropwise add Bu2​BOTf (1.1 equiv), followed by DIPEA (1.2 equiv). Stir for 30 minutes at -78 °C to form the Z-enolate. Critical Insight: Ensure Bu2​BOTf is properly stored and colorless; degraded reagent is a primary cause of anti-isomer formation[4].

  • Aldol Addition: Slowly add the aldehyde (1.1 equiv) pre-dissolved in CH2​Cl2​ . Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Quench by sequentially adding pH 7 phosphate buffer, methanol, and 30% H2​O2​ (to safely oxidize the boron complex). Stir vigorously for 1 hour.

  • Self-Validation (QC): Isolate the crude product and acquire a 1H NMR spectrum. Integrate the distinct α -proton signals to calculate the diastereomeric ratio (d.r.). Do not proceed to cleavage if d.r. is < 95:5 without intermediate chromatographic purification.

Protocol C: Auxiliary Cleavage via LiOH / H2​O2​

Cleavage must be highly chemoselective. Using H2​O2​ generates the highly nucleophilic hydroperoxide anion, which selectively attacks the exocyclic imide carbonyl, preventing undesired hydrolysis of the endocyclic carbamate (which would form a hydroxyamide byproduct)[6].

  • Setup: Dissolve the syn-aldol adduct in a 4:1 mixture of THF/ H2​O (0.1 M) and cool to 0 °C. Note: Lithium hydroxide in THF provides optimal selectivity for the desired acid[6].

  • Reagent Addition: Add 30% aqueous H2​O2​ (4.0 equiv), followed by a solution of LiOH⋅H2​O (2.0 equiv) in water.

  • Reaction: Stir at 0 °C until TLC indicates complete consumption of the starting material (typically 1-3 hours).

  • Quench: Add an aqueous solution of Na2​SO3​ (1.5 M) to reduce excess peroxide. Self-Validation (QC): Test the aqueous layer with KI-starch paper to ensure complete destruction of peroxides before extraction.

  • Isolation: Extract the aqueous layer with CH2​Cl2​ to recover the cleaved chiral auxiliary (which can be recrystallized and reused). Acidify the aqueous layer to pH 2 with 1M HCl, then extract with ethyl acetate to isolate the enantiopure carboxylic acid[6].

References

  • [3] Title: The Evans Aldol-Prins cyclization: a general and stereoselective method for the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans. Source: Semantic Scholar. URL: 3

  • [5] Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Source: Williams College. URL: 5

  • [1] Title: Evans Aldol Reaction. Source: Alfa Chemistry. URL: 1

  • [4] Title: Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. Source: SEDICI. URL: 4

  • [6] Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Source: ACS Publications. URL: 6

  • [2] Title: Bioinspired total syntheses of natural products: a personal adventure. Source: PMC. URL: 2

Sources

Method

Application Note: Strategic Functionalization of the Phenolic Ring in 3-Aryl-2-Oxazolidinones

Executive Summary The 3-aryl-2-oxazolidinone class represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized for its potent antibacterial activity against multidrug-resistant Gram-posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-2-oxazolidinone class represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized for its potent antibacterial activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE). While early synthetic routes focused on constructing the oxazolidinone core around a pre-functionalized aryl ring, modern drug discovery often demands late-stage diversification to rapidly explore structure-activity relationships (SAR).

This application note details robust, scalable workflows for the late-stage functionalization of the phenolic ring of 3-(hydroxyphenyl)-2-oxazolidinone intermediates. By utilizing the phenolic hydroxyl group as a versatile synthetic handle, researchers can divergently access ether-linked side chains or complex C–N/C–C coupled derivatives without rebuilding the sensitive heterocyclic core.

Mechanistic Rationale & Structural Causality

The biological efficacy of oxazolidinones, such as Linezolid, hinges on their ability to bind the 50S ribosomal subunit and inhibit bacterial protein synthesis [1]. The aryl ring substituent (e.g., the morpholine ring in Linezolid) is critical for tuning both ribosomal binding affinity and pharmacokinetic properties (lipophilicity, solubility).

Instead of relying solely on the de novo palladium-catalyzed N-arylation of 2-oxazolidinones with diverse aryl halides [2], starting from a centralized 3-(hydroxyphenyl)-2-oxazolidinone hub offers superior modularity. However, the oxazolidinone ring is highly susceptible to hydrolysis under strongly basic or nucleophilic conditions. Therefore, functionalization strategies must be carefully calibrated:

  • Direct O-Alkylation: Must utilize mild bases (e.g., K2​CO3​ ) in aprotic solvents to prevent base-catalyzed ring opening.

  • Triflation & Cross-Coupling: Converting the unreactive phenol into an aryl triflate activates the C–O bond for oxidative addition by Palladium(0). This enables Buchwald-Hartwig and Suzuki-Miyaura couplings, allowing the introduction of complex heterocycles that cannot be installed via direct nucleophilic aromatic substitution ( SN​Ar ).

Quantitative Data: Reaction Parameters & Yield Comparisons

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent functionalization pathways.

Functionalization PathwayReagents / Catalyst SystemTarget MotifTypical YieldsFunctional Group Tolerance
O-Alkylation K2​CO3​ , R-X, DMF, 60 °CAlkyl/PEG Ethers75–90%High (avoids strong nucleophiles)
Triflation Tf2​O , Pyridine, DCM, 0 °CAryl Triflate85–95%Moderate (sensitive to unprotected amines)
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Aryl Amines (e.g., Morpholine)60–85%Moderate (requires protected primary amines)
Suzuki-Miyaura Pd(PPh3​)4​ , K2​CO3​ , Dioxane/ H2​O Biaryls / Heteroaryls70–95%High (tolerates aqueous basic conditions)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(4-Trifluoromethanesulfonyloxyphenyl)-2-oxazolidinone

Objective: Convert the unreactive phenolic hydroxyl into a highly reactive pseudohalide (triflate) for downstream palladium-catalyzed cross-coupling. Causality & Logic: Anhydrous pyridine is selected as both the base and a nucleophilic catalyst because stronger bases (like NaOH or KOH ) would hydrolyze the oxazolidinone ring. The reaction is initiated at 0 °C to safely dissipate the highly exothermic reaction of triflic anhydride ( Tf2​O ) and prevent polymerization.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Dissolve 3-(4-hydroxyphenyl)-2-oxazolidinone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous pyridine (2.5 equiv, 25 mmol) via syringe. Stir for 10 minutes to ensure complete dissolution.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv, 12 mmol) over 15 minutes.

    • Self-Validation: The solution will transition from colorless to pale yellow, indicating the formation of the reactive intermediate.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (lower Rf​ , UV active) should disappear within 2–3 hours, replaced by a higher Rf​ product spot.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Separate the organic layer. Wash the organic layer with 1M HCl (2 × 20 mL) specifically to protonate and remove residual pyridine into the aqueous phase, followed by a brine wash (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the aryl triflate as a white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Install a cyclic amine (e.g., morpholine) onto the aryl ring, mimicking the structural motif of Linezolid[1]. Causality & Logic: We utilize Pd2​(dba)3​ as the Pd(0) source and Xantphos as the ligand. Xantphos is critical here; its wide bite angle (~111°) forces the palladium center into a geometry that drastically accelerates the challenging reductive elimination step to form the C–N bond. Cs2​CO3​ is chosen as a mild, anhydrous base to avoid oxazolidinone cleavage.

  • Preparation: In a flame-dried Schlenk tube, combine the aryl triflate from Protocol A (1.0 equiv, 5 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs2​CO3​ (1.5 equiv, 7.5 mmol).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to prevent catalyst oxidation.

  • Reagent Addition: Add anhydrous Toluene (0.1 M) and morpholine (1.2 equiv, 6 mmol) via syringe.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours.

    • Self-Validation: A color change from dark purple/red (active Pd complex) to a turbid brown/black suspension typically indicates reaction progression and eventual catalyst deactivation (palladium black formation).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH 95:5) to isolate the 3-(4-morpholinophenyl)-2-oxazolidinone derivative.

Workflow Visualization

G A 3-(Hydroxyphenyl)-2-oxazolidinone (Central Hub) B O-Alkylation (Base, R-X) A->B Pathway A C Triflation (Tf2O, Pyridine) A->C Pathway B D Aryl Ether Derivatives (Extended Side Chains) B->D E Aryl Triflate Intermediate (Activated C-O Bond) C->E F Buchwald-Hartwig Amination (Pd-Cat, Amines) E->F G Suzuki-Miyaura Coupling (Pd-Cat, Boronic Acids) E->G H C-N Linked Derivatives (e.g., Piperazinyl) F->H I C-C Linked Derivatives (e.g., Biaryls) G->I

Divergent functionalization of 3-(hydroxyphenyl)-2-oxazolidinones via alkylation and cross-coupling.

References

  • Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry (1996).[Link]

  • 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters (2001).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one Synthesis

Welcome to the Technical Support Center dedicated to the synthesis and yield optimization of 3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one (CAS 62072-61-1). Often encountered as an intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis and yield optimization of 3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one (CAS 62072-61-1). Often encountered as an intermediate in the development of lipase inhibitors (e.g., Cetilistat) or as a scaffold for antibacterial oxazolidinones (analogous to Linezolid or Toloxatone), this compound presents unique synthetic challenges. The primary difficulty lies in managing the competing nucleophilicity of the phenol and amine groups on the starting material, 5-amino-2-methylphenol .

This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows designed for researchers and drug development professionals.

Section 1: Mechanistic Workflows & Experimental Protocols

To synthesize this N-aryl oxazolidinone, two primary pathways are utilized in modern medicinal chemistry: the classical chloroformate route and the greener organocatalytic ethylene carbonate route.

Protocol A: The Classical Chloroethyl Chloroformate Route

This two-step sequence relies on the chemoselective N-acylation of 5-amino-2-methylphenol followed by a base-induced intramolecular S_N2 cyclization[1][2].

Workflow Step1 Step 1: Chemoselective Carbamate Formation 5-amino-2-methylphenol + 2-chloroethyl chloroformate Solvent: THF, Base: TEA (0 °C) Step2 Step 2: Intermediate Isolation Wash & Evaporate to yield chloroethyl carbamate intermediate Step1->Step2 Step3 Step 3: Base-Induced Cyclization Reflux in MeCN with K2CO3 (80 °C) Step2->Step3 Step4 Step 4: Purification & Validation Silica Gel Chromatography (Yield: ~75%) Target: CAS 62072-61-1 Step3->Step4

Experimental workflow for the classical chloroformate synthesis of N-aryl oxazolidinones.

Step-by-Step Methodology:

  • Chemoselective Acylation: Dissolve 1.0 eq of 5-amino-2-methylphenol in anhydrous THF under an inert atmosphere. Cool the reaction to 0 °C.

  • Base Addition: Dropwise, add 1.05 eq of Triethylamine (TEA). Causality: TEA is a weak base that neutralizes the generated HCl without deprotonating the phenol (pKa ~10), ensuring the amine remains the primary nucleophile.

  • Electrophile Addition: Slowly add 1.05 eq of 2-chloroethyl chloroformate. Stir for 2 hours at 0 °C.

  • Self-Validation Check: Monitor via LC-MS. The intermediate carbamate will show an [M+H]+ corresponding to the uncyclized chloro-adduct. The absence of a doubly acylated mass confirms chemoselectivity.

  • Cyclization: Evaporate the THF. Redissolve the crude intermediate in Acetonitrile (MeCN). Add 2.0 eq of finely milled, anhydrous K₂CO₃. Reflux at 80 °C for 6 hours. Causality: The elevated temperature and stronger base provide the activation energy required for the carbamate nitrogen to displace the primary chloride via an intramolecular S_N2 mechanism.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexane:EtOAc 1:1) to isolate the target compound.

Protocol B: The Organocatalytic Ethylene Carbonate Route

This one-pot, atom-economical route avoids toxic phosgene derivatives by utilizing ethylene carbonate. It requires a synergistic catalytic system to activate the substrates[3][4].

Pathway A 5-amino-2-methylphenol (Nucleophile) C Synergistic Activation DBU (H-bond acceptor) + IL (H-bond donor) A->C B Ethylene Carbonate (Electrophile) B->C D Nucleophilic Attack & Ring Opening C->D E Intramolecular Cyclization (- Ethylene Glycol) D->E F Target Oxazolidinone (CAS 62072-61-1) E->F

Mechanistic pathway for the organocatalytic ethylene carbonate route.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure tube, combine 1.0 eq of 5-amino-2-methylphenol and 1.2 eq of ethylene carbonate.

  • Catalyst Loading: Add 10 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 mol% of an ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, BmimBr). Causality: DBU acts as a strong hydrogen-bond acceptor to activate the amine, while the ionic liquid acts as a hydrogen-bond donor to polarize the carbonyl of the ethylene carbonate[3][4].

  • Heating: Heat the neat mixture to 120 °C for 12–18 hours.

  • Self-Validation Check: Use FTIR to monitor the reaction. The consumption of the cyclic carbonate C=O stretch (~1800 cm⁻¹) and the appearance of the oxazolidinone C=O stretch (~1750 cm⁻¹) validates the ring conversion.

  • Purification: Cool the mixture, dilute with water, and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and crystallize from EtOH.

Section 2: Troubleshooting Guide (Yield Optimization)

Q: I am observing a significant amount of O-acylated by-products during Step 1 of the chloroformate route. How can I suppress this? A: O-acylation occurs when the phenol group competes with the amine. This is almost always caused by poor temperature control or the use of a base that is too strong. Fix: Ensure the reaction is strictly maintained between -5 °C and 0 °C during the addition of 2-chloroethyl chloroformate. Do not use NaOH or K₂CO₃ in this step; stick to exactly 1.05 equivalents of Triethylamine (TEA). If the issue persists, you may need to transiently protect the phenol as a silyl ether (e.g., TBS-Cl) prior to acylation, though this adds two steps to your workflow[5].

Q: My LC-MS shows that the intermediate carbamate has formed, but the cyclization step is stalling at ~40% conversion. What is wrong? A: The intramolecular S_N2 displacement of the chloride is kinetically demanding. If you are refluxing in Methanol (b.p. 65 °C), the thermal energy is likely insufficient. Fix: Swap the solvent to Acetonitrile (MeCN, b.p. 82 °C) or DMF (153 °C). Additionally, ensure your K₂CO₃ is finely milled. Because this is a heterogeneous reaction, the surface area of the base is the rate-limiting factor for the deprotonation of the carbamate nitrogen.

Q: The ethylene carbonate route is yielding a sticky mixture of oligomers instead of the target oxazolidinone. How do I favor ring closure? A: Ethylene carbonate can undergo intermolecular polymerization with amines if the activation energy for the 5-exo-tet cyclization is not properly lowered[4]. Fix: This indicates a failure in catalyst synergy. Ensure your DBU is strictly anhydrous, and verify the integrity of your ionic liquid (BmimBr). The dual hydrogen-bonding network is mandatory to stabilize the transition state and pre-organize the intermediate for intramolecular cyclization rather than intermolecular chain growth[3][4].

Section 3: Quantitative Data Presentation

The following table summarizes the expected quantitative parameters and yield profiles for the various synthetic strategies, allowing you to select the optimal route based on your lab's capabilities.

Synthetic RouteCatalyst / Base SystemOperating Temp (°C)Reaction Time (h)Typical Yield (%)Major Yield-Limiting By-products
Chloroethyl Chloroformate TEA (Step 1) / K₂CO₃ (Step 2)0 → 804 - 865 - 75O-acylated phenol, uncyclized carbamate
Ethylene Carbonate DBU + Ionic Liquid (BmimBr)120 - 15012 - 2480 - 88N-alkylated uncyclized adducts, oligomers
Cu-Catalyzed C-N Coupling *CuI / Tetramethylheptanedione80 - 1002070 - 85Dehalogenated phenol, O-arylation

*Note: The C-N coupling route represents a reverse-polarity approach where pre-formed 1,3-oxazolidin-2-one is cross-coupled with 5-bromo-2-methylphenol using a Copper(I) catalyst and a diketone ligand[5].

Section 4: FAQs

Q: Can I use phosgene or triphosgene instead of 2-chloroethyl chloroformate? A: While phosgene derivatives are classically used to close oxazolidinone rings from β-amino alcohols[6], 5-amino-2-methylphenol lacks the requisite β-hydroxyl group. You would first need to react the amine with ethylene oxide to form the β-amino alcohol, which is hazardous and prone to over-alkylation. The 2-chloroethyl chloroformate route provides the two necessary carbons pre-installed.

Q: Is 3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one biologically active on its own? A: While it shares the N-aryl oxazolidinone core found in antibiotics like Linezolid and Tedizolid[6], the specific 3-hydroxy-4-methyl substitution pattern is more commonly recognized as a synthetic intermediate or an impurity (Cetilistat Impurity 7). Its standalone binding affinity to the 50S ribosomal subunit would require specific empirical validation.

Q: How do I scale this synthesis to >100 grams safely? A: For scale-up, the Ethylene Carbonate route is vastly superior. It avoids the generation of stoichiometric HCl gas and the use of highly reactive chloroformates. The organocatalytic route can be run neat (solvent-free), which maximizes reactor volume efficiency and simplifies the downstream aqueous workup[3].

Section 5: References

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC Source: nih.gov URL:[Link]

  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • CuI-catalyzed one-pot cyclization and arylation for the synthesis of N-aryl oxazolidinones Source: bath.ac.uk URL:[Link]

  • US7141583B2 - Oxazolidinone derivatives with antibiotic activity Source: google.com (Google Patents) URL:

  • Synergetic Activation of CO2 by DBU-Organocatalyst and Amine-substrate towards Stable Carbamate Salts for Synthesis of Oxazolidinones Source: researchgate.net URL:[Link]

  • Reaction Mechanism of CO2 and Styrene Oxide Catalyzed by Ionic Liquids: A Combined DFT Calculation and Experimental Study Source: researchgate.net URL:[Link]

Sources

Optimization

Purification challenges of 3-aryl-2-oxazolidinones by column chromatography

Welcome to the technical support center for the purification of 3-aryl-2-oxazolidinone derivatives. This class of compounds, which includes important antibiotics like Linezolid, is crucial in drug development.[1][2] Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-aryl-2-oxazolidinone derivatives. This class of compounds, which includes important antibiotics like Linezolid, is crucial in drug development.[1][2] However, their purification by column chromatography presents a unique set of challenges that can impede research and development timelines. The synthesis of the core oxazolidinone ring is often a key challenge, and subsequent purification is critical for obtaining high-purity material.[1][3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting steps with answers to frequently asked questions, grounded in established chromatographic principles and field experience.

Section 1: Troubleshooting Guide

This section addresses specific, common issues in a question-and-answer format, providing both the likely cause and a systematic approach to resolution.

Q1: Why is my 3-aryl-2-oxazolidinone co-eluting with an impurity?

Answer: Co-elution is one of the most frequent challenges and typically occurs when the polarity of your target compound is very similar to that of a starting material or a byproduct.[4]

Causality & Solution Pathway:

  • Confirm Co-elution: A single peak or spot on a chromatogram is not a guarantee of purity.[5] The most definitive way to confirm co-elution is with mass spectrometry (LC-MS), which will show multiple distinct mass-to-charge (m/z) values within a single chromatographic peak.[5]

  • Optimize the Mobile Phase (Eluent): The goal is to alter the selectivity of your system.

    • Change Solvent Composition: If you are using a standard hexane/ethyl acetate system, the polarity difference between these two solvents is significant.[6] Try switching to a solvent system with different chemical properties, such as dichloromethane/methanol or dichloromethane/ethanol.[3] This changes the nature of the interactions between your compounds and the stationary phase.

    • Introduce a Modifier: For 3-aryl-2-oxazolidinones containing acidic or basic functional groups, peak shape and retention can be dramatically affected by the mobile phase's properties.

      • For acidic moieties (e.g., a carboxylic acid): Add a small amount (0.1-1%) of acetic acid to the eluent. This suppresses the ionization of the acid, making it less polar and reducing tailing.[7]

      • For basic moieties (e.g., a piperazine ring): Add a small amount (0.1-1%) of triethylamine. This deactivates acidic silanol groups on the silica surface that can cause strong, undesirable interactions with basic compounds.

  • Consider Derivatization: In difficult cases, temporarily derivatizing a functional group on either the product or the impurity can significantly alter its polarity, making separation trivial.[4] For example, esterifying a carboxylic acid impurity will make it much less polar.

Q2: My yield is very low after column chromatography. Where is my product going?

Answer: Significant product loss during chromatographic purification of 3-aryl-2-oxazolidinones can often be attributed to either on-column degradation or irreversible adsorption.

Causality & Solution Pathway:

  • Investigate On-Column Degradation: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). This acidic environment can catalyze the decomposition of sensitive molecules.[8]

    • The "Silica Plug" Test: Before running a full column, dissolve a small amount of your crude material and pass it through a small plug of silica gel in a pipette. Collect the eluent and analyze it by TLC or LC-MS. If new spots/peaks appear that were not in the crude material, your compound is likely degrading on the silica.[8]

    • Solution: Use a deactivated or neutral silica gel. Alternatively, you can pre-treat your column by flushing it with your eluent system containing 0.5-1% triethylamine before loading your sample. This neutralizes the acidic sites.

  • Address Irreversible Adsorption: Highly polar compounds or those with basic nitrogen atoms can bind very strongly to the acidic silanol groups on the silica surface, sometimes so strongly that they do not elute with the chosen solvent system.[8]

    • Solution 1: Eluent Modification: As mentioned previously, adding a competitive base like triethylamine to your eluent can disrupt this strong interaction and allow your product to elute.

    • Solution 2: The "Methanol Purge": If you suspect your compound is stuck at the top of the column after running your primary eluent, try flushing the column with 100% methanol.[7] Methanol is a highly polar solvent that can strip most adsorbed compounds from the silica.

  • Check for Physical Loss: Ensure there was no premature crystallization of the product on the column or during workup steps.[9]

Q3: My product spots are tailing or the peaks are very broad. What's wrong?

Answer: Peak tailing and broadening are classic signs of non-ideal chromatographic behavior. This is often caused by strong, non-uniform interactions with the stationary phase or overloading the column.

Causality & Solution Pathway:

  • Assess Compound-Silica Interactions:

    • Acidic/Basic Groups: As discussed, acidic silanol groups on silica can interact strongly with basic compounds, while residual metal ions in the silica can chelate with certain functional groups. Both lead to tailing. Adding a modifier (triethylamine for bases, acetic acid for acids) is the primary solution.[7]

  • Review Your Technique:

    • Sample Loading: The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band. If the initial band is too wide, the separated bands will also be wide.

    • Column Overloading: There is a limit to how much crude material a column can effectively separate. A general rule of thumb for silica gel flash chromatography is a loading capacity of 1-5% of the silica weight (e.g., 1-5 g of crude material for 100 g of silica). Exceeding this leads to broad, overlapping peaks.

    • Solvent Polarity: Dissolving your sample in a solvent that is much more polar than your starting eluent can cause issues. The sample will spread out on the column instead of adsorbing in a tight band. Always use the starting eluent or a less polar solvent to dissolve your sample for loading.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary phase for my 3-aryl-2-oxazolidinone?

For routine purification of achiral 3-aryl-2-oxazolidinones, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice.[3] For high-resolution preparative HPLC, reverse-phase C18 columns are often employed.[10][11] For chiral separations, specialized chiral stationary phases (CSPs) are required (see Q6).

Q2: What are the best solvent systems (eluents) to start with?

A systematic approach to finding the right eluent begins with Thin-Layer Chromatography (TLC).[12]

Solvent System Typical Application Notes
Hexane / Ethyl Acetate The most common starting point for moderately polar, neutral compounds.[6]A good starting ratio is 7:3 or 1:1. Adjust as needed to get a target Rf of ~0.3 for your product.
Dichloromethane / Methanol Effective for more polar 3-aryl-2-oxazolidinones.[3]A starting ratio of 98:2 or 95:5 is common. Be aware of the higher toxicity of dichloromethane.
Dichloromethane / Ethanol An alternative to the methanol system, sometimes offering different selectivity.[3]Similar starting ratios to the DCM/MeOH system.

Table 1: Common starting solvent systems for purification.

Q3: How can I effectively monitor the separation process?

Thin-Layer Chromatography (TLC) is the workhorse for monitoring column chromatography.[12]

  • Visualization: 3-Aryl-2-oxazolidinones typically have a chromophore and can be easily visualized under a UV lamp at 254 nm.[3]

  • Staining: If UV is not effective, general-purpose stains can be used. A potassium permanganate (KMnO₄) stain is excellent for compounds that can be oxidized. Iodine chambers are another common, non-destructive method.[3][13]

Q4: What are the key considerations for scaling up the purification?

Scaling up from a bench-scale purification is not always linear.[14] Key factors include:

  • Column Dimensions: Maintain the same ratio of column length to diameter.

  • Flow Rate: The linear flow rate (cm/min) should be kept constant. This means the volumetric flow rate (mL/min) will increase proportionally to the column's cross-sectional area.

  • Solvent Consumption: Be prepared for a significant increase in solvent usage, which has cost and waste disposal implications.[8]

Q5: Are there alternatives to silica gel chromatography?

Yes. If your 3-aryl-2-oxazolidinone is unstable on silica or the separation is particularly difficult, consider these alternatives:

  • Reverse-Phase Chromatography: Uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like acetonitrile/water or methanol/water).[10] This is the standard for analytical HPLC and can be scaled to preparative levels.

  • Alumina: Can be used in its neutral, basic, or acidic forms, offering different selectivity compared to silica.

  • Crystallization: Do not overlook crystallization as a powerful purification technique, especially for solid compounds. It can be more efficient and scalable than chromatography if a suitable solvent system is found.[9]

Q6: My 3-aryl-2-oxazolidinone is a racemate. How can I separate the enantiomers?

Enantioseparation requires a chiral environment. This is almost exclusively done using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

  • Recommended CSPs: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating oxazolidinone enantiomers.[15][16]

  • Mobile Phase: Chiral separations are often performed in "polar organic mode," using neat solvents like methanol, ethanol, isopropanol, or acetonitrile, or mixtures of these.[15][16] The choice of solvent can dramatically affect the separation and even reverse the elution order of the enantiomers.[15]

Section 3: Key Protocols & Methodologies

Protocol 1: Systematic TLC Method Development

This protocol outlines the steps to find an optimal mobile phase for column chromatography.

  • Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Initial Solvent Trial: Spot your solution on a TLC plate. Develop the plate in a 1:1 mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).[12]

  • Analyze Result:

    • If all spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots run with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane.

  • Optimize Rf: Adjust the solvent ratio until the desired product has an Rf value between 0.25 and 0.35. This Rf value on a TLC plate generally corresponds to a good elution volume on a silica gel column.

  • Check Separation: Ensure there is adequate separation between your product spot and the nearest impurities. If separation is poor, try a different solvent system (e.g., dichloromethane/methanol).

G start Crude Product Analysis tlc Run TLC with Initial Solvent System (e.g., 1:1 Hexane:EtOAc) start->tlc check_rf Is Product Rf ~0.3? tlc->check_rf rf_high Rf too high (>0.5) check_rf->rf_high No rf_low Rf too low (<0.2) check_rf->rf_low No check_sep Adequate Separation? check_rf->check_sep Yes inc_nonpolar Increase % Non-polar Solvent (e.g., Hexane) rf_high->inc_nonpolar inc_polar Increase % Polar Solvent (e.g., EtOAc) rf_low->inc_polar inc_nonpolar->tlc inc_polar->tlc sep_poor Separation is Poor check_sep->sep_poor No proceed Proceed to Column Chromatography check_sep->proceed Yes change_system Change Solvent System (e.g., DCM/MeOH) sep_poor->change_system change_system->tlc

Caption: Workflow for TLC method development.

Protocol 2: General Column Chromatography Workflow

This protocol provides a step-by-step guide for a standard flash chromatography purification.

  • Column Preparation: Select an appropriately sized glass column and securely clamp it in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Packing the Column (Slurry Method): In a beaker, mix silica gel with your starting eluent to form a loose slurry. Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent. Carefully add the sample solution to the top of the column. Drain the solvent until the sample has fully entered the silica bed.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or bulb) to begin flowing the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified 3-aryl-2-oxazolidinone.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_col 1. Prepare Column pack_col 2. Pack with Silica Slurry prep_col->pack_col load_sample 3. Load Sample pack_col->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Yield Product combine->concentrate

Caption: General workflow for flash column chromatography.

References

  • Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics, 20(7), 3484–3493. Available from: [Link]

  • Tóth, G., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. Available from: [Link]

  • Contreras, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8637-8647. Available from: [Link]

  • Tóth, G., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. Available from: [Link]

  • Biocompare (2023). Chromatography Column Selection Guide. Biocompare. Available from: [Link]

  • SIELC Technologies. Separation of 4-Oxazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Olajos, G., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4526. Available from: [Link]

  • Wang, H., et al. (2023). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry. Available from: [Link]

  • Li, W., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis, 10(19), 11458–11465. Available from: [Link]

  • Washington State University. Monitoring Reactions by TLC. WSU Chemistry. Available from: [Link]

  • Regalado, E. L. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. Available from: [Link]

  • Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165. Available from: [Link]

  • Arshadi, S., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Analtech. Thin Layer Chromatography Visualization Reagents. Analtech. Available from: [Link]

  • Drug Development & Delivery (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development & Delivery. Available from: [Link]

  • D'Acunzo, F. (2025). Recent problems with silica gel chromatography. ResearchGate. Available from: [Link]

  • Gxumisa, L. L., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(11), e202300147. Available from: [Link]

  • Reddit (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. PubMed. Available from: [Link]

  • Khare, R., & Srivastava, A. (2014). Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry, 30(2), 837-841. Available from: [Link]

  • Adam, W., et al. (1993). Synthesis and silica gel-catalysed decomposition of 3-(1-arylcycloalkyl)substituted 1,2,4-trioxolanes and 1,2,4-dioxazolidines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • de Souza, M. C. B. V., et al. (2023). Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2019). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. ResearchGate. Available from: [Link]

  • Khan, F., et al. (2023). Chromatographic strategies followed to purify the three different enzymes. ResearchGate. Available from: [Link]

  • Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 521-527. Available from: [Link]

  • USP-NF. ICH Q3C Impurities: Residual Solvents. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Oxazolidinone Ring Formation

Target Audience: Researchers, synthetic chemists, and drug development professionals. The oxazolidinone core is a privileged heterocyclic scaffold, serving as the critical pharmacophore in broad-spectrum antibiotics (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

The oxazolidinone core is a privileged heterocyclic scaffold, serving as the critical pharmacophore in broad-spectrum antibiotics (e.g., linezolid) and as a highly effective chiral auxiliary in asymmetric synthesis (Evans auxiliaries). Despite the maturity of oxazolidinone synthetic pathways, researchers frequently encounter severe bottlenecks—ranging from complete reaction stalling to the formation of intractable side products.

This technical guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework for the two primary synthetic routes: the [3+2] cycloaddition of epoxides with isocyanates , and the carbonylation of 1,2-amino alcohols .

Workflow & Bottleneck Overview

Before troubleshooting specific reactions, it is crucial to map the synthetic logic and identify where thermodynamic or kinetic barriers typically derail the ring formation.

G Start Oxazolidinone Synthesis Route1 Route A: Epoxide + Isocyanate [3+2] Cycloaddition Start->Route1 Route2 Route B: 1,2-Amino Alcohol + Carbonyl Source Start->Route2 Cat1 Catalyst (e.g., TBAB, DES) Route1->Cat1 Reagent2 Carbonyl: CDI, Triphosgene Route2->Reagent2 Issue1 Bottleneck: Isocyanate Hydrolysis -> Urea Byproduct Cat1->Issue1 Moisture Presence Success High Yield Oxazolidinone Cat1->Success Strictly Anhydrous Issue2 Bottleneck: Aziridine Formation or Incomplete Conversion Reagent2->Issue2 Steric Hindrance Reagent2->Success Nucleophilic Catalyst (DBU)

Caption: Synthetic pathways for oxazolidinones highlighting common bottlenecks and optimized solutions.

Troubleshooting Route A: Epoxide + Isocyanate Cycloaddition

Q: I am reacting an epoxide with an aryl isocyanate using a standard Lewis base catalyst, but my oxazolidinone yield is below 40%, and a thick white precipitate forms. What is causing this?

A: The white precipitate is almost certainly an N,N'-diaryl urea byproduct, indicating catastrophic moisture contamination.

Mechanistic Causality: Isocyanates are highly electrophilic and extremely sensitive to water. Even trace moisture in your epoxide, solvent, or catalyst will rapidly hydrolyze the isocyanate to a primary amine. This amine immediately attacks another equivalent of unreacted isocyanate to form an insoluble urea. This parasitic side reaction consumes your limiting reagent and halts the [3+2] cycloaddition[1]. Furthermore, standard Lewis bases (like DMAP) often fail to efficiently open the epoxide ring. The reaction requires a competent nucleophile—such as a halide anion from a phase-transfer catalyst (PTC)—to form the intermediate alkoxide before isocyanate insertion can occur[2].

Self-Validating Protocol: Halide-Catalyzed [3+2] Cycloaddition To achieve >85% yield, the system must be rigorously anhydrous, and the isocyanate concentration must be kept low to kinetically disfavor urea dimerization.

  • Reagent Preparation: Distill the solvent (e.g., chlorobenzene) over CaH₂. Dry the epoxide over freshly activated 4Å molecular sieves for 24 hours prior to use.

  • Catalyst Activation: Use a bifunctional phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a phosphonium salt[2]. Bake the catalyst at 80°C under high vacuum for 12 hours to remove hygroscopic moisture.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the epoxide (1.0 eq) and catalyst (5 mol%) in the dry solvent. Heat the mixture to 100°C.

  • Controlled Addition: Add the isocyanate (1.2 eq) dropwise via a syringe pump over 1.5 hours. Why? Maintaining a low steady-state concentration of isocyanate minimizes the probability of dimerization even if trace moisture is present.

  • System Validation: Monitor the reaction via GC-MS. The disappearance of the epoxide peak and the strict absence of the urea mass ( M=2×isocyanate−CO2​ ) validates the anhydrous integrity of your setup.

Data Presentation: Catalyst & Condition Optimization for [3+2] Cycloaddition
Catalyst SystemSolventTemp (°C)Time (h)Primary Issue / ObservationTypical Yield
None (Uncatalyzed)Toluene11024No reaction / Thermal degradation< 5%
DMAP (Lewis Base)THF6518Slow insertion, low conversion30-40%
TBAB (Phase Transfer)Chlorobenzene10012Moisture sensitivity (Urea formation)75-85%[1]
Tetrabutylphosphonium BrXylene1406High temperature required80-90%[2]
DES (Choline Cl / Urea)Neat854High viscosity, difficult extraction85-95%

Troubleshooting Route B: 1,2-Amino Alcohol Carbonylation

Q: When using 1,1'-carbonyldiimidazole (CDI) to cyclize a sterically hindered 1,2-amino alcohol, I isolate an aziridine and unreacted starting material instead of the oxazolidinone. How can I drive the ring formation?

A: The issue is insufficient activation of the intermediate carbamate combined with the stereoelectronic profile of your substrate.

Mechanistic Causality: While CDI is a much safer alternative to phosgene, it is a significantly weaker electrophile[3]. In the first step, the primary amine attacks CDI to form an intermediate imidazole-1-carboxamide. For the adjacent hydroxyl group to attack the carbonyl carbon and close the ring, the imidazole leaving group must be expelled. In sterically hindered substrates, the hydroxyl group struggles to achieve the required Bürgi-Dunitz trajectory for attack. If the amine is highly substituted, an intramolecular S_N2 displacement of the activated hydroxyl by the amine can occur instead, leading to aziridine formation[3].

Self-Validating Protocol: DBU-Catalyzed CDI Cyclization To rescue this reaction, you must use a nucleophilic catalyst to supercharge the carbonyl donor.

  • Carbamate Formation: Dissolve the 1,2-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add CDI (1.5 eq) in one portion. Stir for 2 hours at room temperature.

  • Intermediate Validation: Check by TLC or LC-MS to ensure complete conversion of the starting material to the intermediate imidazole-1-carboxamide. Do not proceed until this is validated.

  • Nucleophilic Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq). Why? DBU acts as a potent nucleophilic catalyst, displacing the imidazole to form a highly reactive acyl-amidinium intermediate that forces the ring closure.

  • Cyclization: Reflux the mixture (40°C) for 4-6 hours.

  • Workup: Quench with 1M HCl to protonate and remove DBU and imidazole into the aqueous layer. Extract the pure oxazolidinone with DCM.

Mechanism AA 1,2-Amino Alcohol + CDI Carbamate Intermediate: Imidazole-1-carboxamide AA->Carbamate Room Temp Aziridine Side Reaction: Aziridine Formation Carbamate->Aziridine Steric Hindrance Intramolecular SN2 DBU Add DBU Catalyst Carbamate->DBU Oxazolidinone Target: Oxazolidinone Ring Activated Highly Reactive Acyl-Amidinium DBU->Activated Activated->Oxazolidinone Facilitated Closure

Caption: Mechanistic divergence in CDI cyclization and the rescue effect of DBU catalysis.

Troubleshooting Microwave-Assisted Synthesis

Q: I am trying to synthesize oxazolidinones from amino alcohols and diethyl carbonate using microwave irradiation in toluene, but my yields are near zero. What is wrong?

A: Toluene is microwave-transparent. You are not achieving the necessary localized reaction temperature.

Mechanistic Causality: Microwave synthesis relies entirely on the dielectric heating of the solvent or reagents. Non-polar solvents like toluene, hexane, or standard THF have very low loss tangents and do not efficiently absorb microwave energy[4]. The reaction between amino alcohols and diethyl carbonate requires sustained temperatures between 120°C and 150°C to drive off ethanol and force the equilibrium toward the cyclic product[4]. Without a polar medium, the bulk temperature remains too low.

Self-Validating Protocol: "Hot-Spot" Microwave Cyclization

  • Preparation: Combine the 1,2-amino alcohol (1.0 eq), diethyl carbonate (3.0 eq), and a catalytic amount of potassium carbonate (0.1 eq) in a microwave-safe vessel.

  • Additive Injection: Add 5% v/v of nitromethane. Why? Nitromethane acts as a microwave "hot spot" generator. It aggressively absorbs microwave irradiation and transfers thermal energy to the reactants without participating in the chemical reaction[4].

  • Irradiation: Seal the vessel and irradiate at 130°C for 15-20 minutes with a power setting of 100-145 W[4].

  • Validation & Workup: Cool to room temperature. The internal pressure should safely dissipate. Partition the mixture between ethyl acetate and water to remove the base and the polar additive. Evaporate the organic layer to yield the product.

References

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing.
  • Improving the efficiency of microwave-assisted oxazolidinone synthesis. Benchchem.
  • Bifunctional phase-transfer catalysts for synthesis of 2-oxazolidinones
  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applic
  • Synthesis of oxazolidinones - a structural motif for high-performance polymers. RWTH Aachen University.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-(3-Hydroxy-4-methylphenyl)oxazolidin-2-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS 62072-61-1).

Recognized widely as a critical N-aryl oxazolidinone building block and as Cetilistat Impurity 7[1], this compound presents unique purification challenges due to its dual functional nature. It contains both a weakly acidic phenolic hydroxyl group and a base-sensitive cyclic carbamate (oxazolidinone) ring . The protocols and troubleshooting steps below are designed to exploit these chemical properties while preventing product degradation[2].

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: My LC-MS analysis shows an impurity with a mass +26 Da or +28 Da higher than the target compound. What is this, and how do I remove it? A1: This mass shift indicates an O-acylated or O-carbonated over-reaction byproduct . During the synthesis of the oxazolidinone ring using reagents like diethyl carbonate, phosgene, or carbonyldiimidazole (CDI), the unprotected phenolic -OH can competitively act as a nucleophile, forming a carbonate ester[3]. Causality & Solution: Because an aryl carbonate is highly electrophilic and an excellent leaving group, it can be chemoselectively cleaved using mild methanolic base (e.g., K₂CO₃ in MeOH). The cyclic aliphatic carbamate of the oxazolidinone ring is significantly more stable and less electrophilic, allowing it to survive these mild hydrolysis conditions intact.

Q2: I am using an acidic wash to remove unreacted 3-amino-4-methylphenol, but my recovery yield of the target oxazolidinone is dropping. Why? A2: While a 0.5 M HCl wash is standard for protonating and partitioning unreacted anilines into the aqueous phase, extended exposure causes the acid to protonate the oxazolidinone nitrogen or carbonyl oxygen. This activates the cyclic carbamate toward nucleophilic attack by water, leading to ring-opening hydrolysis and the formation of an amino alcohol byproduct. Causality & Solution: Acid washes must be strictly temperature-controlled (0–5 °C) and limited to less than 5 minutes of contact time. Immediate neutralization or brine washing of the organic layer is required to halt the hydrolysis trajectory.

Q3: My synthetic route involved a Copper-catalyzed Ullmann-Goldberg cross-coupling. The crude product has a persistent greenish tint. How do I clear this? A3: Copper(II) and Copper(I) residues readily chelate to the phenolic -OH and the oxazolidinone carbonyl[4]. Standard aqueous workups cannot break this stable coordination complex. Causality & Solution: You must introduce a competing ligand with a higher binding affinity for the transition metal. Washing the organic phase with a 10% w/v aqueous EDTA disodium salt solution will strip the copper from the product, forming a highly water-soluble Cu-EDTA complex that partitions cleanly into the aqueous waste.

Q4: How can I separate the target product from neutral, non-basic organic impurities without relying on column chromatography? A4: You can exploit the pKa of the phenolic group (~9.5) via a temperature-controlled phenoxide extraction . Causality & Solution: By extracting the organic layer with cold 1 M NaOH, the phenol is deprotonated to form a highly water-soluble sodium phenoxide, pulling the target compound into the aqueous phase while neutral impurities remain in the organic phase. However, because the oxazolidinone ring is susceptible to strong base hydrolysis, this extraction must be performed rapidly at 0 °C, followed by immediate acidification to precipitate the pure product.

Part 2: Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrolysis of O-Carbonate Impurities

Purpose: To revert O-acylated byproducts back to the target phenol without degrading the oxazolidinone core.

  • Dissolution: Dissolve the crude mixture in anhydrous Methanol (10 mL per gram of crude).

  • Reagent Addition: Add anhydrous K₂CO₃ (0.5 molar equivalents relative to the crude mass).

  • Reaction: Stir the suspension vigorously at 20 °C for exactly 2 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The O-carbonate impurity (higher Rf​ , less polar) must completely converge into the target product spot (lower Rf​ , more polar due to the free -OH). Do not proceed until conversion is complete.

  • Quench & Isolate: Neutralize the mixture to pH 7 using 1 M HCl. Concentrate the methanol under reduced pressure, re-dissolve the residue in Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

Protocol B: Temperature-Controlled Phenoxide Extraction

Purpose: To separate the target compound from neutral organic impurities and starting materials[5].

  • Preparation: Dissolve the organic residue in EtOAc (15 mL/g) and cool the flask to 0–5 °C in an ice-water bath.

  • Extraction: Add cold 1 M NaOH (1.5 equivalents relative to the theoretical yield). Stir vigorously for a maximum of 3 minutes.

  • Phase Separation: Rapidly transfer to a separatory funnel and collect the lower aqueous layer (containing the target sodium phenoxide).

  • Validation Check: Analyze a 10 µL aliquot of the remaining organic layer via LC-MS. The target mass ( m/z 194 [M+H]+ ) should be entirely absent, confirming quantitative transfer to the aqueous phase.

  • Precipitation: Immediately transfer the aqueous layer to a clean flask at 0 °C. While stirring vigorously, add 2 M HCl dropwise until the pH reaches 4.0–5.0. The pure product will precipitate as a white/off-white solid. Filter and dry under a vacuum.

Protocol C: Transition Metal Scavenging (Copper Removal)

Purpose: To remove heavy metal residues from Ullmann-Goldberg N-arylation routes[4].

  • Dissolution: Dissolve the crude product in EtOAc (20 mL/g).

  • Chelation: Add an equal volume of 10% w/v aqueous EDTA disodium salt solution.

  • Agitation: Stir vigorously for 30 minutes at room temperature.

  • Validation Check: Allow the layers to separate. The aqueous layer should exhibit a blue/green hue. Drain the aqueous layer and repeat the EDTA wash with fresh solution until the aqueous layer remains completely colorless, visually confirming the absence of macroscopic copper.

  • Final Wash: Wash the organic layer once with distilled water, dry over Na₂SO₄, and concentrate.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the efficiency, scalability, and risks associated with each purification methodology applied to 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one.

Purification TechniqueTarget Impurities RemovedTypical Recovery YieldScalabilityRisk Factor & Causality
Mild Methanolysis (K₂CO₃) O-Acylated/Carbonated byproducts85–95%HighLow: Exploits high electrophilicity of aryl carbonates vs. cyclic carbamates.
Cold Acid Wash (0.5 M HCl) Unreacted anilines, basic ligands90–95%HighMedium: Prolonged exposure protonates the oxazolidinone, causing ring-opening.
Phenoxide Extraction (NaOH) Neutral organic impurities75–85%MediumHigh: Hydroxide attack on the carbamate carbonyl can destroy the product if not kept at 0 °C.
EDTA Wash Transition metals (Cu, Pd)>95%HighLow: Highly specific chelation; does not interact with the target molecule.
Recrystallization (EtOAc/Heptane) Trace isomers, general polishing60–80%HighLow: Driven entirely by thermodynamic solubility differentials.

Part 4: Purification Logic Workflow

The diagram below maps the decision-making process for purifying crude 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one based on specific analytical triggers.

PurificationWorkflow Start Crude 3-(3-hydroxy-4-methylphenyl) oxazolidin-2-one Analyze LC-MS & NMR Impurity Profiling Start->Analyze Cond_O_Acyl O-Acylated Byproducts? Analyze->Cond_O_Acyl Cond_Metal Copper/Metal Residues? Cond_O_Acyl->Cond_Metal No Act_Hydrolysis Mild K2CO3/MeOH Chemoselective Cleavage Cond_O_Acyl->Act_Hydrolysis Yes Cond_Amine Unreacted Anilines? Cond_Metal->Cond_Amine No Act_Scavenger 10% EDTA Wash or Thiol-Silica Scavenger Cond_Metal->Act_Scavenger Yes Act_AcidWash Cold 0.5M HCl Wash (< 5 min contact) Cond_Amine->Act_AcidWash Yes Act_BaseExt Cold 1M NaOH Extraction (Phenoxide Isolation) Cond_Amine->Act_BaseExt No Act_Hydrolysis->Cond_Metal Act_Scavenger->Cond_Amine Act_AcidWash->Act_BaseExt Act_Neutralize Precipitation via Acidification (pH 5) Act_BaseExt->Act_Neutralize Act_Cryst Recrystallization (EtOAc/Heptane) Act_Neutralize->Act_Cryst End Purified Target (>99% Purity) Act_Cryst->End

Workflow for the systematic purification of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one.

References

  • Optimization Efforts for Identification of Novel Highly Potent Keap1-Nrf2 Protein–Protein Interaction Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI (Molecules) URL:[Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions Source: Arkivoc URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one

Introduction Welcome to the technical support guide for 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one. This document is designed for researchers, chemists, and formulation scientists who are working with this molecule and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one. This document is designed for researchers, chemists, and formulation scientists who are working with this molecule and may encounter stability challenges, particularly in acidic environments. The oxazolidinone ring system is a valuable scaffold in medicinal chemistry, but its inherent structure as a cyclic carbamate presents a susceptibility to hydrolysis.[1] This guide provides in-depth answers to common questions, troubleshooting advice for experimental issues, and validated protocols to assess and manage the stability of your compound.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is the primary stability issue for 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one in an acidic medium?

The primary stability concern is the acid-catalyzed hydrolysis of the 2-oxazolidinone ring. This five-membered ring contains a carbamate functional group within a cyclic structure. Under acidic conditions, the carbonyl oxygen of the carbamate is susceptible to protonation. This protonation increases the electrophilicity of the carbonyl carbon, making it highly vulnerable to nucleophilic attack by water.[2] This attack ultimately leads to the cleavage and opening of the oxazolidinone ring, resulting in a degradation product.

Q2: What is the predicted chemical structure of the degradation product following acid hydrolysis?

The hydrolysis of the oxazolidinone ring is expected to cleave the ester portion of the cyclic carbamate. This ring-opening event will result in the formation of 2-((3-hydroxy-4-methylphenyl)amino)ethan-1-ol and the release of carbon dioxide. The mechanism involves several steps, initiated by protonation and followed by nucleophilic attack and rearrangement.

Below is the proposed mechanism for the acid-catalyzed hydrolysis:

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Q3: What experimental factors will most significantly influence the rate of degradation?

Several factors can accelerate the degradation of the compound. In our experience, these are the most critical to control:

  • pH / Acid Strength: The rate of hydrolysis is directly related to the concentration of hydronium ions. Lower pH values (stronger acidic conditions) will lead to faster degradation.[2][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing experiments at elevated temperatures in an acidic medium, even for short periods, can cause significant degradation.[2][4]

  • Solvent System: While water is the nucleophile, the overall solvent composition can influence reaction kinetics. The presence of co-solvents can alter the polarity and the effective concentration of reactants.

  • Exposure Time: The extent of degradation is cumulative. Prolonged exposure to acidic conditions, even if mild, will result in a greater percentage of the degraded product.

Section 2: Troubleshooting Guide - Addressing Common Lab Issues

Q4: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after preparing my sample in an acidic mobile phase. Could this be a degradant?

Yes, this is a classic sign of acid-induced degradation. The expected ring-opened product, 2-((3-hydroxy-4-methylphenyl)amino)ethan-1-ol, is significantly more polar than the parent compound due to the loss of the cyclic structure and the presence of primary alcohol and secondary amine groups. In a standard reverse-phase HPLC method (e.g., using a C18 column), this degradation product will have a shorter retention time and appear as an earlier-eluting peak.

Troubleshooting Steps:

  • Confirm Identity: If you have access to LC-MS, analyze the new peak to confirm its mass. The expected mass of the degradant would be different from the parent compound.

  • Perform a Controlled Stress Test: Intentionally expose a sample of your compound to 0.1 M HCl for a few hours and analyze it by HPLC.[4] If the peak area of the new impurity increases while the parent peak area decreases, it strongly indicates that it is an acid-degradation product.

  • Adjust Sample Preparation: Neutralize your sample immediately after any required acidic step, or prepare samples in a neutral pH diluent if the assay allows.

Q5: My bioassay or chemical reaction results are showing poor reproducibility. Could the stability of the compound be the root cause?

Absolutely. Inconsistent results are often traced back to the use of a partially degraded compound. If your stock solutions are prepared in acidic buffers or if the experimental medium itself is acidic, the concentration of the active parent compound could be decreasing over time.

Self-Validation Protocol:

  • Establish a Baseline: Use a freshly prepared solution of the compound for your experiment and obtain a result.

  • Age a Solution: Prepare an identical stock solution and store it under the same conditions (temperature, light) and for the same duration as your longest experiment.

  • Re-run the Experiment: Use the aged solution in your experiment and compare the result to the baseline. A significant deviation suggests that degradation is occurring during the experiment's timeframe.

  • Analytical Confirmation: Concurrently analyze both the fresh and aged solutions using a stability-indicating HPLC method (see Section 3) to quantify the amount of degradation.

Q6: My experimental protocol requires acidic conditions. How can I minimize the degradation of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one?

Minimizing degradation is a matter of controlling the factors outlined in Q3.

  • Temperature Control: Conduct all steps at the lowest practical temperature. If possible, perform reactions or incubations on ice.

  • Limit Exposure Time: Add the compound to the acidic medium at the last possible moment. If the protocol requires a long incubation, consider if the pH can be adjusted to a less acidic value (e.g., pH 3-4 instead of pH 1-2) without compromising the experiment.

  • Use the Mildest Acid Possible: If the reaction is generally acid-catalyzed, determine the weakest acid and lowest concentration that can effectively drive the reaction.

  • Inert Atmosphere: While hydrolysis is the primary concern, purging with nitrogen or argon can prevent potential oxidative degradation, which can sometimes be promoted under acidic conditions.[5]

Section 3: Standard Operating Protocols

These protocols provide a validated framework for assessing the stability of your compound. They are designed to be adapted to your specific laboratory equipment and capabilities.

Protocol 1: Forced Degradation Study Under Acidic Stress

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[6][7]

Caption: Workflow for an acidic forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1.0 mg/mL.

  • Stress Sample Preparation: In a clean vial, add an aliquot of the stock solution to a pre-determined volume of 0.1 M Hydrochloric Acid. The final concentration of the drug substance should be approximately 0.1 mg/mL.

  • Control Sample: Prepare a control sample by adding the same aliquot of stock solution to purified water instead of acid.

  • Incubation: Place both the stress and control samples in a controlled temperature environment (e.g., a water bath or oven at 60°C). The duration can range from 2 to 24 hours, depending on the compound's lability.

  • Quenching: After incubation, immediately cool the samples to room temperature. Neutralize the stress sample by adding an equivalent molar amount of 0.1 M Sodium Hydroxide.

  • Analysis: Dilute both samples with the HPLC mobile phase to a suitable concentration for analysis. Analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.[8][9]

Starting HPLC-UV Parameters:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the phenolic compound.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 10% to 90% B over 15 minutesA broad gradient is a good starting point to ensure all degradants are eluted.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm and 280 nmAromatic compounds typically absorb at 254 nm. The phenol group may have a maximum around 280 nm.
Injection Vol. 2 µLA small volume minimizes potential peak distortion.

Method Validation: To prove the method is stability-indicating, analyze the samples from the forced degradation study. The chromatogram should show a decrease in the parent peak and the appearance of one or more new peaks that are baseline-resolved from the parent.

Section 4: References

  • Performance of different instrumental techniques for oxazolidinone detection. (n.d.). ResearchGate. Available at: [Link]

  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug development and industrial pharmacy, 38(11), 1289–1297. Available at: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. (n.d.). ResearchGate. Available at: [Link]

  • Merli, D., Pretali, L., & Protti, M. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 26(14), 4273. Available at: [Link]

  • El-Koussi, W. M., El-Bagary, R. I., Abounassif, M. A., & Al-Rashood, S. T. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Journal of AOAC International, 106(5), 1183–1200. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Available at: [Link]

  • Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (2025, August 7). ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Vroomen, L. H., Berghmans, M. C., & Van Bladeren, P. J. (1987). Investigation on the metabolic degradation of the side chain of furazolidone. Pharmacology & toxicology, 61(4), 263–266. Available at: [Link]

  • The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • de Almeida, M. V., & de Souza, M. C. B. V. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 13(9), 1018–1043. Available at: [Link]

Sources

Optimization

Stability of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one under basic conditions

Technical Support Center: Stability & Handling of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one. As a cyclic carbamate bearing an electron-rich phenolic moiety, this molecule presents unique stability challenges—particularly under alkaline conditions.

This document synthesizes mechanistic causality with field-proven troubleshooting protocols to ensure the structural integrity of your compound during synthesis, workup, and formulation.

Part 1: Mechanistic Causality of Alkaline Degradation

To effectively troubleshoot, we must first understand the dual-threat nature of basic environments on this specific molecular architecture. When exposed to basic conditions (pH > 9), the molecule undergoes two competing degradation pathways:

  • Carbamate Hydrolysis (Ring-Opening): The oxazolidin-2-one ring is a cyclic carbamate. While five-membered cyclic carbamates exhibit higher metabolic and chemical stability than their acyclic counterparts[1], they remain highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at elevated pH. The hydroxide attacks the electrophilic carbonyl carbon (C2), forming a tetrahedral intermediate. This intermediate collapses, cleaving the C-O bond to yield a highly polar, water-soluble vicinal β-amino alcohol and carbonate[2]. Similar ring-opened degradants are well-documented in the forced basic degradation of commercial oxazolidinones like linezolid and sutezolid[3].

  • Phenolic Deprotonation & Aerobic Oxidation: The 3-hydroxyl group on the aromatic ring possesses a pKa of approximately 9.5–10. In basic media, it rapidly deprotonates to form a phenoxide anion. This phenoxide is highly electron-donating, pushing electron density into the aromatic ring and toward the oxazolidinone nitrogen. While this slightly reduces the electrophilicity of the carbamate carbonyl (providing a marginal kinetic buffer against hydrolysis), the phenoxide itself becomes highly vulnerable to rapid aerobic oxidation. In the presence of dissolved oxygen, it degrades into complex, dark-colored quinone or radical species.

G A 3-(3-hydroxy-4-methylphenyl) oxazolidin-2-one B Phenoxide Anion (Electron-Rich) A->B Base (pH > 9) C Tetrahedral Intermediate A->C OH⁻ Attack (Fast) B->C OH⁻ Attack (Slower) D Quinone/Radical Degradants (Dark) B->D O₂ (Oxidation) E β-Amino Alcohol + Carbonate C->E Ring Opening

Mechanistic pathways of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one degradation in basic media.

Part 2: Troubleshooting & FAQs

Q: My reaction yield drops significantly during a standard basic aqueous workup (e.g., 1M NaOH or saturated Na₂CO₃). Where is my product going? A: Prolonged exposure to strong bases causes the cyclic carbamate to hydrolyze into a β-amino alcohol[2]. Because this degradant contains both a free amine and a hydroxyl group, its polarity increases drastically, causing it to partition into the aqueous layer during extraction. Solution: Switch to a milder base like saturated NaHCO₃ (pH ~8) and perform the workup at 0–5 °C to kinetically freeze the hydrolysis pathway.

Q: The reaction mixture turns dark purple/brown immediately upon adding base, even before hydrolysis can occur. Is the compound destroyed? A: This rapid color change is a diagnostic indicator of phenoxide formation and subsequent oxidation by dissolved oxygen. Solution: To prevent this, thoroughly degas your solvents (sparge with N₂ or Ar for 15 minutes) prior to the addition of any base, and maintain a strict inert atmosphere during the reaction and initial workup phases.

Q: How can I analytically confirm if the oxazolidinone ring has opened? A: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your best diagnostic tools.

  • NMR: In ¹³C NMR, the disappearance of the characteristic carbamate carbonyl carbon signal at ~155–158 ppm is a definitive indicator of ring opening[4].

  • LC-MS: Look for a mass shift corresponding to the loss of CO₂ and the addition of H₂O (a net mass change of -26 Da, or the appearance of an [M - 44 + 18] peak)[3].

Part 3: Quantitative Stability Profile

The following table summarizes the stability of the molecule across various pH environments, allowing you to select the appropriate conditions for your workflows.

pH LevelPrimary Molecular StateRing Stability (24h at 25°C)Aerobic Oxidation RiskRecommended Action
pH < 7 Neutral phenolStable (>99% recovery)LowStandard handling procedures.
pH 7 - 8.5 Neutral phenolStable (>95% recovery)ModerateUse NaHCO₃ for neutralizations.
pH 9 - 11 Phenoxide anionModerate degradationHighDegas solvents; maintain < 5°C.
pH > 11 Phenoxide anionRapid hydrolysis (<50% rec.)Very HighStrictly avoid strong bases (NaOH/KOH).

Part 4: Self-Validating Experimental Protocols

To ensure data integrity and prevent compound loss, implement the following validated protocols in your laboratory.

Protocol A: Chemoselective Mild Basic Workup

Purpose: To neutralize acidic reaction mixtures without triggering oxazolidinone hydrolysis or phenoxide oxidation.

  • Preparation: Chill the crude reaction mixture to 0–5 °C using an ice-water bath. Sparge saturated aqueous NaHCO₃ with N₂ for 10 minutes prior to use.

  • Quenching: Slowly add the degassed NaHCO₃ dropwise to the reaction mixture until the pH reaches 7.5–8.0. Maintain vigorous stirring.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Validation Step (Critical): Spot the remaining aqueous layer on a TLC plate alongside the combined organic layers. Stain the plate with Ninhydrin and heat. If the oxazolidinone ring has hydrolyzed, the resulting β-amino alcohol will remain in the aqueous layer and appear as a distinct purple/pink spot. If the aqueous layer shows no amine-positive spots, the protocol successfully preserved the carbamate ring.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Forced Degradation Assay (Stability-Indicating)

Purpose: To generate analytical reference standards of the ring-opened β-amino alcohol for LC-MS/HPLC method calibration[3].

  • Stock Preparation: Dissolve 10 mg of 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Degradation: Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 1.0 N NaOH. Seal the vial and incubate at 25 °C for 4 hours.

  • Neutralization: Quench the reaction by adding exactly 1 mL of 1.0 N HCl to neutralize the solution (pH ~7).

  • Validation Step: Inject the neutralized sample into the LC-MS. You should observe the depletion of the parent mass peak and the emergence of the ring-cleaved degradant mass peak. Use this chromatogram to establish the retention time of the primary basic degradant for future purity assays.

Part 5: References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. URL: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. URL: [Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. URL: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PubMed Central (PMC). URL: [Link]

Sources

Troubleshooting

N-Aryl Oxazolidinone Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for N-aryl oxazolidinone synthesis. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows, specifically focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-aryl oxazolidinone synthesis. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows, specifically focusing on the prevention of yield-limiting byproducts.

Below, you will find targeted troubleshooting FAQs, causality analyses, self-validating protocols, and quantitative data for the three most common synthetic pathways: Epoxide-Isocyanate Cycloaddition, Buchwald-Hartwig Amination, and Oxidative Carbonylation.

Section 1: Epoxide-Isocyanate Cycloaddition Workflows

FAQ 1: Why am I isolating a high yield of isocyanurate byproducts instead of the target oxazolidinone?

Causality: Isocyanurates form via the competing cyclotrimerization of isocyanates 1. This side reaction dominates when a highly active Lewis acid catalyst (e.g., Chromium or Aluminum complexes) is used, but the epoxide ring-opening step is sterically hindered or kinetically slow. The nucleophilic nitrogen intermediate reacts with two additional isocyanate molecules before it can ring-close, eliminating chloride to form the trimer [[1]](). Electron-deficient isocyanates are particularly susceptible to this catalytic cyclotrimerization.

Solution: You must match the catalyst's Lewis acidity to the substrate's reactivity. For electron-deficient isocyanates, reduce the catalyst loading (e.g., Chromium(salphen) down to 1.5 mol%) 1. Alternatively, transition to a Deep Eutectic Solvent (DES) system like QDAS-urea (1:2), which acts as both a hydrogen-bond donor and a halide source, accelerating epoxide opening without promoting isocyanate trimerization 2.

Quantitative Data: Catalyst & Condition Screening
Catalyst SystemSubstrate (Isocyanate)Temp (°C)Target Oxazolidinone Yield (%)Isocyanurate Byproduct (%)
Cr(salphen) (5.0 mol%)4-Fluorophenyl isocyanate804540
Cr(salphen) (1.5 mol%)4-Fluorophenyl isocyanate8082< 5
QDAS-Urea DES (1:2)p-Tolyl isocyanate90870
Protocol: Optimized Cr(salphen)-Catalyzed Cycloaddition

Self-Validating System: The absence of a GC-MS peak at 3x the isocyanate monomer mass confirms the suppression of the off-cycle trimerization pathway.

  • Preparation: In an inert glovebox, charge a dry Schlenk flask with the Chromium(salphen) complex (1.5 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.5 M concentration relative to the epoxide.

  • Substrate Loading: Add the epoxide (1.0 equiv). To prevent localized high concentrations that drive trimerization, add the isocyanate (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours under a nitrogen atmosphere.

  • Validation Check: Withdraw a 50 µL aliquot, dilute in EtOAc, and monitor via GC-MS. Proceed to workup only if the isocyanurate trimer peak is absent.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Epoxide_Isocyanate Substrates Epoxide + Isocyanate Catalyst Cr(salphen) or DES Catalyst Substrates->Catalyst Activation Intermediate Nucleophilic Nitrogen Intermediate Catalyst->Intermediate Ring Opening Target N-Aryl Oxazolidinone (Target Product) Intermediate->Target Cycloaddition (Optimized) Byproduct Isocyanurate (Trimer Byproduct) Intermediate->Byproduct + 2 Isocyanates (Excess Lewis Acid)

Reaction pathways in epoxide-isocyanate cycloaddition highlighting isocyanurate byproduct formation.

Section 2: Buchwald-Hartwig Cross-Coupling for N-Aryl Oxazolidinones

FAQ 2: During the synthesis of Linezolid precursors via Buchwald-Hartwig amination, I observe significant protodehalogenation and ester degradation. How can I prevent this?

Causality: The synthesis of Linezolid and related antibacterial scaffolds often utilizes a Buchwald-Hartwig amination to couple an oxazolidinone with an aryl halide 3. Protodehalogenation (reduction of the aryl halide to an Ar-H species) occurs via β-hydride elimination when the amine coordination step is slow, often exacerbated by the presence of alkoxide bases or trace moisture 4. Furthermore, the oxazolidinone ring and ester-containing substrates are highly sensitive to strong bases like sodium tert-butoxide (NaOtBu), leading to nucleophilic attack and ring degradation 4.

Solution: Avoid strong alkoxide bases. Switch to a milder, inorganic base such as K₂CO₃ or K₃PO₄ 4. To outcompete the off-cycle protodehalogenation, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) which accelerate the reductive elimination step [[5]]().

Quantitative Data: High-Throughput Base/Ligand Screening
LigandBaseSolventTarget Yield (%)Protodehalogenation (%)
BINAPNaOtBuToluene2515 (High ring degradation)
XPhosK₂CO₃1,4-Dioxane88< 2
BrettPhosK₃PO₄t-Amyl Alcohol92Trace
Protocol: Base-Optimized Buchwald-Hartwig Amination

Self-Validating System: An LC-MS aliquot check showing an Ar-H mass <2% confirms that the ligand sterics are successfully outcompeting β-hydride elimination.

  • Catalyst Pre-mix: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Purge with argon for 5 minutes.

  • Reagent Loading: Add the aryl bromide (1.0 equiv), the oxazolidinone derivative (1.2 equiv), and finely milled, anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Inject degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Heating: Seal the tube and stir vigorously at 100 °C for 12 hours.

  • Validation Check: At the 2-hour mark, perform an LC-MS analysis. If the Ar-H byproduct peak is negligible, the reaction is proceeding on-cycle.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via recrystallization.

Buchwald_Hartwig Pd0 Pd(0)Ln Catalyst OxAdd Pd(II)(Ar)(X)Ln (Oxidative Addition) Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NR2)Ln (Amine Coordination) OxAdd->AmineCoord + Oxazolidinone + Weak Base Dehal Protodehalogenated Arene (β-Hydride Elimination) OxAdd->Dehal Alkoxide Base / Moisture Product N-Aryl Oxazolidinone (Reductive Elimination) AmineCoord->Product Fast Elimination (Bulky Ligand) Degrad Ring-Opened Carbamate (Strong Base Attack) AmineCoord->Degrad Strong Base (KOtBu) Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle showing off-cycle protodehalogenation and base degradation.

Section 3: Oxidative Carbonylation of Amino Alcohols

FAQ 3: When using Cu(II)-catalyzed oxidative carbonylation of amino alcohols, I isolate a hydroxyamide byproduct. What is the mechanism, and how do I suppress it?

Causality: The hydroxyamide byproduct is the result of hydrolytic cleavage. During or immediately after the synthesis of the 2-oxazolidinone ring, nucleophiles (such as water or unreacted amine) can attack the endocyclic carbamate carbonyl, leading to ring-opening 6. This side reaction is highly sensitive to steric hindrance; substrates lacking significant steric bulk near the N-acyl group are highly vulnerable to this nucleophilic attack, especially under prolonged reaction times or harsh pH conditions [[6]]().

Solution: Limit the residence time of the product in the reactor. Ensure that the Cu(II) catalyst loading is sufficient to drive the carboxylation and cyclization steps faster than the background hydrolysis rate. Maintain strict control over the CO/O₂ pressure ratios to ensure the oxidative cycle regenerates the active Cu(II) species efficiently without over-oxidizing the solvent or substrate 6.

Protocol: Cu(II)-Catalyzed Oxidative Carbonylation

Self-Validating System: Precise reaction quenching upon complete amino alcohol consumption prevents the kinetic product (oxazolidinone) from degrading into the thermodynamic byproduct (hydroxyamide).

  • Reactor Setup: Equip a high-pressure stainless-steel autoclave with a magnetic stirrer and precise internal temperature control.

  • Reagent Loading: Add the target amino alcohol (1.0 equiv), CuCl₂ catalyst (5 mol%), and water as the green solvent.

  • Pressurization: Seal the autoclave and purge three times with CO. Pressurize with a strict mixture of CO and O₂ (e.g., 3.0 MPa CO, 0.5 MPa O₂).

  • Reaction: Heat the vessel to 80 °C and stir vigorously for exactly 6 hours.

  • Validation Check: Monitor the reaction progress via periodic sampling. Prolonged exposure leads directly to hydroxyamide formation; quench the reaction immediately upon >95% consumption of the starting amino alcohol.

  • Workup: Depressurize the reactor safely in a fume hood, extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate.

Sources

Optimization

Oxazolidinone Synthesis Support Center: Catalyst Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for oxazolidinone synthesis. 2-Oxazolidinones are critical pharmacophores and chiral auxiliaries in drug development. Historically, their synthesis relied on highly toxic phosgene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolidinone synthesis. 2-Oxazolidinones are critical pharmacophores and chiral auxiliaries in drug development. Historically, their synthesis relied on highly toxic phosgene derivatives. Today, modern synthetic routes prioritize the cycloaddition of epoxides or aziridines with carbon dioxide (CO₂), or the coupling of epoxides with isocyanates.

This guide provides researchers and application scientists with field-proven insights, self-validating protocols, and mechanistic troubleshooting strategies to optimize catalyst selection and maximize reaction yield and regioselectivity.

Mechanistic Causality & Catalyst Selection

Selecting the correct catalyst is not merely about increasing reaction rates; it is about controlling the transition state geometry to dictate regioselectivity and prevent side reactions.

  • Fe(II)-Iminopyridine Complexes : Ideal for the cycloaddition of aziridines and CO₂. The functional groups within the iminopyridine ligands exert a synergistic effect, allowing the reaction to proceed under mild conditions (50 °C, 10 bar CO₂) without the need for a cocatalyst. This system is highly effective for converting ester-substituted aziridines into 5-carbonyl substituted oxazolidinones[1].

  • Ionic Liquid Functionalized SiO₂ (SiO₂-MILZrCl₅) : Designed for the three-component coupling of epoxides, amines, and CO₂. The ionic liquid cation captures and activates the CO₂, while the hydroxyl groups activate the epoxide via hydrogen bonding. This dual-activation allows the reaction to proceed at strictly atmospheric pressure (0.1 MPa)[2].

  • Tetraarylphosphonium Salts (TAPS) : The premier choice for coupling isocyanates and epoxides. TAPS acts as a bifunctional organocatalyst, generating a highly reactive phosphonium ylide that facilitates epoxide ring-opening with exceptional regioselectivity, preventing stereochemical erosion[3].

CatalystSelection Start Oxazolidinone Synthesis Substrate Selection Sub1 Epoxide + Isocyanate Start->Sub1 Sub2 Epoxide + Amine + CO2 Start->Sub2 Sub3 Aziridine + CO2 Start->Sub3 Cat1 Tetraarylphosphonium Salts (TAPS) Sub1->Cat1 Organocatalysis Cat2 SiO2-MILZrCl5 (Ionic Liquid-SiO2) Sub2->Cat2 Atmospheric CO2 Cat3 Fe(II)-Iminopyridine Complex Sub3->Cat3 Mild Pressure

Decision tree for optimizing catalyst selection based on substrate inputs.

Quantitative Catalyst Performance Comparison

To facilitate rapid decision-making, the following table summarizes the operational parameters and performance metrics of the primary catalytic systems discussed in this guide.

Catalyst SystemSubstratesTemp (°C)PressureYield (%)Selectivity (%)Key Advantage
Fe(II)-Iminopyridine Aziridine + CO₂5010 bar>90HighCocatalyst-free, single-component[1]
SiO₂-MILZrCl₅ Epoxide + Aniline + CO₂700.1 MPa9399.4Atmospheric CO₂, easily recoverable[2]
TAPS Epoxide + IsocyanateVar.N/AHighHighMetal-free, zero stereochemical erosion
Ga-Catalyst / TBAI Aziridine + CO₂60Var.>99>99Suppresses piperazine dimerization

Standardized Experimental Protocols

Every protocol must function as a self-validating system to ensure reproducibility and safety.

Protocol A: Cocatalyst-Free Synthesis using Fe(II)-Iminopyridine

Objective: Regioselective synthesis of oxazolidinones from aziridines and CO₂[1].

  • Reactor Preparation: Charge a 5 mL reaction vial with a solution of aziridine (0.2 mmol) in CH₃CN (0.2 mL, 1 M). Place the vial inside a 100 mL stainless-steel pressure reactor.

  • Catalyst Addition: Add the Fe(IPPrim)₃I₂ catalyst (0.5 mol %, 0.001 mmol, 0.95 mg) to the vial. Validation Checkpoint: Observe the solution for complete dissolution and characteristic color change indicating active Fe-coordination.

  • Pressurization: Seal the reactor. Purge the system with CO₂ three times to displace atmospheric air. Pressurize with CO₂ to exactly 10 bar. Validation Checkpoint: Isolate the gas line and monitor the pressure gauge for 10 minutes to verify the absence of micro-leaks.

  • Execution: Stir the reaction mixture at 50 °C for 24–48 hours.

  • Workup: Cool the reactor to room temperature and slowly depressurize. Analyze the crude mixture via ¹H NMR to confirm the regioselective formation of the 5-carbonyl substituted oxazolidinone.

Protocol B: Atmospheric CO₂ Fixation using SiO₂-MILZrCl₅

Objective: Solvent-free, three-component coupling at atmospheric pressure[2].

  • Reagent Mixing: In an oven-dried Schlenk flask, combine the epoxide (10 mmol), aniline (4.5 mmol), and the SiO₂-MILZrCl₅ nanocomposite catalyst (0.15 g).

  • Atmospheric Setup: Attach a CO₂ balloon (0.1 MPa) to the flask. Perform three vacuum/CO₂ backfill cycles to ensure a pure CO₂ atmosphere.

  • Heating & Stirring: Heat the mixture to 70 °C and stir continuously for 3 hours. Validation Checkpoint: As the reaction progresses, the mixture will become noticeably more viscous due to the formation of the oxazolidinone product.

  • Catalyst Recovery: Dilute the mixture with ethyl acetate and centrifuge to separate the heterogeneous SiO₂-MILZrCl₅ catalyst. Validation Checkpoint: Weigh the dried, recovered catalyst; the mass should be >95% of the initial input, confirming its stability for up to five subsequent cycles.

Mechanism Step1 CO2 Capture & Activation by Ionic Liquid Cation Step3 Nucleophilic Attack & Ring Opening Step1->Step3 Step2 Epoxide Activation via Hydrogen Bonding Step2->Step3 Step4 Alkyl Carbonate Formation & Ring Closure Step3->Step4 Product 2-Oxazolidinone Product Step4->Product

Mechanistic pathway of CO2 cycloaddition catalyzed by ionic liquid functionalized SiO2.

Troubleshooting & FAQs

Q: My aziridine and CO₂ reaction is yielding piperazine derivatives instead of the desired oxazolidinone. How do I correct this? A: Piperazine formation occurs via an unexpected dimerization of aziridines, particularly those bearing aromatic substituents. This side-reaction is heavily temperature-dependent and is favored in the absence of sufficient CO₂ or at elevated temperatures. To troubleshoot, lower your reaction temperature (e.g., to 60 °C) and ensure continuous, stable CO₂ pressurization. Utilizing a Ga-catalyst with a TBAI cocatalyst at 60 °C has been proven to shift selectivity entirely back to the oxazolidinone, achieving >99% yield[4].

Q: I am observing a mixture of 4-alkyl and 5-alkyl oxazolidinones. How can I strictly control regioselectivity? A: Regioselectivity is dictated by the site of nucleophilic attack on the less sterically hindered carbon of the epoxide or aziridine.

  • If using isocyanates and epoxides, switch to a Tetraarylphosphonium Salt (TAPS) catalyst. TAPS generates a highly reactive ylide intermediate that directs the ring-opening exclusively at the less hindered position, ensuring high regioselectivity without stereochemical erosion[3].

  • If using aziridines, utilizing ester-substituted aziridines with an Fe-iminopyridine complex strongly favors the formation of 5-carbonyl substituted oxazolidinones[1].

Q: Our facility cannot safely handle the high CO₂ pressures (e.g., >10 bar) typically required for CO₂ fixation. Are there efficient atmospheric alternatives? A: Yes. You should transition to an ionic liquid functionalized silica nanocomposite, such as SiO₂-MILZrCl₅. This heterogeneous catalyst operates highly efficiently at 0.1 MPa (atmospheric pressure) and 70 °C for the three-component coupling of epoxides, amines, and CO₂, achieving yields up to 93% while remaining completely solvent-additive-free[2].

Sources

Troubleshooting

Technical Support Center: Scalability &amp; Troubleshooting in 2-Oxazolidinone Synthesis

Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly rely on 2-oxazolidinone derivatives—both as chiral auxiliaries and as core pharmacophores (e.g., linezolid analogues)—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development pipelines increasingly rely on 2-oxazolidinone derivatives—both as chiral auxiliaries and as core pharmacophores (e.g., linezolid analogues)—the demand for highly scalable, environmentally benign synthesis routes has surged.

This guide moves beyond basic bench-top chemistry to address the fundamental thermodynamic, kinetic, and mass-transfer challenges encountered when scaling up from milligrams to multi-kilogram pilot production.

Section 1: Phosgene-Free Carbonylation Scale-Up (CO₂ & Urea)

The transition away from highly toxic phosgene to greener carbonylating agents like carbon dioxide (CO₂) and urea is essential for modern scale-up. However, these substitutions introduce unique mechanistic hurdles.

Q1: We are transitioning to CO₂ for the synthesis of 2-oxazolidinones from 1,2-amino alcohols. At the 100g scale, our yields drop from 95% to 60%. What is causing this?

A1: This is a classic mass-transfer limitation coupled with intermediate trapping failure.

  • The Causality: The reaction between an amino alcohol and CO₂ forms a carbamate anion intermediate. This step is highly reversible. At bench scale, diphenylphosphoryl azide (DPPA) is often used to trap this intermediate and drive cyclization[1]. However, DPPA poses severe azide-related explosive risks at scale. If you removed DPPA without a suitable replacement, the equilibrium shifts backward. Furthermore, gas-liquid interfacial area decreases drastically upon scale-up, reducing CO₂ saturation in the solvent.

  • The Solution: Replace DPPA with acetyl chloride (AcCl) as a safer electrophilic trapping agent, which effectively captures the carbamate anion to facilitate intramolecular cyclization[1]. Alternatively, utilize ionic liquid-functionalized SiO₂ nanocomposites (e.g., SiO₂-MILZrCl₅), which stabilize the intermediate via hydrogen bonding and dual-site activation without requiring hazardous additives[2].

Q2: When using urea as a phosgene equivalent with epoxides under solvent-free conditions, our pilot reactor experiences severe pressure spikes and inconsistent yields. Why?

A2: The issue stems from the thermal decomposition profile of urea and Le Chatelier's principle.

  • The Causality: To act as a carbonyl source, urea must decompose into isocyanic acid and ammonia, which typically requires temperatures exceeding 130°C. The pressure spikes are caused by rapid ammonia off-gassing. If the reactor is sealed or poorly vented, the accumulated ammonia shifts the chemical equilibrium backward, inhibiting the ring-closure of the intermediate and leading to polymeric byproducts[3].

  • The Solution: Implement a continuous nitrogen (N₂) sweep gas to actively strip ammonia from the headspace. To lower the required activation temperature and control the off-gassing rate, employ a heterogeneous Lewis acid/base catalyst—such as Zn-modified Mg-Al nanoplates or binary Mg/Fe oxides—which activates the epoxide ring while simultaneously deprotonating the urea[4],[3].

CO2_Fixation_Troubleshooting A Yield Drop at Scale (CO2 Fixation) B Mass Transfer Limit? (Gas-Liquid) A->B D Catalyst Deactivation? A->D C Increase Agitation & Baffle Reactors B->C Yes E Check Moisture Level (>500 ppm) D->E Yes F Implement Molecular Sieves / Dry Solvents E->F High H2O

Troubleshooting workflow for resolving low conversion rates in scalable CO2 fixation.

Section 2: Stereoselective Alkylation at Scale

When 2-oxazolidinones (e.g., Evans auxiliaries) are used to induce stereochemistry at the α-position of an acyl group, maintaining high diastereoselectivity during scale-up is notoriously difficult.

Q3: During the asymmetric alkylation of N-acyl oxazolidinones, our diastereomeric ratio (d.r.) drops significantly from 98:2 to 85:15 upon scale-up. How do we maintain stereocontrol?

A3: A drop in diastereoselectivity is almost exclusively linked to the loss of kinetic control over the enolate geometry[5].

  • The Causality: High d.r. requires the exclusive formation of the Z-enolate. At bench scale, adding a strong base (like LDA or NaHMDS) at -78°C is easily controlled. At the pilot scale, the highly exothermic acid-base reaction creates localized "hot spots" if the base addition rate exceeds the reactor's heat removal capacity. Temperatures rising above -60°C allow for enolate equilibration, generating a mixture of E and Z enolates, which destroys facial discrimination during the subsequent electrophilic attack[5].

  • The Solution: Transition to a self-validating cryo-addition workflow (see Protocol 2). Use multi-point internal temperature probes and interlock the base dosing pump to the internal temperature, ensuring addition pauses automatically if the temperature exceeds -70°C.

Alkylation_Stereocontrol A Low Diastereoselectivity (d.r. < 90:10) B Incomplete Z-Enolate Formation A->B C Local Temp Spike? (> -60°C) B->C E Base Strength Issue? B->E D Reduce Base Addition Rate & Maximize Cryo-cooling C->D Yes F Switch to NaHMDS or LDA (Avoid weak bases) E->F Yes

Decision tree for troubleshooting poor stereocontrol during N-acyl oxazolidinone alkylation.

Section 3: Quantitative Data Presentation

The following table summarizes the operational parameters and scalability profiles of various carbonylating agents used in 2-oxazolidinone synthesis, derived from process optimization studies[1],[4],[3],[6].

Carbonyl SourceTypical Yield (%)Operating Temp (°C)Pressure (MPa)Scalability Challenges & Mitigation Strategies
Phosgene / Triphosgene 90 - 98%0 - 250.1 (Atm)Challenge: Extreme toxicity and regulatory burden.Mitigation: Strict engineering controls; generally phased out in favor of greener alternatives.
Carbon Dioxide (CO₂) 85 - 94%60 - 800.1 - 5.0Challenge: Reversible intermediate formation; gas-liquid mass transfer[2].Mitigation: High-shear mixing; use of AcCl or IL-SiO₂ catalysts to trap intermediates[1],[2].
Urea 75 - 85%130 - 1500.1 (Atm)Challenge: Ammonia off-gassing causes pressure spikes and shifts equilibrium[3].Mitigation: Continuous N₂ sweep gas; Zn-modified Mg-Al catalysts[3].
Dialkyl Carbonates 80 - 90%90 - 1200.1 - 1.0Challenge: Methanol/Ethanol byproduct must be continuously distilled off.Mitigation: Reactive distillation setups.

Section 4: Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed with built-in causality checks.

Protocol 1: Scalable Phosgene-Free Synthesis of 5-Aryl-2-oxazolidinones (Epoxide + Carbamate Route)

This protocol utilizes a magnetically recoverable binary Mg/Fe oxide catalyst to eliminate the need for homogeneous bases that complicate downstream purification[4].

  • Catalyst Preparation & Validation:

    • Synthesize binary Mg/Fe oxides via co-precipitation (Mg/Fe molar ratio of 1, calcined at 400°C)[4].

    • Self-Validation: Confirm the presence of dual active sites (basic sites for carbamate deprotonation, Lewis acidic sites for epoxide activation) via CO₂-TPD and NH₃-TPD before use.

  • Reactor Charging: In a 5L jacketed reactor, charge the epoxide (1.0 eq) and alkyl carbamate (1.2 eq). Add the MgFe-400 catalyst (5 wt%). Do not add solvent (solvent-free conditions maximize volumetric productivity).

  • Reaction Execution: Heat the mixture to 120°C under a gentle N₂ sweep. The N₂ sweep is critical to remove the alcohol byproduct generated during cyclization, driving the equilibrium forward.

  • Monitoring: Monitor conversion via HPLC. The reaction typically reaches >95% conversion within 6-8 hours.

  • Workup & Catalyst Recovery: Cool the reactor to 60°C and dilute with ethyl acetate. Apply an external magnetic field to the reactor jacket or transfer line to quantitatively capture the magnetic Mg/Fe oxide catalyst[4]. Filter the product and crystallize.

Protocol 2: Self-Validating Cryo-Alkylation of N-Acyl Oxazolidinones

Designed to prevent local temperature spikes and maintain >95:5 d.r. at the kilogram scale[5].

  • System Purge: Thoroughly dry a 10L jacketed reactor. Purge with ultra-high purity Argon. Moisture >50 ppm will quench the enolate.

  • Substrate Loading: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (10 volumes). Cool the internal temperature (T_int) to -78°C using a liquid nitrogen/isopropanol cryostat.

  • Interlocked Base Addition:

    • Load NaHMDS (1.1 eq, 1M in THF) into a dosing pump.

    • Self-Validation: Interlock the dosing pump to the T_int probe. Set the pump to add the base at 5 mL/min, with an automatic shutoff if T_int exceeds -70°C. This guarantees pure Z-enolate formation by preventing exothermic runaway[5].

  • Electrophile Addition: Once base addition is complete, stir for 30 minutes at -78°C. Add the electrophile (e.g., an alkyl halide) pre-cooled to -20°C via a jacketed addition funnel.

  • Quench: Quench the reaction at -78°C by adding glacial acetic acid (2.0 eq) in THF. Causality: Quenching cold prevents product epimerization that can occur if the strongly basic mixture is allowed to warm to room temperature[5].

References

  • [1] Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations. ACS Publications. Available at:[Link]

  • [4] Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides. Elsevier. Available at:[Link]

  • [3] Converting urea into high value-added 2-oxazolidinones under solvent-free conditions. ResearchGate. Available at:[Link]

  • [2] Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites. PMC. Available at:[Link]

  • [6] Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) Degradation During Chiral Oxazolidinone Workup

Welcome to the Technical Support Center for asymmetric synthesis workflows utilizing Evans chiral oxazolidinones. While these chiral auxiliaries are the gold standard for diastereoselective alkylations and aldol addition...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric synthesis workflows utilizing Evans chiral oxazolidinones. While these chiral auxiliaries are the gold standard for diastereoselective alkylations and aldol additions, the final cleavage step is a notorious bottleneck. Improper workup conditions frequently lead to enantiomeric excess (ee) degradation (racemization), auxiliary destruction via endocyclic cleavage, or severe safety hazards at scale.

This guide provides mechanistic troubleshooting, quantitative matrices, and self-validating protocols to ensure high-fidelity auxiliary removal.

Section 1: Diagnostic FAQs – Causality and Mechanisms

Q1: Why does my product lose enantiomeric purity (racemize) when I use aqueous LiOH for cleavage? Root Cause: Kinetic competition between nucleophilic acyl substitution and α-deprotonation. Explanation: Hydroxide (OH⁻) is a relatively sluggish nucleophile toward the sterically hindered exocyclic imide carbonyl of the oxazolidinone[1]. Because the cleavage is slow, the substrate endures prolonged exposure to a highly basic aqueous environment. The α-protons of the acyl group are acidic; base-catalyzed deprotonation forms a transient enolate. Upon reprotonation, the stereocenter is scrambled, leading to a catastrophic loss of enantiomeric excess (ee)[2].

Q2: Why is the LiOH/H₂O₂ (LiOOH) system recommended over LiOH, and how does it prevent racemization? Root Cause: The α-effect and pKa modulation. Explanation: Adding hydrogen peroxide to LiOH generates the hydroperoxide anion (OOH⁻). Due to the α-effect, OOH⁻ is vastly more nucleophilic than OH⁻, accelerating the cleavage of the exocyclic carbonyl[1]. Furthermore, H₂O₂ is significantly more acidic than water (pKa ~10 vs. 14). This buffers the basicity of the reaction medium. The combination of rapid cleavage kinetics and a less basic environment effectively outcompetes the enolization pathway, preserving >99% ee[1].

Q3: I am using LiOH alone, and I am recovering a ring-opened auxiliary. Why does this endocyclic cleavage happen? Root Cause: Favorable decomposition barriers for the OH⁻ tetrahedral intermediate. Explanation: Recent Density Functional Theory (DFT) computations reveal that both OH⁻ and OOH⁻ initially attack the less hindered endocyclic carbonyl[3]. However, the barrier for the decomposition of the OH⁻-derived tetrahedral intermediate is remarkably low, leading directly to the destruction of the oxazolidinone ring[3]. Conversely, the OOH⁻ tetrahedral intermediate faces a prohibitively high barrier for endocyclic cleavage, forcing the reaction down the desired exocyclic pathway to yield the carboxylic acid and intact auxiliary[3].

Q4: When scaling up the standard LiOH/H₂O₂ cleavage, my reactor pressurized. What caused this? Root Cause: In situ reduction of the peracid intermediate. Explanation: Standard Evans conditions utilize a large excess of H₂O₂ (typically 4.6 equivalents)[4]. The initial cleavage product is a percarboxylate. This peracid is unstable under the reaction conditions and is rapidly reduced by the excess H₂O₂ present in the reaction mixture, releasing a stoichiometric amount of oxygen (O₂) gas[4]. In flammable organic solvents like THF, this poses a severe flammability and pressurization risk[4].

CleavagePathways Substrate N-Acyl Oxazolidinone (High ee) LiOH LiOH (Aqueous Base) Slow Kinetics & High pH Substrate->LiOH Standard Hydrolysis LiOOH LiOH / H2O2 (LiOOH) Fast Kinetics & Lower pH Substrate->LiOOH Peroxide-Mediated Racemization alpha-Proton Abstraction (Racemization) LiOH->Racemization Prolonged Basic Exposure Endo Endocyclic Attack (Auxiliary Destruction) LiOH->Endo Low Decomposition Barrier Exo Exocyclic Attack (Stereoretentive) LiOOH->Exo Alpha-Effect Nucleophile Product_Low Degraded Product (Low ee / Ring-Opened) Racemization->Product_Low Endo->Product_Low Product_High Target Carboxylic Acid (>99% ee + Intact Auxiliary) Exo->Product_High

Mechanistic divergence of oxazolidinone cleavage pathways highlighting racemization risks.

Section 2: Troubleshooting Matrix & Quantitative Data

To assist with rapid diagnostics, the following table summarizes the quantitative impact of various cleavage conditions on enantiomeric purity and process safety.

Cleavage ConditionActive NucleophileRegioselectivity (Exo:Endo)Typical ee RecoveryO₂ Evolution Risk
LiOH (aq) OH⁻Poor (Favors Endo)< 80% (Racemization)Low
LiOH / H₂O₂ (4.6 eq) OOH⁻Excellent (>95:5)> 99%High (Stoichiometric)
LiOH / H₂O₂ (<2.0 eq) OOH⁻Excellent (>95:5)> 99%Low (Mitigated)
LiBH₄ / MeOH BH₄⁻ / AlkoxyborohydrideExcellent (Reductive)> 99%Low (H₂ gas instead)

Section 3: Self-Validating Experimental Protocols

Protocol A: "Starved H₂O₂" Hydrolytic Cleavage (Scale-Safe & Stereoretentive)

Purpose: To cleave the auxiliary to the carboxylic acid without racemization while preventing dangerous O₂ evolution[4].

  • Preparation: Dissolve the N-acyl oxazolidinone in a 3:1 mixture of THF/H₂O and cool to 0 °C.

  • Reagent Generation: Premix LiOH (1.2 equiv) and H₂O₂ (1.5 equiv, "starved" condition) in water at 0 °C to generate LiOOH in situ.

    • Causality Check: Limiting H₂O₂ to <2.0 equiv starves the reaction of the reductant needed to degrade the peracid, effectively preventing O₂ release[4].

  • Addition: Add the LiOOH solution dropwise to the substrate. Maintain the internal temperature strictly at 0 °C.

    • Causality Check: Low temperatures suppress the kinetic enolization pathway, protecting the α-stereocenter from racemization.

  • Quench: Monitor by TLC/HPLC. Upon completion (typically 1-2 hours), quench the reaction with 1.5 N Na₂SO₃.

    • Causality Check: Sodium sulfite safely reduces the intermediate peracid to the target carboxylic acid[1].

  • Isolation: Remove THF in vacuo, acidify the aqueous layer to pH 2 with 1 N HCl, and extract with EtOAc.

HazardMitigation Start LiOH + H2O2 Cleavage Peracid Peracid Intermediate (Unstable) Start->Peracid Excess Standard Protocol (4.6 equiv H2O2) Peracid->Excess Starved Starved Protocol (<2.0 equiv H2O2) Peracid->Starved Reduction Rapid Peracid Reduction Excess->Reduction Excess H2O2 reacts Safe Controlled Quench (Na2SO3) Starved->Safe H2O2 Depleted Hazard Stoichiometric O2 Evolution (Pressurization/Flammability) Reduction->Hazard Product Safe Isolation (High ee) Safe->Product

Reaction workflow demonstrating O2 evolution hazard and starved H2O2 mitigation strategy.

Protocol B: Reductive Cleavage with LiBH₄

Purpose: For substrates highly sensitive to basic hydrolysis, yielding a primary alcohol instead of a carboxylic acid.

  • Preparation: Dissolve the substrate in anhydrous THF and cool to 0 °C under N₂.

  • Activation: Add MeOH (1.1 equiv) followed by LiBH₄ (1.1 equiv).

    • Causality Check: The addition of MeOH generates a highly reactive alkoxyborohydride species that specifically accelerates the reduction of the exocyclic imide over standard esters.

  • Reaction: Stir at 0 °C until complete (typically 2-4 hours).

  • Workup: Quench carefully with 1 N HCl (Caution: H₂ gas evolution will occur) and extract with CH₂Cl₂.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL:[Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace URL:[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment Source: Williams College / Journal of Chemical Education URL:[Link]

  • Chiral auxiliary Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Oxazolidinone Class and the Challenge of Gram-Positive Resistance

An In-Depth Comparative Efficacy Analysis: Linezolid vs. Next-Generation Oxazolidinones The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Van...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis: Linezolid vs. Next-Generation Oxazolidinones

The emergence of multidrug-resistant Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant global health threat.[1] In 2000, the approval of linezolid, the first member of the synthetic oxazolidinone class, marked a pivotal advancement in antimicrobial therapy.[1][] Its novel mechanism of action provided a critical tool against these resilient pathogens.[3][4]

Linezolid functions by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from most other protein synthesis inhibitors that act on the elongation step.[3][4] It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[5][6] This unique target means cross-resistance with other antibiotic classes is uncommon.[3][6]

However, the evolution of bacterial resistance and the desire for improved safety profiles have driven extensive research into novel oxazolidinone analogues. The objective of this guide is to provide a detailed, evidence-based comparison of the efficacy of the clinical benchmark, linezolid, against next-generation oxazolidinones. We will explore the structure-activity relationships that guide the design of new compounds, such as those with modified phenyl rings like 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one, and present comparative experimental data from in vitro and in vivo studies.

Section 1: Linezolid - The Clinical Benchmark

Linezolid's introduction provided a reliable treatment for severe infections caused by resistant Gram-positive organisms.[7] Its activity is primarily directed against aerobic Gram-positive bacteria, including staphylococci, streptococci, and enterococci.[3][8] Clinically, it is approved for treating complicated skin and soft tissue infections, nosocomial and community-acquired pneumonia, and VRE infections.[5][7]

While highly effective, linezolid's therapeutic profile is not without limitations. Its action is generally bacteriostatic against staphylococci and enterococci, although it exhibits bactericidal activity against most streptococcal strains.[5][6] Long-term use (greater than two weeks) is associated with risks of reversible myelosuppression (thrombocytopenia) and irreversible peripheral and optic neuropathy.[3][9] Furthermore, as a weak, non-selective, reversible monoamine oxidase (MAO) inhibitor, it can lead to drug-drug interactions with adrenergic and serotonergic agents.[5] These factors have been a primary impetus for developing new analogues with improved safety and efficacy.

Section 2: The Rationale for Novel Analogues and Structure-Activity Relationship (SAR)

The development of new oxazolidinones is guided by several key objectives:

  • Overcoming Linezolid Resistance: To design molecules that retain potency against strains with emerging resistance mechanisms.

  • Enhancing Potency: To achieve lower minimum inhibitory concentrations (MICs), potentially allowing for lower doses and reduced toxicity.

  • Improving the Safety Profile: To minimize off-target effects, particularly mitochondrial protein synthesis inhibition (linked to myelosuppression) and MAO inhibition.[10]

  • Broadening the Spectrum: To extend activity against certain Gram-negative or atypical pathogens.[1]

The core structure of an oxazolidinone is critical for its antibacterial activity. Modifications to the C-ring (the N-phenyl ring and its substituents) have been a major focus of research. A compound like 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one represents a typical modification strategy. The hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring can significantly influence the molecule's binding affinity to the ribosomal target, its metabolic stability, and its overall pharmacological properties. Studies have shown that introducing hydrogen bond donor groups in this region can be crucial for superior antibacterial activity.[1]

Section 3: Comparative Efficacy Analysis: In Vitro and In Vivo Evidence

The efficacy of a new antibiotic is rigorously tested through a series of in vitro and in vivo experiments. Here, we compare linezolid to several next-generation oxazolidinones to illustrate the advancements in the field.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard metric for in vitro potency.

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a precise and reproducible way to determine MIC values.

Causality: This method is chosen for its efficiency in testing multiple compounds against various bacterial strains simultaneously and for its quantitative results, which are essential for comparing drug potency.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution Series: A two-fold serial dilution of each antibiotic (Linezolid and the test analogues) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_exec Execution & Analysis Bact Bacterial Culture (e.g., S. aureus) Inoc Standardized Inoculum (~5x10^5 CFU/mL) Bact->Inoc Plate 96-Well Plate Inoc->Plate Inoculate Wells Dil Serial Dilution of Antibiotics Incubate Incubate (37°C, 16-20h) Plate->Incubate Read Visual Inspection for Turbidity Incubate->Read Result Determine MIC Read->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

The following table summarizes MIC₉₀ values (the concentration required to inhibit 90% of isolates) for linezolid and newer analogues against key Gram-positive pathogens. Lower values indicate greater potency.

AntibioticS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecium (VRE)S. pneumoniae (PRSP¹)
Linezolid 2-42-42-42-41-2
Tedizolid 0.50.50.50.5-10.25-0.5
Sutezolid 0.5-10.5-11-21-20.125-0.25
Radezolid 0.50.5110.25

Data compiled from multiple sources for illustrative purposes.[11][12][13] ¹Penicillin-Resistant Streptococcus pneumoniae

As the data shows, newer agents like tedizolid, sutezolid, and radezolid consistently demonstrate lower MIC values—often 4- to 8-fold more potent than linezolid against key pathogens.[12]

In Vivo Efficacy: Murine Infection Models

While in vitro data is crucial, in vivo models are essential to evaluate a drug's performance in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.

This model is widely used to assess the efficacy of antibiotics against localized, deep-seated infections.

Causality: The thigh model allows for a quantifiable and reproducible bacterial burden, making it ideal for comparing the dose-dependent efficacy of different drugs in reducing bacterial counts.

  • Immunosuppression: Mice are rendered neutropenic by injections of cyclophosphamide. This ensures the observed antibacterial effect is due to the drug, not the host's immune system.

  • Infection: A standardized inoculum of the test organism (e.g., MRSA) is injected into the thigh muscle.

  • Treatment Initiation: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice receive varying doses of the test antibiotics (e.g., linezolid, novel analogue) or a placebo (vehicle control) via oral gavage or intravenous injection.

  • Endpoint Analysis: After a defined treatment period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted.

  • Quantification: The dilutions are plated on agar, and after incubation, the number of CFU per gram of tissue is calculated. Efficacy is measured as the log₁₀ CFU reduction compared to the control group.

InVivo_Workflow cluster_treatment Treatment Phase Start Select Mice Neutro Induce Neutropenia (Cyclophosphamide) Start->Neutro Infect Inject Thigh with Bacteria (e.g., MRSA) Neutro->Infect Dose_A Administer Linezolid (Varying Doses) Infect->Dose_A Dose_B Administer Novel Analogue (Varying Doses) Infect->Dose_B Control Administer Vehicle (Control) Infect->Control Endpoint Euthanize & Excise Thigh (24h post-treatment) Dose_A->Endpoint Dose_B->Endpoint Control->Endpoint Homog Homogenize Tissue Endpoint->Homog Plate Plate Serial Dilutions Homog->Plate Count Incubate & Count CFU Plate->Count Result Calculate log10 CFU/gram Reduction Count->Result

Sources

Comparative

A Comparative Guide to the HPLC-Based Validation of 3-(3-hydroxy-4-methylphenyl)-2-Oxazolidinone Synthesis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of synthesized 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of synthesized 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating system for analytical method implementation. We will explore two distinct HPLC approaches—a rapid isocratic method and a comprehensive gradient, stability-indicating method—supported by detailed protocols and comparative data.

Introduction: The Significance of 2-Oxazolidinones and Analytical Rigor

The 2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry. It serves as the core pharmacophore in a class of synthetic antibacterial agents, most famously represented by Linezolid, which is crucial for combating resistant Gram-positive infections.[1][2] Beyond their antimicrobial properties, these heterocyclic compounds are pivotal as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex pharmaceutical molecules.[3][4]

The subject of this guide, 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone, is a novel analogue with potential as a key intermediate in drug discovery. The transition from laboratory-scale synthesis to regulated development hinges on irrefutable proof of its chemical identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.[5] However, an HPLC method is only as reliable as its validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous validation to ensure that an analytical procedure is fit for its intended purpose.[6][7][8] This guide provides the framework for establishing such a validated method.

Part 1: A Plausible Synthetic Pathway

To validate an analytical method, one must first have the analyte. The synthesis of 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone can be efficiently achieved through the cyclization of a corresponding amino alcohol with a carbonylating agent. A common and effective method involves the reaction of 2-amino-1-(3-hydroxy-4-methylphenyl)ethanol with 1,1'-Carbonyldiimidazole (CDI). CDI is preferred over more hazardous reagents like phosgene due to its higher safety profile and milder reaction conditions.[9]

Synthesis_Pathway SM 2-amino-1-(3-hydroxy-4-methylphenyl)ethanol Product 3-(3-hydroxy-4-methylphenyl) -2-oxazolidinone SM->Product Cyclization Reagent 1,1'-Carbonyldiimidazole (CDI) THF, Reflux Reagent->SM

Caption: Proposed synthesis of the target 2-oxazolidinone via CDI-mediated cyclization.

Experimental Protocol: Synthesis
  • To a solution of 2-amino-1-(3-hydroxy-4-methylphenyl)ethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF), add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone.

Part 2: A Comparative Analysis of HPLC Validation Strategies

The choice of an HPLC method is dictated by its intended application. For a quick in-process purity check, a rapid isocratic method may suffice. However, for final release, stability testing, and regulatory submission, a more robust, stability-indicating gradient method is non-negotiable.[10][11]

Validation_Workflow start Method Development sst System Suitability Testing (SST) start->sst Initial Check specificity Specificity (Forced Degradation) sst->specificity Foundation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Validation Report robustness->report Finalization

Caption: A typical workflow for comprehensive HPLC method validation as per ICH guidelines.

Method A: Rapid Isocratic Analysis

This method is designed for speed, making it suitable for high-throughput screening or monitoring reaction progress where the primary goal is to quantify the main component relative to known starting materials.

  • Rationale: The use of a single mobile phase composition (isocratic) simplifies the operation and shortens run time and column re-equilibration time. This is a pragmatic choice when major impurities are well-resolved from the main peak and a full degradation profile is not required.

Method B: Stability-Indicating Gradient Analysis

This method is developed to separate, detect, and quantify the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. Its development is a requirement for any drug stability program.[12][13]

  • Rationale: A gradient elution, where the mobile phase composition changes over time, provides superior resolving power. This is essential for separating closely eluting peaks, which are often generated during forced degradation studies. By proving the method can separate degradants from the analyte, we establish its specificity and "stability-indicating" nature.

Comparative HPLC Conditions and Performance
ParameterMethod A: IsocraticMethod B: Gradient (Stability-Indicating)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A N/A0.1% Formic Acid in Water
Mobile Phase B N/AAcetonitrile
Mobile Phase 60:40 Acetonitrile:WaterGradient: 20% B to 90% B over 15 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection (UV) 278 nm278 nm
Injection Vol. 10 µL10 µL
Run Time 8 minutes25 minutes
Analyte RT (min) ~4.5~10.2
Resolution (Rs) > 2.0 (from starting material)> 2.0 (from all degradants)
Tailing Factor (Tf) < 1.5< 1.5
Theoretical Plates > 3000> 5000

Part 3: Executing a Comprehensive Validation Protocol (Method B)

To qualify Method B as a reliable, validated analytical procedure, it must be subjected to a battery of tests as stipulated by the ICH Q2(R2) guideline.[7][14] Each test addresses a different performance characteristic, and together they provide documented evidence that the method is fit for purpose.[15][16]

System Suitability Testing (SST)

Before any validation run, the suitability of the chromatographic system must be confirmed. This is a non-negotiable first step.[17][18] A standard solution is injected multiple times (typically five or six replicates) to ensure the system is performing consistently.

  • Protocol: Inject a 50 µg/mL standard solution of the analyte six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%.[18]

    • Tailing Factor (Symmetry): ≤ 2.0.[19]

    • Theoretical Plates (Column Efficiency): ≥ 2000.[19]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[20] The most rigorous way to demonstrate this is through forced degradation studies, which intentionally stress the analyte to produce potential degradants.[10][12]

  • Rationale: These studies demonstrate that any degradation products do not co-elute with the main analyte peak, ensuring that the measured response is solely from the compound of interest. This is the essence of a stability-indicating method.[11][13]

  • Protocol:

    • Acid Hydrolysis: Reflux analyte solution in 0.1N HCl for 4 hours.

    • Base Hydrolysis: Reflux analyte solution in 0.1N NaOH for 2 hours.

    • Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid analyte to 80°C for 48 hours.

    • Photolytic Degradation: Expose analyte solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control. Use a photodiode array (PDA) detector to assess peak purity.

Hypothetical Forced Degradation Results
Stress Condition% DegradationObservationsPeak Purity
0.1N HCl, 4h~8%One major degradant peak at RRT 0.85Pass
0.1N NaOH, 2h~15%Two degradant peaks at RRT 0.72 and 1.15Pass
3% H₂O₂, 24h~12%One major degradant peak at RRT 0.91Pass
Thermal (80°C)< 2%No significant degradation observedPass
Photolytic~5%Minor degradant shoulder at RRT 1.08Pass
Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20]

  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the target analytical concentration (e.g., 25 µg/mL to 75 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (R²) of the linear regression must be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery studies.[6][21]

  • Protocol: Spike a placebo (a mixture of all formulation components except the analyte) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[6][21]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][14]

  • Protocol: Systematically alter key parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., initial %B ± 2%)

  • Acceptance Criteria: The system suitability parameters (retention time, tailing factor, etc.) for the altered conditions must remain within the established acceptance criteria.

Validation_Pillars center Fit for Purpose Validated Method specificity Specificity (Measures only the analyte) center->specificity linearity Linearity (Proportional response) center->linearity accuracy Accuracy (Closeness to true value) center->accuracy precision Precision (Reproducible results) center->precision robustness Robustness (Resists small changes) center->robustness

Caption: The core parameters that collectively establish an analytical method as validated.

Conclusion

This guide has compared two distinct HPLC methodologies for the analysis of synthesized 3-(3-hydroxy-4-methylphenyl)-2-oxazolidinone. While a rapid isocratic method (Method A) offers efficiency for in-process controls, it lacks the resolving power and comprehensive data required for regulatory scrutiny.

The stability-indicating gradient method (Method B), when subjected to the full suite of validation tests outlined by ICH guidelines, provides a self-validating system of analysis. The successful execution of system suitability, forced degradation, linearity, accuracy, precision, and robustness studies provides documented, trustworthy evidence that the method is reliable and fit for its intended purpose: to accurately assess the purity, quality, and stability of a promising pharmaceutical intermediate. For any organization involved in drug development, adopting such a rigorous, data-driven validation approach is not merely a matter of compliance, but a fundamental pillar of scientific integrity.

References

  • Vertex AI Search. (2021). System suitability in HPLC Analysis.
  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (n.d.).
  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025).
  • Springer. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • ResearchGate. (n.d.). (PDF) HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods. [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Wiley Online Library. (2025). ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones.
  • ACS Publications. (2005). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. [Link]

  • MDPI. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. [Link]

  • ResolveMass Laboratories Inc. (2026).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • ResearchGate. (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. [Link]

  • AMSbiopharma. (2025).
  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • Lab Manager. (2025).
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubMed. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. [Link]

  • Oxford Academic. (2018). Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science. [Link]

  • MDPI. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. [Link]

  • ResearchGate. (n.d.). A critical review of HPLC-based analytical methods for quantification of Linezolid. [Link]

  • Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • Scribd. (n.d.). Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative. [Link]

  • Chemical Methodologies. (2022).

Sources

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2-Oxazolidinone Enantiomers

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For the 2-oxazolidinone class of antibiotics, which incl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For the 2-oxazolidinone class of antibiotics, which includes vital medicines like Linezolid, the separation of enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring safety and efficacy.[1][2] The (S)-enantiomer of Linezolid, for instance, is significantly more potent than its (R)-enantiomer, highlighting the necessity for precise enantioselective analysis.[2]

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 2-oxazolidinone enantiomers. Drawing from a wealth of experimental data, we will delve into the nuances of chiral stationary phase (CSP) selection, mobile phase optimization, and the underlying principles that govern successful enantioseparation.

The Cornerstone of Chiral Resolution: Polysaccharide-Based CSPs

The direct separation of enantiomers on a chiral stationary phase is the most prevalent and effective approach in chiral HPLC.[3][4] Among the various types of CSPs, polysaccharide-based phases, particularly those derived from amylose and cellulose, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including 2-oxazolidinones.[5][6][7] These CSPs function through a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, to differentiate between enantiomers.[6][8]

Comparative Performance of Polysaccharide CSPs

The selection of the appropriate polysaccharide-based CSP is the primary step in developing a chiral separation method. The two most widely successful backbones are amylose and cellulose, with various derivatives offering complementary selectivity. A systematic screening of different columns is often the most effective strategy.[3]

Below is a comparative summary of commonly used polysaccharide-based CSPs for the resolution of 2-oxazolidinone enantiomers, compiled from various studies.

Chiral Stationary Phase (CSP)BackboneDerivatizationKey Successes with 2-OxazolidinonesReference
Chiralpak AD-H / Chiralpak AD Amylosetris(3,5-dimethylphenylcarbamate)Consistently provides good to excellent resolution for various oxazolidinones, including Linezolid and WCK 4086. Often the starting point for method development.[1][5][9][1][5][9]
Chiralpak IA Amylosetris(3,5-dimethylphenylcarbamate) - ImmobilizedImmobilized version of Chiralpak AD, allowing for a broader range of solvents. Shows good selectivity, though sometimes lower resolution than AD-H for certain compounds.[1][10][11][1][10][11]
Chiralcel OD-H / Chiralcel OD Cellulosetris(3,5-dimethylphenylcarbamate)Can offer different selectivity compared to amylose-based phases. In some cases, the elution order of enantiomers is reversed compared to Chiralpak AD.[9][9]
Chiralcel OJ-RH Cellulosetris(4-methylbenzoate) - Reversed PhaseSpecifically designed for reversed-phase applications, successfully used for the resolution of Linezolid enantiomers.[12][13][12][13]
Lux Amylose-1 / Lux Amylose-2 AmyloseVariesDemonstrated high enantioselectivity for oxazolidinone analogues, particularly in polar organic mode with acetonitrile.[10][11][10][11]
Lux Cellulose-1 / Lux Cellulose-2 CelluloseVariesOffer alternative selectivities to amylose phases and have been used to achieve baseline separation where other columns have failed.[6][10][11][6][10][11]

The Role of the Mobile Phase: A Critical Determinant of Selectivity

The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the enantiomers and the stationary phase, thereby influencing retention, resolution, and peak shape. Three primary modes of chromatography are employed for the chiral separation of 2-oxazolidinones: normal-phase, polar organic, and reversed-phase.

Mobile Phase Comparison for 2-Oxazolidinone Enantiomer Resolution
Chromatographic ModeTypical Mobile Phase CompositionAdvantagesConsiderations
Normal-Phase n-Hexane / Alcohol (Isopropanol, Ethanol)High efficiency and selectivity. Good for preparative separations due to the volatility of the mobile phase.Limited solubility for some polar compounds.
Polar Organic Mode Acetonitrile, Methanol, Ethanol (neat or in combination)Good solubility for a wide range of compounds. Can provide unique selectivity. Shorter run times.[10][11]May exhibit hysteresis effects, where the column's history affects current separation.[10][11]
Reversed-Phase Aqueous Buffer / Acetonitrile or MethanolCompatible with mass spectrometry (MS) detection. Suitable for polar analytes.Generally lower efficiency compared to normal-phase.

The addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution, particularly for ionizable compounds. For acidic analytes, trifluoroacetic acid (TFA) is a common additive, while for basic compounds, diethylamine (DEA) or n-butylamine can be beneficial.[1][3][5][14]

A Systematic Workflow for Chiral Method Development

A structured approach to method development is crucial for efficiently achieving the desired chiral separation. The following workflow outlines a logical progression from initial screening to a fully optimized and validated method.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Structure, pKa, Solubility) Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak AD-H, Chiralpak IA, Chiralcel OD-H) Start->Screen_CSPs Screen_Modes Test in Different Modes (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_Modes Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_Modes->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (ICH Guidelines) Optimize_Params->Validate End Final Method Validate->End

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are representative examples of successful methods for the resolution of 2-oxazolidinone enantiomers.

Protocol 1: Normal-Phase Separation of Linezolid Enantiomers

This method, adapted from a validated approach, provides excellent resolution of Linezolid enantiomers using an amylose-based CSP.[5]

1. Instrumentation and Column:

  • HPLC system with UV detector

  • Chiralpak AD column (250 x 4.6 mm, 10 µm)

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in the ratio of 80:20:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the Linezolid sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

5. Rationale:

  • The Chiralpak AD column is known for its high success rate with a broad range of chiral compounds.

  • The normal-phase mobile phase provides high efficiency.

  • TFA is added to improve the peak shape of the basic Linezolid molecule.

Protocol 2: Polar Organic Mode Separation of Oxazolidinone Analogues

This protocol is based on a study that demonstrated the effectiveness of polar organic mode for separating various oxazolidinone analogues.[10][11]

1. Instrumentation and Column:

  • HPLC system with UV detector

  • Lux Amylose-1 column (150 x 4.6 mm, 5 µm)

2. Mobile Phase:

  • Use 100% acetonitrile (ACN) as the mobile phase.

  • Filter and degas the ACN before use.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific analogue.

  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the oxazolidinone analogue in acetonitrile to a suitable concentration.

5. Rationale:

  • Amylose-based columns with acetonitrile have shown high enantioselectivity for oxazolidinone compounds.[10][11]

  • The polar organic mode offers good solubility for a variety of analytes and can lead to shorter analysis times.[11]

Protocol 3: Reversed-Phase Separation of Linezolid Enantiomers

This method is adapted for the analysis of Linezolid enantiomers in aqueous matrices and is compatible with LC-MS.[12][13]

1. Instrumentation and Column:

  • HPLC system with UV or MS detector

  • Chiralcel OJ-RH column (150 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 150 mM di-sodium hydrogen phosphate buffer, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Use an isocratic mobile phase of 86:14 (v/v) Mobile Phase A: Mobile Phase B.

  • Filter and degas the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 252 nm or as required by MS.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the Linezolid sample in a mixture of water and acetonitrile.

5. Rationale:

  • The Chiralcel OJ-RH is specifically designed for reversed-phase conditions.

  • The buffered mobile phase ensures reproducible retention times and peak shapes for the ionizable analyte.

  • This method is suitable for the analysis of biological samples.

Conclusion

The successful chiral separation of 2-oxazolidinone enantiomers by HPLC is readily achievable through a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly those derived from amylose, have consistently demonstrated high success rates. The careful selection and optimization of the mobile phase, whether in normal-phase, polar organic, or reversed-phase mode, are critical for achieving the desired resolution and peak shape. By following the workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop robust and reliable chiral HPLC methods for this important class of therapeutic agents.

References

  • Journal of Chromatographic Science, Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086, [Link]

  • PubMed, Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode, [Link]

  • ResearchGate, Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode, [Link]

  • Semantic Scholar, Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography, [Link]

  • PubMed, A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase, [Link]

  • ResearchGate, HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases, [Link]

  • SCIRP, Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration, [Link]

  • ResearchGate, Structure of oxazolidinone chiral samples (group D), [Link]

  • ResearchGate, Influence of mobile phase composition on values of resolution factors..., [Link]

  • MDPI, Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order, [Link]

  • ACS Publications, Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity, [Link]

  • Chromatography Online, Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC, [Link]

  • Repository of the Academy's Library, Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode, [Link]

  • Indian Journal of Pharmaceutical Sciences, Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography, [Link]

  • LCGC International, A Strategy for Developing HPLC Methods for Chiral Drugs, [Link]

  • Sumitomo Chemical, Chiral Columns for enantiomer separation by HPLC, [Link]

  • ResearchGate, Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography, [Link]

  • MDPI, Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods, [Link]

  • PMC, Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid, [Link]

  • Bioanalysis Zone, Chiral HPLC Column Selection and Method Development Guide, [Link]

  • LCGC International, Enantiomer Separations, [Link]

  • AOCS, The Chromatographic Resolution of Chiral Lipids, [Link]

  • International Journal of Research Trends and Innovation, A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin, [Link]

Sources

Comparative

Enantiomeric Purity Validation of Chiral Oxazolidinones: A Comparative NMR Guide

Chiral oxazolidinones—most notably Evans' chiral auxiliaries and oxazolidinone-class antibiotics like linezolid—are indispensable scaffolds in asymmetric synthesis and modern drug development[1]. While High-Performance L...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral oxazolidinones—most notably Evans' chiral auxiliaries and oxazolidinone-class antibiotics like linezolid—are indispensable scaffolds in asymmetric synthesis and modern drug development[1]. While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is widely considered the industry standard for determining enantiomeric excess (%ee), Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, non-destructive, and highly mechanistic alternative that bypasses the need for specialized columns[1][2].

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuances of NMR-based chiral discrimination. The choice of methodology must be dictated by the substrate's functional handles, the required precision, and the risk of analytical artifacts. This guide objectively compares the three primary NMR methodologies—Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), and Chiral Lanthanide Shift Reagents (CLSRs)—explaining the physicochemical causality behind each approach and providing field-proven, self-validating experimental protocols.

Mechanistic Principles of Chiral Discrimination

In an achiral solvent, enantiomers are NMR-isochronous; they exist in identical magnetic environments and exhibit identical chemical shifts. To differentiate them, we must introduce an enantiopure chiral agent that interacts with the racemic mixture, converting the enantiomeric relationship into a diastereomeric one[3]. Because diastereomers possess different physical properties and geometries, their nuclei experience different magnetic shielding, resulting in anisochronous signals (chemical shift difference, Δδ).

Mechanism Racemate Racemic Oxazolidinone Agent Addition of Chiral Agent Racemate->Agent NonCovalent Non-Covalent Interaction Agent->NonCovalent CSAs / CLSRs Covalent Covalent Derivatization Agent->Covalent CDAs Complex Transient Diastereomeric Complexes NonCovalent->Complex Fast Exchange Diastereomer Stable Diastereomers Covalent->Diastereomer 100% Conversion NMR Anisochronous NMR Signals Complex->NMR Time-averaged u0394u03B4 Diastereomer->NMR Distinct u0394u03B4

Mechanistic pathways for NMR-based chiral discrimination of oxazolidinones.

Objective Comparison of NMR Methodologies

The selection between CSAs, CDAs, and CLSRs is a balance between sample recovery, spectral resolution, and the chemical reactivity of the oxazolidinone.

Table 1: Methodological Comparison of Chiral NMR Strategies
FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Chiral Lanthanide Shift Reagents (CLSRs)
Mechanism of Action Non-covalent transient complexes (H-bonding, π-π stacking)Covalent bond formation (e.g., ester/amide linkage)Paramagnetic Lewis acid-base coordination
Sample Recovery Yes (via simple extraction or chromatography)No (permanently derivatized)Yes (via extraction)
Spectral Resolution Moderate (Δδ ~0.05 - 0.15 ppm)Excellent (Δδ > 0.2 ppm, especially in 19F NMR)Good to Excellent (Δδ > 0.5 ppm)
Primary Analytical Risk Signal overlap; high dependence on concentration and temperatureKinetic resolution artificially skewing the calculated %eeParamagnetic line broadening obliterating fine coupling

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, every protocol must include an internal validation step. The workflow below illustrates the decision-making process for selecting the optimal method.

DecisionTree Start Select NMR Strategy Recover Is sample recovery critical? Start->Recover CSA Use Chiral Solvating Agent (CSA) Recover->CSA Yes Reactive Does it have a reactive handle? Recover->Reactive No Overlap Are signals overlapping severely? CSA->Overlap Evaluate Spectrum CLSR Use Chiral Lanthanide Shift Reagent Overlap->CLSR Yes CDA Use Chiral Derivatizing Agent (CDA) Reactive->CDA Yes (-OH, -NH)

Decision workflow for selecting the optimal NMR methodology for enantiomeric excess.

Chiral Solvating Agents (CSAs)

Causality: CSAs, such as enantiopure lactams (e.g., 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan-2-one), form transient, non-covalent complexes with the oxazolidinone[2]. Because the exchange rate between the free and complexed states is fast on the NMR timescale, the observed chemical shift is a population-weighted average. The difference in association constants ( Ka​ ) and intrinsic shifts of the diastereomeric complexes leads to signal splitting.

Step-by-Step Protocol:

  • Dissolve 0.05 mmol of the chiral oxazolidinone in 0.5 mL of anhydrous CDCl3​ or Acetone- d6​ .

  • Acquire a baseline 1H NMR spectrum.

  • Add 1.5 to 2.0 equivalents of the enantiopure CSA directly to the NMR tube[2].

  • Acquire a new 1H NMR spectrum. Focus on the NH proton or the methine proton of the oxazolidinone ring, which typically exhibit the largest Δδ.

Self-Validation Checkpoint: Always run a racemic standard first. Ensure the integration ratio of the split signals in the racemate is exactly 50:50. If it deviates, the longitudinal relaxation times ( T1​ ) of the two transient diastereomeric complexes differ. You must increase the relaxation delay ( D1​≥5×T1​ ) to ensure quantitative integration accuracy.

Chiral Derivatizing Agents (CDAs)

Causality: CDAs, such as Mosher's acid chloride (MTPA-Cl), react covalently with nucleophilic handles (e.g., hydroxymethyl groups) on the oxazolidinone to form stable diastereomers[4][5]. This eliminates the dynamic equilibrium issues seen with CSAs. Furthermore, utilizing 19F NMR for Mosher esters is highly advantageous because the fluorine nucleus has a wide chemical shift range and zero background interference from the oxazolidinone skeleton.

Step-by-Step Protocol:

  • Dissolve 0.1 mmol of the oxazolidinone in 2 mL of anhydrous CH2​Cl2​ .

  • Add 0.12 mmol of DMAP, 0.2 mmol of Triethylamine, and 0.12 mmol of (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)[5].

  • Stir at room temperature for 5 hours.

  • Evaporate the solvent, dissolve the crude mixture in CDCl3​ , and acquire 1H and 19F NMR spectra.

Self-Validation Checkpoint: Verify 100% conversion. Integrate the unreacted oxazolidinone starting material against the derivatized product. If conversion is incomplete, the calculated %ee is invalid due to kinetic resolution (one enantiomer reacting faster than the other, artificially enriching the product ratio).

Chiral Lanthanide Shift Reagents (CLSRs)

Causality: CLSRs like Eu(hfc)3​ act as Lewis acids, coordinating to the basic carbonyl oxygen of the oxazolidinone[6]. The paramagnetic europium ion induces massive pseudocontact shifts, spreading out the spectrum. Concurrently, the chiral camphor-derived ligands create an asymmetric magnetic environment that splits the enantiomeric signals[4].

Step-by-Step Protocol:

  • Dissolve 0.1 mmol of the oxazolidinone in 0.5 mL of CDCl3​ (ensure the solvent is strictly dried over molecular sieves, as water competes for europium coordination).

  • Prepare a stock solution of Eu(hfc)3​ in CDCl3​ .

  • Titrate the CLSR into the sample tube in 0.05 equivalent increments.

  • Acquire a 1H NMR spectrum after each addition, monitoring the downfield shift and splitting of the oxazolidinone CH/CH3​ signals.

Self-Validation Checkpoint: Monitor line broadening. Paramagnetic relaxation via electron spin causes NMR signals to broaden. Plot Δδ against the molar ratio of Eu(hfc)3​ . Stop the titration just before the half-height linewidth ( Δν1/2​ ) exceeds the coupling constant of your target multiplet, ensuring resolution is not lost to paramagnetic broadening.

Quantitative Performance Data

The table below summarizes real-world experimental data comparing the efficacy of these methods for oxazolidinone purity determination. While CDAs offer the highest accuracy limit, CSAs and CLSRs are highly effective for rapid, non-destructive screening up to ~95% ee.

Table 2: Quantitative Performance Data for Oxazolidinone %ee Determination
MethodReagent UsedTarget Nucleus / SignalTypical Δδ (ppm)Practical %ee LimitReference
CSA Chiral Lactam 1 1H (NH proton)0.05 - 0.10~94%[2]
CDA Mosher's Acid (MTPA-Cl) 19F ( CF3​ group)0.20 - 0.50>99%[5]
CLSR Eu(hfc)3​ 1H ( CH/CH3​ groups)0.30 - 1.00~95%[6]

Conclusion

Determining the enantiomeric purity of chiral oxazolidinones via NMR requires a strategic alignment of the molecule's chemical properties with the appropriate chiral agent. For rapid, non-destructive analysis, CSAs and CLSRs are excellent choices, provided the analyst carefully manages dynamic equilibrium and paramagnetic broadening, respectively. For absolute precision—especially in late-stage drug development where >99% ee validation is required—covalent derivatization (CDA) analyzed via 19F NMR remains the most robust and authoritative approach.

References

  • An Enantiomerically Pure 1,5,7-Trimethyl-3-azabicyclo[3.3.1]nonan- 2-one as 1H NMR Shift Reagent for the ee Determination of Chiral Lactams, Quinolones, and Oxazolidinones The Journal of Organic Chemistry - ACS Publications[Link]

  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition MDPI[Link]

  • n-phenyl-(5r)-hydroxymethyl- 2-oxazolidinone Organic Syntheses Procedure[Link]

  • Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA PMC - National Institutes of Health[Link]

  • Improvement of TADDOLate−TiCl2-Catalyzed 1,3-Dipolar Nitrone Cycloaddition Reactions by Substitution of the Oxazolidinone Auxiliary of the Alkene with Succinimide The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Validation

QSAR Analysis and Comparative Efficacy of 3-Aryl-2-Oxazolidinone Antibacterials

The emergence of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated the continuous development of nov...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has necessitated the continuous development of novel antimicrobial agents. The 3-aryl-2-oxazolidinones represent one of the most significant classes of synthetic antibiotics introduced in the last three decades.

This guide provides an objective, data-driven comparison of the foundational oxazolidinone, Linezolid, against next-generation alternatives like Tedizolid. By integrating Quantitative Structure-Activity Relationship (QSAR) modeling with in vitro efficacy data, we establish the structural determinants that govern ribosomal binding affinity and antibacterial potency.

Mechanism of Action: Ribosomal Inhibition Pathway

Unlike macrolides or lincosamides that physically block the exit tunnel of the ribosome, oxazolidinones act earlier in the translation process. They inhibit protein synthesis by specifically binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit[1].

Crystallographic and cryogenic electron microscopy (cryo-EM) data reveal that linezolid and its analogues bind within the A-site pocket at the peptidyl transferase center (PTC)[2]. The causality of their bacteriostatic effect lies in conformational disruption: binding of the oxazolidinone stabilizes a distinct, nonproductive conformation of the universally conserved 23S rRNA nucleotide U2585. This structural shift prevents the correct positioning of the aminoacyl-tRNA, effectively halting peptide bond formation[2].

MOA Drug 3-Aryl-2-Oxazolidinone (Linezolid/Tedizolid) Ribosome 50S Ribosomal Subunit Drug->Ribosome Penetrates Cell rRNA 23S rRNA (Domain V) Ribosome->rRNA Targets PTC Peptidyl Transferase Center (A-Site Pocket) rRNA->PTC Binds at Blockade tRNA Positioning Blockade (U2585 Conformational Shift) PTC->Blockade Induces Inhibition Protein Synthesis Inhibition (Bacteriostasis) Blockade->Inhibition Results in

Fig 1. Mechanistic pathway of oxazolidinone-induced ribosomal inhibition at the PTC.

QSAR Analysis: Structural Determinants of Activity

The development of predictive 3D-QSAR models—such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)—has been critical in optimizing the oxazolidinone scaffold[3]. QSAR studies reveal that antibacterial activity is heavily dependent on electronic factors (e.g., LUMO energy), spatial constraints, and thermodynamic properties[4].

The core pharmacophore can be divided into distinct regions, each with specific QSAR-derived rules:

  • The A-Ring (Oxazolidinone Core): The stereochemistry at the C-5 position is absolute. The (S)-configuration (as seen in Linezolid's acetamidomethyl group) or the equivalent spatial arrangement in Tedizolid's (R)-hydroxymethyl group is mandatory for aligning with the PTC binding pocket[5].

  • The B-Ring (Phenyl Ring): A fluorine atom at the 3-position is highly conserved. QSAR electrostatic field contour maps show that this electron-withdrawing group creates a critical dipole moment, enhancing hydrogen bonding and π−π stacking interactions with the rRNA bases[6].

  • The C-Ring (Tail Motif): This region tolerates the most bulk and is crucial for overcoming resistance. Linezolid utilizes a morpholine ring, which is susceptible to steric clashes if the bacterial target mutates (e.g., cfr methyltransferase resistance). Tedizolid replaces this with a rigid methyltetrazolyl-pyridine system, which QSAR steric contours identify as optimal for bypassing the methylated A2503 residue in resistant strains[3].

Comparative Efficacy: Linezolid vs. Tedizolid

The structural optimizations guided by QSAR translate directly into superior in vitro and in vivo performance. Tedizolid demonstrates a 4- to 8-fold increase in potency against MRSA and VRE compared to Linezolid, driven by enhanced target site affinity[3].

Table 1: Comparative Pharmacodynamic & Structural Profile
Parameter / FeatureLinezolidTedizolid (Active Moiety)Contezolid (Emerging)
C-5 Substituent (S)-acetamidomethyl(R)-hydroxymethyl(S)-isoxazol-3-yl
C-Ring Motif MorpholineMethyltetrazolyl-pyridineDihydropyridone
MIC against MRSA 1.0 - 4.0 µg/mL0.25 - 0.5 µg/mL0.5 - 2.0 µg/mL
MIC against VRE 2.0 - 4.0 µg/mL0.25 - 0.5 µg/mL1.0 - 2.0 µg/mL
Ribosomal Binding ( Kd​ ) ~20 µM[7]~2 - 4 µM~10 µM
Activity vs cfr strains Resistant (MIC > 16)Susceptible (MIC ≤ 1)Susceptible (MIC ≤ 2)

Experimental Methodologies

To ensure scientific integrity, the evaluation of novel oxazolidinones requires rigorous, self-validating protocols for both computational modeling and biological testing.

Protocol 1: 3D-QSAR Model Development (Computational)

This protocol establishes a self-validating loop to ensure the predictive power of the QSAR model is not merely a statistical artifact.

  • Dataset Preparation: Compile a dataset of at least 50 oxazolidinone derivatives with known MIC values[3]. Convert MICs to logarithmic values (pMIC = -log(MIC)) to ensure a normal distribution of the dependent variable.

  • Conformational Search & Alignment: Generate 3D structures using molecular mechanics (e.g., MMFF94 force field). Align the molecules using the rigid 3-aryl-2-oxazolidinone core as the template to ensure spatial consistency across the dataset.

  • Descriptor Calculation: Calculate steric (Lennard-Jones potential) and electrostatic (Coulombic potential) fields using an sp3 carbon probe atom with a +1.0 charge on a 2.0 Å grid lattice.

  • Data Splitting: Randomly divide the dataset into a Training Set (80%) and a Test Set (20%).

  • Partial Least Squares (PLS) Regression: Build the model using the Training Set. Causality of choice: PLS is mandatory here because the number of 3D grid descriptors (thousands) vastly outnumbers the compounds, and descriptors are highly collinear.

  • Self-Validation Check:

    • Perform Leave-One-Out Cross-Validation (LOO-CV) to calculate the cross-validated correlation coefficient ( q2 ). Rule: The model is only valid if q2>0.5 .

    • Predict the pMIC of the external Test Set to calculate Rpred2​ . Rule: The model is only robust if Rpred2​>0.6 .

QSAR Data Dataset Preparation (MICs & 3D Structures) Desc Descriptor Calculation (Steric, Electronic, Lipophilic) Data->Desc Split Data Splitting (Training & Test Sets) Desc->Split Model Model Building (PLS / CoMFA / CoMSIA) Split->Model Valid Self-Validation (Internal q² & External R²) Model->Valid Valid->Model Refine Parameters Predict Lead Optimization (Predicting Novel Analogues) Valid->Predict If q² > 0.5, R² > 0.6

Fig 2. Self-validating workflow for 3D-QSAR modeling of oxazolidinone derivatives.

Protocol 2: Broth Microdilution Assay for MIC Determination (Biological)

This protocol measures the phenotypic outcome of the ribosomal inhibition.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality of choice: Adjusting calcium and magnesium levels is critical to stabilize bacterial cell membranes and ensure reproducible drug diffusion and MIC values.

  • Compound Dilution: Prepare a 2-fold serial dilution of the oxazolidinone compounds (e.g., Linezolid, Tedizolid, and novel analogues) in a 96-well microtiter plate, ranging from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Suspend isolated colonies of the test strain (e.g., MRSA ATCC 33591) in sterile saline to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, yielding a final concentration of 5×105 CFU/mL per well.

  • Self-Validation (Quality Control): Include S. aureus ATCC 29213 as a QC strain on every plate. Rule: The assay is only valid if the Linezolid MIC for the QC strain falls strictly within the CLSI acceptable range of 1.0 - 4.0 µg/mL. If it fails, all data on the plate must be discarded.

  • Incubation & Reading: Incubate plates at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The evolution from Linezolid to Tedizolid exemplifies the power of QSAR-guided drug design. By understanding the precise steric and electrostatic requirements of the 50S ribosomal PTC, researchers have successfully engineered oxazolidinones with tighter binding affinities and the ability to bypass target-site modification resistance mechanisms. Future development in this class relies heavily on the continuous integration of predictive computational models with rigorous, self-validating in vitro assays.

References

  • PNAS - "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning"
  • Ovid / Journal of Medical Society - "Oxazolidinones: Mechanism of action and molecular characterization of resistance mechanisms in staphylococci"
  • NIH / PubMed Central - "The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin"
  • Benchchem - "(5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one: QSAR studies on oxazolidinones"
  • MDPI - "Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones"
  • Patsnap Synapse - "Three-dimensional quantitative structure–activity relationship (3D-QSAR) of 3-aryloxazolidin-2-one antibacterials"
  • Benchchem - "S 6123 | 87508-45-0: Stereochemistry and C-5 configur

Sources

Comparative

Head-to-head comparison of different synthetic routes to 3-aryl-2-oxazolidinones

The 3-aryl-2-oxazolidinone scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in the last-resort antibiotic class that includes linezolid, as well as in mo...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aryl-2-oxazolidinone scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in the last-resort antibiotic class that includes linezolid, as well as in monoamine oxidase inhibitors like toloxatone. As the clinical demand for these compounds has grown, so too has the need for scalable, efficient, and sustainable synthetic methodologies.

This guide provides a head-to-head technical comparison of the three primary synthetic routes to 3-aryl-2-oxazolidinones: the traditional carbamate-epoxide cyclization, transition-metal catalyzed C-N cross-coupling, and modern green CO₂ fixation.

Logical Overview of Synthetic Strategies

G Target 3-Aryl-2-oxazolidinone R1 Traditional Route Carbamate + Epoxide R1->Target Base-Mediated Cyclization R2 Cross-Coupling Oxazolidinone + Aryl Halide R2->Target Metal-Catalyzed C-N Bond R3 Green CO2 Fixation Amine + Epoxide + CO2 R3->Target 3-Component Cascade

Logical overview of the three primary synthetic routes to 3-aryl-2-oxazolidinones.

Route 1: Traditional Carbamate-Epoxide Cyclization (The Brickner Route)

Mechanistic Causality & Rationale The most established industrial route for asymmetric 3-aryl-2-oxazolidinones—utilized in the commercial synthesis of linezolid—involves the deprotonation of an N-aryl carbamate followed by nucleophilic attack on a chiral epoxide (e.g., (R)-glycidyl butyrate) [[1]](). The choice of base is the critical variable here. Experimental evidence demonstrates that lithium-based counterions (such as those from n-BuLi or LiOtBu) are strictly required. The lithium cation acts as a Lewis acid, coordinating with the epoxide oxygen. This coordination increases the electrophilicity of the epoxide and strictly directs the nucleophilic attack of the carbamate nitrogen to the less sterically hindered carbon, preventing the formation of unwanted side products and ensuring high regioselectivity 1.

Validated Experimental Protocol Self-Validating System: The reaction is monitored via TLC for the disappearance of the UV-active carbamate. The aqueous workup inherently quenches unreacted base and removes lithium salts, ensuring a clean crude profile for NMR validation.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the N-aryl carbamate (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of the lithium N-aryl carbamate.

  • Alkylation/Cyclization: Add (R)-glycidyl butyrate (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the enantiopure 5-(hydroxymethyl)-2-oxazolidinone derivative.

Route 2: Transition-Metal Catalyzed C-N Cross-Coupling

Mechanistic Causality & Rationale To avoid the use of cryogenic conditions and highly reactive epoxides, modern approaches utilize Buchwald-Hartwig or Ullmann-type cross-couplings to directly forge the C-N bond between an unsubstituted 2-oxazolidinone and an aryl halide 2. Copper-catalyzed N-arylation is particularly favored due to lower catalyst costs. The addition of a bidentate ligand, such as trans-1,2-diaminocyclohexane or 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen), is mandatory. The ligand solubilizes the Cu(I) center and modulates its electron density, accelerating the oxidative addition of the aryl halide while preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species 3. Furthermore, Me₄Phen has been shown to provide extreme chemoselectivity, suppressing competitive bromo-iodo exchange pathways when using bromoiodoarenes 4.

Validated Experimental Protocol Self-Validating System: The transition of the reaction mixture from a pale suspension to a deep, homogeneous color indicates successful formation of the active Cu-ligand complex. Filtration through Celite reliably removes insoluble inorganic phosphate salts.

  • Preparation: In a Schlenk tube, combine 2-oxazolidinone (1.0 equiv), the aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Ligand Addition: Add anhydrous dioxane (0.5 M) and the diamine ligand (e.g., trans-1,2-diaminocyclohexane, 20 mol%) via syringe.

  • Coupling: Seal the tube and heat the mixture at 90–110 °C for 16–24 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Route 3: Green Chemistry – Three-Component CO₂ Fixation

Mechanistic Causality & Rationale The most sustainable route involves the 100% atom-economical cascade reaction of an aryl amine, a terminal epoxide, and atmospheric or pressurized CO₂. This circumvents the need for toxic phosgene derivatives or pre-functionalized carbamates. The causality of this reaction relies on a dual-activation mechanism. Catalysts—ranging from inexpensive K₃PO₄ 5 to advanced nanomaterials like PVA-DFNT/Ni 6—must possess synergistic acid-base properties. Acidic sites activate the epoxide for nucleophilic ring-opening by the amine, while basic sites activate CO₂ for insertion into the resulting amino-alcohol intermediate, prompting spontaneous intramolecular cyclization 6.

G S1 Epoxide Activation S2 Amine Attack S1->S2 S3 Amino Alcohol Intermediate S2->S3 S4 CO2 Insertion S3->S4 S5 Ring Closure S4->S5

Mechanistic workflow of the three-component CO2 fixation synthesis.

Validated Experimental Protocol Self-Validating System: The reaction's success is confirmed by mass balance and the distinct shift of the oxazolidinone ring protons in ¹H NMR (characteristic multiplets at ~4.0–4.8 ppm), completely distinct from the starting epoxide signals.

  • Preparation: To a high-pressure reactor (or a heavy-walled pressure tube for atmospheric/balloon reactions), add the aryl amine (1.0 equiv), terminal epoxide (1.2 equiv), K₃PO₄ (10 mol%), and DMF (1.0 M).

  • Pressurization: Purge the vessel with CO₂ gas three times, then pressurize to the desired level (typically 1 atm to 10 bar, depending on the specific catalyst system).

  • Cascade Reaction: Stir the mixture at 80–120 °C for 12 hours.

  • Workup: Carefully depressurize the reactor after cooling. Dilute the mixture with water to dissolve the K₃PO₄ and extract with EtOAc (3x).

  • Purification: Wash the organic layer thoroughly with water (to remove DMF) and brine, dry, and concentrate. Purify via recrystallization or chromatography.

Quantitative Head-to-Head Comparison

ParameterRoute 1: Carbamate-EpoxideRoute 2: C-N Cross-CouplingRoute 3: CO₂ Fixation
Typical Yields 70% – 85%80% – 95%60% – 96%
Key Reagents n-BuLi / LiOtBu, EpoxideCuI, Diamine Ligand, Aryl HalideK₃PO₄ or Nano-Ni, CO₂ gas
Reaction Conditions -78 °C to RT, 12 h90–110 °C, 16–24 h80–120 °C, 12 h, 1–10 bar CO₂
Atom Economy Low (Stoichiometric salt waste)Moderate (Halide waste)100% (High sustainability)
Stereocontrol Excellent (via chiral epoxides)Retains pre-existing stereocentersModerate (dependent on epoxide)
Primary Industrial Use Early Linezolid SynthesisLate-stage API functionalizationNext-generation Green Pharma

Conclusion & Strategic Recommendations

The selection of a synthetic route for 3-aryl-2-oxazolidinones must be dictated by the stage of drug development and structural requirements.

  • For strict asymmetric synthesis (e.g., generating the exact stereocenter of linezolid from scratch), Route 1 remains highly reliable, provided the facility can handle cryogenic organolithium chemistry.

  • For late-stage functionalization and SAR library generation , Route 2 is the superior choice. The ability to couple a pre-formed chiral oxazolidinone with a vast array of commercially available aryl halides allows rapid diversification of the N-aryl moiety.

  • For process scale-up and sustainable manufacturing , Route 3 represents the future. By utilizing greenhouse gases and avoiding toxic phosgene derivatives or heavy-metal catalysts, CO₂ fixation methodologies offer an unparalleled green profile, particularly when utilizing recyclable heterogeneous catalysts.

References

  • Title : Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms Source : acs.org (Molecular Pharmaceutics) URL :[Link]

  • Title : The Synthesis of 3-Aryl-2-oxazolidinones from CO2, Ethylene Oxide, and Anilines Under Mild Conditions Using PVA-DFNT/Ni Source : researchgate.net (Catalysis Letters) URL :[Link]

  • Title : Potassium phosphate-catalyzed one-pot synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide Source : rsc.org (Green Chemistry) URL :[Link]

  • Title : COPPER-CATALYZED N-ARYLATION OF 2-OXAZOLIDINONES. AN EXPEDITIOUS ROUTE TO TOLOXATONE Source : semanticscholar.org (Heterocycles) URL :[Link]

  • Title : Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes Source : acs.org (Organic Letters) URL :[Link]

  • Title : A facile synthesis of the oxazolidinone antibacterial agent linezolid Source : researchgate.net (Tetrahedron Letters) URL :[Link]

Sources

Validation

Benchmarking Next-Generation Oxazolidinones: A Comprehensive Guide to In Vitro and In Vivo Evaluation

Linezolid, the first-in-class oxazolidinone, revolutionized the treatment landscape for multidrug-resistant Gram-positive infections, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Linezolid, the first-in-class oxazolidinone, revolutionized the treatment landscape for multidrug-resistant Gram-positive infections, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). However, its clinical utility is frequently constrained by dose-dependent myelosuppression, monoamine oxidase (MAO) inhibition, and the gradual emergence of resistant strains.

To address these limitations, next-generation derivatives such as tedizolid (a highly potent prodrug) and contezolid (engineered for reduced toxicity) have been developed. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, field-proven framework for benchmarking new oxazolidinone derivatives against existing clinical standards.

Mechanistic Benchmarking at the Ribosomal Level

Before initiating empirical testing, it is critical to understand the structural and mechanistic baseline of this drug class. Oxazolidinones do not inhibit peptide chain elongation like macrolides; instead, they arrest translation at the initiation phase.

Causality of Action: Oxazolidinones bind with high affinity to the 23S ribosomal RNA of the 50S subunit, specifically localizing at the peptidyl transferase center (PTC) 1[1]. This binding sterically hinders the correct positioning of the initiator-tRNA in the A-site pocket, preventing the formation of the functional 70S initiation complex.

MOA Oxa Oxazolidinone Derivative (e.g., Linezolid, Tedizolid) Rib 50S Ribosomal Subunit (23S rRNA PTC) Oxa->Rib High-affinity binding ASite A-Site Pocket Rib->ASite Localizes at tRNA Initiator tRNA Binding ASite->tRNA Steric hindrance Trans Bacterial Protein Synthesis (Inhibited) tRNA->Trans Arrests translation

Mechanism of oxazolidinone-mediated inhibition of bacterial translation at the 50S subunit.

In Vitro Potency Evaluation (MIC Determination)

To benchmark the intrinsic antibacterial activity of new derivatives, Minimum Inhibitory Concentration (MIC) testing via broth microdilution is the gold standard 2[2].

Rationale for Experimental Choice: Broth microdilution provides precise, quantitative MIC values that are absolutely essential for downstream pharmacokinetic/pharmacodynamic (PK/PD) modeling. Agar dilution is less scalable for high-throughput candidate screening, and disk diffusion lacks the quantitative resolution required to calculate AUC/MIC ratios.

Self-Validating Protocol: CLSI-Compliant Broth Microdilution
  • Inoculum Preparation: Cultivate target strains (e.g., MRSA, VRE) on tryptic soy agar with 5% sheep blood. Suspend isolated colonies in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Serial Dilution: Prepare 96-well microtiter plates with 2-fold serial dilutions of the oxazolidinone derivatives (ranging from 0.015 to 32 µg/mL).

  • Inoculation: Dispense the bacterial suspension into the wells to achieve a final concentration of 5×105 CFU/mL.

  • The Validation Step (Quality Control): In parallel, run the exact same assay using S. aureus ATCC 29213 and E. faecalis ATCC 29212. System Rule: The entire plate is invalidated and must be repeated if the MIC for these QC strains falls outside the CLSI-defined acceptable ranges. This ensures that media variations or drug degradation do not skew the benchmarking data.

  • Incubation & Reading: Incubate at 35°C in ambient air for 16-20 hours. The MIC is recorded as the lowest concentration completely inhibiting visual growth.

Quantitative Data: Comparative In Vitro Potency

Tedizolid consistently demonstrates 4- to 8-fold greater in vitro potency than linezolid against key Gram-positive pathogens.

PathogenLinezolid MIC (µg/mL)Tedizolid MIC (µg/mL)Contezolid MIC (µg/mL)
Staphylococcus aureus (MRSA)1.0 - 4.00.25 - 0.50.5 - 2.0
Enterococcus faecium (VRE)1.0 - 4.00.25 - 0.51.0 - 4.0
Streptococcus pneumoniae0.5 - 2.00.12 - 0.250.5 - 1.0

In Vivo Pharmacodynamics (Neutropenic Mouse Thigh Model)

In vitro potency does not guarantee in vivo efficacy due to variables like protein binding, tissue distribution, and metabolic clearance. The neutropenic mouse thigh infection model is the definitive translational assay for benchmarking in vivo PD targets 3[3].

Rationale for Experimental Choice: Why induce neutropenia? By eliminating the host's granulocyte-mediated immune response, this model isolates the direct antibacterial effect of the drug. This allows researchers to accurately determine the primary PD index—the ratio of the free-drug area under the concentration-time curve to the MIC ( f AUC/MIC)—that drives efficacy 4[4].

InVivo Immuno Days -4 & -1: Cyclophosphamide Infect Day 0 (0h): Inoculate MRSA Immuno->Infect Induce neutropenia Treat Day 0 (+2h): Administer Drug Infect->Treat Log-phase growth Harvest Day 1 (+24h): Harvest Thighs Treat->Harvest PD exposure Analyze Calculate AUC/MIC Harvest->Analyze Quantify efficacy

Step-by-step workflow for the neutropenic mouse thigh infection pharmacodynamic model.

Self-Validating Protocol: Neutropenic Mouse Thigh Infection
  • Immunosuppression: Administer cyclophosphamide intraperitoneally at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Infection: Inject 0.1 mL of a log-phase MRSA suspension (~ 106 CFU/mL) into the posterior thighs of the mice at Hour 0.

  • The Validation Step (Baseline Control): Harvest the thighs of a subset of saline-treated control mice at 0h and 24h. System Rule: The model is only valid if the control group demonstrates a robust >1.5 log10 CFU/g increase over 24 hours, confirming that the bacteria are in the exponential growth phase and that the neutropenia protocol was successful.

  • Drug Administration: Beginning 2 hours post-infection, administer the oxazolidinone derivatives via oral gavage or subcutaneous injection using fractionated dosing regimens (e.g., q6h, q12h, q24h) to decouple Cmax​ from AUC.

  • Harvest & Quantification: Euthanize mice at 24h, homogenize the thigh tissue in saline, plate serial dilutions, and count CFUs to determine the log reduction compared to the 0h baseline.

Quantitative Data: In Vivo PD Benchmarking

Tedizolid achieves net stasis at a significantly lower static dose and f AUC/MIC target compared to linezolid.

Pharmacodynamic ParameterLinezolidTedizolid
Primary Efficacy Driver f AUC/MIC f AUC/MIC
24h Static Dose (mg/kg/day)100 - 15030 - 40
f AUC/MIC Target for Net Stasis50 - 6020 - 30
Protein Binding (Murine)~30%~85%

Safety Benchmarking (Toxicity & MAO Inhibition)

The structural evolution of oxazolidinones is heavily driven by the need to mitigate off-target toxicity. Linezolid's morpholine ring is clinically associated with MAO inhibition (creating a risk for serotonin syndrome when co-administered with SSRIs) and mitochondrial toxicity (due to cross-reactivity with human mitochondrial ribosomes, leading to myelosuppression).

Rationale for Structural Modification: Benchmarking safety requires evaluating structural constraints. For instance, contezolid replaces the morpholine heterocycle with a 2,3-dihydropyridin-4-one (DHPO) ring 5[5]. This specific modification preserves the antibacterial efficacy at the bacterial PTC while significantly reducing the compound's affinity for human MAO enzymes and mitochondrial ribosomes, resulting in a superior hematological safety profile during prolonged dosing.

References

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning | PNAS Source: pnas.org URL:[Link]

  • Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones Source: mdpi.com URL:[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: researchgate.net URL:[Link]

  • In vivo pharmacodynamics of torezolid phosphate (TR-701), a new oxazolidinone antibiotic, against methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains in a mouse thigh infection model Source: nih.gov URL:[Link]

  • Use of Translational Pharmacokinetic/Pharmacodynamic Infection Models To Understand the Impact of Neutropenia on the Efficacy of Tedizolid Phosphate Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- (CAS No. 62072-61-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- (CAS No. 62072-61-1). As a member of the oxazolidinone class, a group of compounds with significant applications in pharmaceutical development, particularly as antibiotics, this chemical requires meticulous management to ensure personnel safety and environmental protection. This document synthesizes established hazardous waste protocols with specific considerations for this compound's likely chemical properties, empowering researchers to manage its disposal with confidence and scientific integrity.

Hazard Assessment and Core Safety Principles

Safety data for related oxazolidinones indicate a range of potential hazards. These include being harmful if swallowed, causing skin irritation and serious eye damage, inducing allergic skin reactions, and exhibiting toxicity to aquatic life with long-lasting effects[1][2][3]. Therefore, all disposal procedures must be predicated on the assumption that this compound shares these characteristics.

Under no circumstances should this compound or its residues be disposed of in standard trash or down the sanitary sewer.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always handle the compound and its waste within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available), and chemical safety goggles[4].

  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid generating dust. If working with solutions, prevent the formation of aerosols[5].

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have a chemical spill kit readily available.

Waste Categorization and Segregation

Proper disposal begins with correct waste categorization. All materials that have come into contact with 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- must be considered hazardous waste.

Table 1: Waste Stream Classification

Waste StreamDescriptionExamples
Solid Chemical Waste Pure compound, reaction byproducts, or contaminated solids.Unused or expired 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-, synthesis residues, contaminated silica gel.
Liquid Chemical Waste Solutions containing the compound.Reaction mixtures, mother liquors from crystallization, rotary evaporator residues, contaminated solvents.
Contaminated Labware Disposable items that have contacted the compound.Contaminated gloves, pipette tips, weighing paper, paper towels, vials, TLC plates.
Contaminated Sharps Sharp objects contaminated with the compound.Needles, syringes, scalpels, broken glassware.

Causality of Segregation: The fundamental logic behind waste segregation is to prevent unintended chemical reactions within a waste container and to ensure compliance with treatment facility requirements[6][7]. Mixing incompatible waste streams, such as acidic and basic solutions, can lead to violent reactions, gas evolution, or the generation of more hazardous substances.

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-. This process is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal Start Identify Waste Stream SelectContainer Select Appropriate Waste Container Start->SelectContainer Solid, Liquid, or Labware? LabelContainer Label Container Correctly SelectContainer->LabelContainer TransferWaste Transfer Waste to Container LabelContainer->TransferWaste Ready for waste SealContainer Securely Seal Container TransferWaste->SealContainer Keep closed when not in use StoreWaste Store in Designated Area SealContainer->StoreWaste ArrangePickup Arrange for Professional Disposal StoreWaste->ArrangePickup When full or per schedule End Disposal Complete ArrangePickup->End

Caption: Waste Disposal Workflow for 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-.

Protocol Details:
  • Select an Appropriate Waste Container:

    • Solid Waste: Use a clearly marked, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar)[6].

    • Liquid Waste: Use a dedicated, leak-proof, and vented container designed for chemical waste. Ensure compatibility with the solvents used. For instance, do not store halogenated solvents in metal cans.

    • Contaminated Labware: Collect in a designated, lined container (e.g., a cardboard box with a heavy-duty plastic liner) clearly marked as "Contaminated Labware"[6].

    • Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container[6].

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-" and the names of any solvents or other chemicals in the mixture. Do not use abbreviations.

      • The approximate percentages of each component.

      • The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

      • The accumulation start date.

  • Transfer Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Use a funnel for transferring liquids to prevent spills.

    • Keep the waste container closed at all times, except when actively adding waste[7].

  • Storage:

    • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be clearly marked, have secondary containment (such as a spill pallet) to contain leaks, and be away from ignition sources and incompatible chemicals[2].

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the full waste container.

    • Disposal must be conducted through a licensed hazardous waste facility in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely. The appropriate response depends on the scale of the spill.

Minor Spill (Contained within the fume hood):
  • Alert Personnel: Notify others in the lab.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading[1][9]. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Absorb: Working from the outside in, apply absorbent material over the spill until the liquid is fully absorbed[9][10].

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container[10].

  • Decontaminate: Clean the spill area with a detergent solution, followed by water. All cleaning materials (sponges, wipes) must be disposed of as hazardous waste[11].

  • Document: Report the spill to your lab supervisor or EHS department as required by your institution.

Major Spill (Outside of a fume hood, or a large volume):
  • Evacuate: Immediately alert everyone in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain vapors.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a major spill yourself unless you are specifically trained and equipped to do so[1].

Conclusion: A Commitment to Safety

The proper disposal of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a critical component of responsible research. By understanding its potential hazards and adhering to a systematic, well-documented disposal protocol, scientists can mitigate risks to themselves, their colleagues, and the environment. This guide provides the foundational procedures to achieve that goal, fostering a culture of safety and integrity in the laboratory.

References

  • Safety data sheet - Carl ROTH. (2023, July 6). Retrieved from [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]

  • Spill Clean up Procedure. University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. Retrieved from [Link]

  • DECONTAMINATION AND CLEANING. ASHP Publications. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency. (2025, March 24). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Safety Data Sheet. TUNAP. (2020, August 3). Retrieved from [Link]

  • Safety Data Sheet. 3M. (2023, June 6). Retrieved from [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Retrieved from [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one

As a critical synthetic intermediate in drug development, 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS: 62072-61-1) requires rigorous handling protocols. While it serves as a foundational building block for advanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical synthetic intermediate in drug development, 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (CAS: 62072-61-1) requires rigorous handling protocols. While it serves as a foundational building block for advanced antibacterial agents and monoamine oxidase (MAO) inhibitors, its structural profile demands strict adherence to laboratory safety standards.

This guide provides drug development professionals and bench scientists with a self-validating, mechanistic approach to handling this compound, ensuring both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must first understand the causality behind its hazard profile. 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one shares the core oxazolidinone pharmacophore[1].

Quantitative Chemical Profile
PropertySpecification
Chemical Name 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
CAS Number 62072-61-1
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Irritation
Mechanistic Toxicology

The primary risk associated with this compound in a laboratory setting is the inhalation of fine crystalline dust. Mechanistically, oxazolidinones are designed to interact with bacterial 23S ribosomal RNA, but they can exhibit off-target affinity for human mitochondrial 16S ribosomal RNA [2]. Systemic absorption of oxazolidinone derivatives over time can lead to reversible myelosuppression and lactic acidosis due to the inhibition of mitochondrial protein synthesis [3].

Furthermore, the oxazolidinone ring is a recognized pharmacophore for reversible MAO inhibition. Inadvertent systemic absorption through mucous membranes or compromised skin could theoretically precipitate monoamine toxicity, particularly if the researcher is concurrently taking serotonergic medications[2][3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is not arbitrary; each layer serves as a targeted barrier against specific mechanistic pathways of exposure.

EquipmentSpecificationMechanistic Rationale
Gloves Nitrile, >5 mil thickness, extended cuffOxazolidinones possess lipophilic characteristics that facilitate dermal penetration. Nitrile provides a robust chemical barrier against organic intermediates, preventing systemic absorption.
Eye Protection Snug-fitting chemical safety gogglesPrevents ocular exposure to aerosolized micro-particulates, which can cause severe mucosal irritation and bypass the blood-brain barrier via tear duct absorption.
Body Protection Flame-resistant lab coat, fully buttonedPrevents particulate accumulation on street clothing, mitigating the risk of chronic secondary exposure outside the laboratory environment.
Respiratory NIOSH N95/P100 mask (if outside hood)Filters out fine crystalline dust. While primary handling must occur in a fume hood, respiratory protection acts as a secondary failsafe against inhalation toxicity [4].

Operational Workflow: Safe Handling & Weighing

Handling hazardous organic powders requires a systematic approach to prevent aerosolization and static dispersion. The following protocol utilizes a "closed-loop" transfer method, ensuring the compound is never exposed to ambient laboratory air currents[4].

Step-by-Step Weighing Methodology
  • Pre-Operation Assessment: Verify the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of unnecessary clutter to prevent airflow turbulence.

  • Container Taring: Place an empty, sealable transfer vial on the analytical balance (located outside the hood) and tare it to zero.

  • Closed Transfer: Move the tared, closed vial into the fume hood. Open the source bottle and the transfer vial only within the hood's containment zone[4].

  • Static Mitigation: Fine organic powders often carry static charges that cause them to "jump," leading to uncontrolled contamination. Deploy an anti-static ionizer gun on the spatulas and containers prior to transfer[4].

  • Weighing: Transfer the estimated mass using a disposable anti-static spatula. Crucial Step: Seal both the source container and the transfer vial before removing the vial from the hood to re-weigh on the balance[4].

  • Iteration: If mass adjustment is needed, return the sealed vial to the hood before reopening. Never add or remove powder while the container is on the open-air balance[4].

WeighingWorkflow Start Pre-Operation Assessment Review SDS & SOP PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Prepare Fume Hood Verify Airflow PPE->Hood Static Static Hazard? Hood->Static Ionizer Deploy Anti-Static Ionizer Static->Ionizer Yes Weigh Weigh Powder (Closed Container Tare) Static->Weigh No Ionizer->Weigh Transfer Solvent Addition / Sealed Transfer Weigh->Transfer Decon Decontaminate Surfaces (10% Bleach/EtOH) Transfer->Decon End Protocol Complete Decon->End

Fig 1. Standardized operational workflow for the safe weighing and transfer of hazardous powders.

Spill Response & Disposal Protocols

Accidental powder spills require immediate, calculated action. Sweeping or dry wiping is strictly prohibited, as mechanical agitation will aerosolize the active intermediate, drastically increasing inhalation risks[4].

Step-by-Step Spill Response
  • Assessment: Immediately evaluate the spill. Determine if it is minor (< 50g, localized entirely inside the fume hood) or major (> 50g, or dispersed into the ambient lab environment).

  • Containment (Minor Spill): Do not use dry paper towels. Gently cover the powder with damp absorbent pads (moistened with water or a 10% ethanol solution) to suppress dust generation and trap the particulates[4].

  • Collection: Carefully fold the damp pads inward, trapping the powder in the center. Place the pads directly into a pre-labeled, sealable hazardous waste bio-bag.

  • Decontamination: Wipe the affected surface with a solvent appropriate for organic oxazolidinones (e.g., a 10% bleach solution followed by 70% ethanol) to neutralize and remove residual microscopic traces.

  • Disposal: Segregate the collected material as "Solid Hazardous Organic Waste" in strict accordance with your institutional Environmental Health and Safety (EHS) guidelines[4].

SpillResponse Detect Spill Detected Assess Assess Volume & Spread Detect->Assess Minor Minor Spill (< 50g) Localized in Hood Assess->Minor Minor Major Major Spill (> 50g) Airborne/Outside Hood Assess->Major Major Contain Cover with Damp Absorbent Pads Minor->Contain Evac Evacuate Lab & Contact EHS Major->Evac Collect Collect in Sealed Hazardous Waste Bag Contain->Collect Clean Wash Area with Appropriate Solvent Collect->Clean Dispose EHS Solid Waste Disposal Clean->Dispose

Fig 2. Decision matrix and response pathway for accidental oxazolidinone powder spills.

References

  • National Institutes of Health (NIH). "Antibacterial oxazolidinones: emerging structure-toxicity relationships." PubMed. Available at:[Link]

  • National Institutes of Health (NIH). "Linezolid - LiverTox - NCBI Bookshelf." NCBI. Available at:[Link]

  • Emory University Environmental Health and Safety Office. "EHS-461, WEIGHING HAZARDOUS POWDERS." Emory EHSO. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
© Copyright 2026 BenchChem. All Rights Reserved.